1,2-Bis(2-hydroxyethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTDCPGVNRBTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364878 | |
| Record name | 1,2-Bis(2-hydroxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10234-40-9 | |
| Record name | 1,2-Bis(2-hydroxyethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10234-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(2-hydroxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2,2'-[1,2-phenylenebis(oxy)]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1,2-Bis(2-hydroxyethoxy)benzene
This guide provides a comprehensive overview of the synthesis and characterization of 1,2-Bis(2-hydroxyethoxy)benzene, a significant aromatic diol used in various chemical applications. The methodologies detailed herein are grounded in established chemical principles and validated analytical techniques, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.
Introduction: Significance of this compound
This compound, also known as catechol bis(2-hydroxyethyl) ether, is a versatile organic compound. Its structure, featuring a central benzene ring functionalized with two hydroxyethoxy side chains, imparts unique properties that make it a valuable building block in polymer chemistry and as a precursor in the synthesis of more complex molecules. The presence of two primary alcohol functionalities allows for a variety of subsequent chemical transformations, making it a key intermediate in the development of novel materials and pharmaceutical agents.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Williamson ether synthesis.[1][2][3] This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this specific application, catechol is deprotonated to form a dianion, which then acts as a nucleophile, attacking two equivalents of 2-chloroethanol.
Reaction Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process can be dissected into two primary stages:
-
Deprotonation of Catechol: Catechol, a 1,2-dihydroxybenzene, is treated with a strong base, typically sodium hydroxide (NaOH), to deprotonate both hydroxyl groups. This results in the formation of the sodium salt of catechol, a potent nucleophile.
-
Nucleophilic Attack: The resulting catechol dianion attacks the electrophilic carbon atom of 2-chloroethanol. The chloride ion, being a good leaving group, is displaced. This SN2 reaction occurs twice to yield the final product, this compound.
Experimental Protocol
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Catechol is toxic and a suspected carcinogen.[4][5][6] 2-Chloroethanol is highly toxic and flammable.[7][8][9][10] Sodium hydroxide is corrosive and can cause severe burns.[11][12][13][14][15]
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
2-Chloroethanol
-
Sodium Hydroxide (NaOH)
-
Anhydrous Ethanol (as solvent)
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar quantity of catechol in anhydrous ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in anhydrous ethanol. The molar ratio of NaOH to catechol should be approximately 2.2:1 to ensure complete deprotonation.
-
Slowly add the sodium hydroxide solution to the catechol solution while stirring. The reaction is exothermic, and the mixture may warm up.
-
To this mixture, add 2.2 molar equivalents of 2-chloroethanol dropwise.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of sodium chloride will form.
-
Filter the mixture to remove the sodium chloride precipitate.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography.
-
Dry the purified crystals under vacuum to obtain this compound as a white crystalline solid.
Rationale for Experimental Choices
-
Solvent: Anhydrous ethanol is chosen as the solvent because it readily dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for a suitable reflux temperature to drive the reaction forward.
-
Base: Sodium hydroxide is a strong and cost-effective base for deprotonating the phenolic hydroxyl groups of catechol.
-
Stoichiometry: A slight excess of sodium hydroxide and 2-chloroethanol is used to ensure the complete conversion of catechol, which can be challenging to remove from the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.
Physical Properties
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 75-78 °C[16] |
| Molecular Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra should be acquired.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Expected Chemical Shifts (in DMSO-d₆):
-
Aromatic Protons (4H): A multiplet in the range of δ 6.8-7.0 ppm.
-
-OCH₂- Protons (4H): A triplet around δ 4.0 ppm.
-
-CH₂OH Protons (4H): A triplet around δ 3.7 ppm.
-
-OH Protons (2H): A broad singlet that may vary in position depending on concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Expected Chemical Shifts (in DMSO-d₆):
-
Aromatic Carbons (C-O): Around δ 148 ppm.
-
Aromatic Carbons (C-H): In the range of δ 115-122 ppm.
-
-OCH₂- Carbon: Around δ 69 ppm.
-
-CH₂OH Carbon: Around δ 59 ppm.
-
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.
-
Expected Absorption Bands:
-
O-H Stretch (Alcohol): A broad band in the region of 3500-3200 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the range of 1600-1450 cm⁻¹.
-
C-O Stretch (Ether): A strong band around 1250 cm⁻¹.
-
C-O Stretch (Alcohol): A strong band around 1050 cm⁻¹.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Expected Results:
-
Molecular Ion Peak (M⁺): A peak at m/z = 198, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of side chains or parts of the side chains.
-
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Conclusion
This guide has detailed a robust and well-established methodology for the synthesis of this compound via the Williamson ether synthesis. The comprehensive characterization protocol, employing a suite of analytical techniques, ensures the unambiguous identification and purity assessment of the final product. The provided rationale and workflows are intended to equip researchers and scientists with the necessary knowledge and practical insights to successfully synthesize and characterize this important chemical intermediate.
References
- 2-Chloroethanol - Safety Data Sheet. (n.d.).
- Sodium Hydroxide - Safety Data Sheet. (2016, May 19).
- Sodium Hydroxide 40% - SAFETY DATA SHEET. (n.d.).
- 2-Chloroethanol MSDS. (n.d.). Scribd.
- SAFETY DATA SHEET - Catechol. (2009, September 26). Fisher Scientific.
- Safety Data Sheet: Sodium hydroxide. (n.d.). Carl ROTH.
- SAFETY DATA SHEET - 2-Chloroethanol. (2010, June 4). Fisher Scientific.
- 2 - SAFETY DATA SHEET. (2010, June 4).
- SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. (2021, June 21).
- Safety Data Sheet - Catechol. (2025, December 19). Cayman Chemical.
- Safety Data Sheet: Sodium hydroxide. (n.d.). Chemos GmbH&Co.KG.
- Safety data sheet - 2-chloroethanol. (2025, September 5). ITW Reagents.
- (±)-Catechol SDS, 7295-85-4 Safety Data Sheets. (n.d.). ECHEMI.
- Catechol. (n.d.). Apollo Scientific.
- Catechol. (n.d.).
- Williamson ether synthesis. (n.d.). In Wikipedia.
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube.
- 1,3-Bis(2-hydroxyethoxy)benzene. (n.d.). PubChem.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- 1,3-Bis(2-hydroxyethoxy)benzene(102-40-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- Supporting Information for - The Royal Society of Chemistry. (n.d.).
- Supporting information - The Royal Society of Chemistry. (n.d.).
- Chemical Database: 1,4-Bis(2-Hydroxyethoxy)Benzene. (n.d.). EnvironmentalChemistry.com.
- O,O'-BIS(2-HYDROXYETHOXY)BENZENE. (2025, January 27). ChemicalBook.
- FTIR spectra of the homologs poly(1,4-bis(2-hydroxyethyl)benzene... (n.d.). ResearchGate.
- 1,2-bis(hydroxymethyl)benzene. (n.d.). Stenutz.
- 1,2-Bis(1-hydroxyethyl)benzene. (n.d.). PubChem.
- 1,3-Bis(2-Hydroxyethoxy)Benzene|HER-Solid. (n.d.). ZhangJia Gang YaRui Chemical Co., Ltd.
- Benzene, ethoxy- - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
- ¹H NMR spectra of poly(1,4-bis(2-hydroxyethyl)benzene... (n.d.). ResearchGate.
- 1H NMR Spectrum (1D, benzene, experimental) (HMDB0034170). (n.d.). Human Metabolome Database.
- 4,5-Diiodo-1,2-bis[2-[2-(2-hydroxyethyloxy)ethoxy]ethoxy]benzene - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- 1,4-Bis(2-hydroxyethoxy)benzene. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
- FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012, September 19). Insubria.
- Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. (n.d.). CORE.
- BJOC - Search Results. (n.d.). Beilstein Journals.
- Benzene, (2-methoxyethoxy)- - the NIST WebBook. (n.d.).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. opcw.org [opcw.org]
- 8. scribd.com [scribd.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. scienceinteractive.com [scienceinteractive.com]
- 12. chemsupply.com.au [chemsupply.com.au]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. tatachemicals.com [tatachemicals.com]
- 15. chemos.de [chemos.de]
- 16. O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9 [chemicalbook.com]
An In-depth Technical Guide to 1,2-Bis(2-hydroxyethoxy)benzene (CAS: 10234-40-9)
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Prepared by: Gemini, Senior Application Scientist
Introduction: Defining the Molecule
1,2-Bis(2-hydroxyethoxy)benzene, also known by its synonym 2,2'-(o-Phenylenedioxy)diethanol, is an aromatic diol belonging to the family of phenoxyethanol derivatives. Its unique structure, featuring a catechol (1,2-dihydroxybenzene) core functionalized with two hydroxyethoxy side chains, makes it a molecule of significant interest in polymer science and synthetic chemistry. The ortho-positioning of the flexible, reactive side chains distinguishes its steric and conformational properties from its more commonly cited meta- and para-isomers, suggesting specialized applications where specific molecular architecture is paramount. This guide provides a comprehensive technical overview of its synthesis, characterization, potential applications, and safety protocols, tailored for professionals in research and drug development.
Part 1: Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application. This compound is a solid at room temperature, a key attribute for handling and formulation.
Table 1: Core Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 10234-40-9 | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |
| Molecular Weight | 198.22 g/mol | [1] |
| IUPAC Name | 2-[2-(2-hydroxyethoxy)phenoxy]ethan-1-ol | N/A |
| Synonyms | 2,2'-(o-Phenylenedioxy)diethanol, O,O'-Bis(2-hydroxyethoxy)benzene | [1] |
| Appearance | Light beige crystalline powder | [3] |
| Melting Point | 75-78 °C (lit.) |
Below is the two-dimensional structure of this compound.
Caption: 2D structure of this compound.
Part 2: Synthesis and Manufacturing Insights
The primary route to synthesizing this compound is through the ethoxylation of catechol (benzene-1,2-diol). This process involves the ring-opening addition of ethylene oxide to the phenolic hydroxyl groups.[4] A more controlled laboratory-scale approach often utilizes nucleophilic substitution with a 2-haloethanol or reaction with ethylene carbonate.
Protocol: Synthesis via Williamson Ether Synthesis Analogue
This protocol describes a robust laboratory method for synthesizing the target compound starting from catechol and 2-bromoethanol, a variation of the Williamson ether synthesis.
Step-by-Step Methodology:
-
Deprotonation: Dissolve catechol (1.0 eq) in a suitable polar aprotic solvent, such as ethanol. Add a strong base, like sodium hydroxide (2.0 eq), and stir the mixture at 50°C for approximately 2 hours to form the disodium catecholate salt.[5]
-
Nucleophilic Substitution: Slowly add 2-bromoethanol (2.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. The catecholate dianion acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol and displacing the bromide leaving group.
-
Workup and Isolation: After cooling, remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ether, to yield this compound as a crystalline solid.[5]
Caption: Generalized workflow for the synthesis of the title compound.
Part 3: Analytical and Spectroscopic Profile
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Table 2: Predicted Spectroscopic Data
While a comprehensive, published spectral database for this specific isomer is sparse, the expected characteristics can be reliably predicted based on its structure and data from analogous compounds.[6][7][8]
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (Ar-H): A multiplet in the range of δ 6.8-7.2 ppm, characteristic of an ortho-disubstituted benzene ring. - Methylene protons (-O-CH₂-): Two distinct triplets around δ 3.8-4.2 ppm due to coupling with adjacent methylene groups. - Hydroxyl protons (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | - Aromatic carbons (Ar-C-O): Signal around δ 148-150 ppm. - Aromatic carbons (Ar-C-H): Signals in the range of δ 115-125 ppm. - Methylene carbons (-O-CH₂-): Signals around δ 60-70 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ (hydroxyl groups). - C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks in the 2850-3000 cm⁻¹ range. - C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹. - C-O Stretch (Ether & Alcohol): Strong bands in the 1050-1250 cm⁻¹ region. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 198. - Key Fragments: Expect fragmentation patterns corresponding to the loss of hydroxyethyl groups (e.g., m/z = 153, 137, 109).[9][10] |
Analytical Chromatography Protocol
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile compounds like this compound.
Methodology:
-
System: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. A typical starting point would be a 60:40 mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzene ring (typically around 270-280 nm).
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of ~1 mg/mL.
-
Analysis: Inject 10-20 µL of the sample. Purity is determined by the relative area of the main peak.
Part 4: Applications in Research and Development
The twin primary hydroxyl groups and the aromatic core define the utility of this compound, primarily as a specialty monomer or chain extender in polymer synthesis.
Role in Polymer Chemistry
Analogous to its meta- and para-isomers, the title compound can serve as a diol monomer in polycondensation reactions.[11][12][13]
-
Polyurethanes: It can act as a chain extender, reacting with diisocyanate prepolymers. The rigid catechol core would form part of the "hard segments" in the resulting polyurethane elastomer, imparting thermal stability and mechanical strength. The ortho-linkage, compared to the linear geometry of the para-isomer, would introduce a "kink" in the polymer chain, potentially disrupting crystalline packing and yielding more flexible or amorphous materials.
-
Polyesters: Reaction with dicarboxylic acids or their derivatives (e.g., adipic acid, maleic anhydride) via polyesterification yields polyesters.[14][15] The properties of these polymers, such as glass transition temperature and mechanical strength, can be tailored based on the choice of the co-monomer.
Caption: Reaction scheme for polyurethane synthesis.
Precursor in Supramolecular and Ligand Chemistry
The ortho-positioning of the two hydroxyethoxy arms makes this compound an excellent precursor for synthesizing bidentate ligands capable of chelating metal ions. Further chemical modification could lead to the formation of crown ethers or other macrocyclic hosts, which are of high interest in supramolecular chemistry and ion-selective sensing.
Part 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with any chemical intermediate.
Table 3: GHS Hazard Identification [2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[2]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved N95 respirator or higher.
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[16]
-
Containers: Keep containers tightly closed and properly labeled.
-
Incompatibilities: Avoid contact with strong oxidizing agents, which may cause exothermic reactions.[16]
-
Stability: The compound is stable under recommended storage conditions. Hazardous polymerization will not occur.[16]
Conclusion
This compound (CAS: 10234-40-9) is a specialized aromatic diol with significant potential as a monomer and chemical intermediate. Its unique ortho-substituted structure offers a means to modulate polymer properties, such as flexibility and crystallinity, in ways not achievable with its meta- and para-isomers. Furthermore, its geometry makes it an attractive building block for complex ligands and macrocycles. A comprehensive understanding of its synthesis, analytical profile, and safety requirements, as detailed in this guide, is crucial for leveraging its full potential in advanced material design and chemical innovation.
References
- Gleason, J. G., & Heikes, J. E. (1989). U.S. Patent No. 4,855,075. Washington, DC: U.S.
- Zhang, Z., et al. (2014). Synthesis of o-ethoxyphenol from catechol and ethanol over oxide catalyst.
- Kao, C.-L., et al. (2019). Revisiting Hydroxyalkylation of Phenols with Cyclic Carbonates.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of 1,3-Bis(2-hydroxyethoxy)benzene in Modern Polymer Science. Polymer Science.
-
ZhangJia Gang YaRui Chemical Co., Ltd. (n.d.). 1,3-Bis(2-Hydroxyethoxy)Benzene|HER-Solid. Retrieved from [Link]
-
Ohio.gov. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
- Wikipedia. (n.d.).
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements.
- Daugulis, O., et al. (2011).
- Zhang, X., et al. (2019). The IR spectra of compounds 1 and 2 before (a) and upon benzene hydroxylation (b).
- NINGBO INNO PHARMCHEM CO., LTD. (2025). The Impact of 1,3-Bis(2-hydroxyethoxy)benzene on Polymer Properties: A Deep Dive.
- NINGBO INNO PHARMCHEM CO., LTD. (2025). The Chemical Intermediate You Need: Understanding 1,3-Bis(2-hydroxyethoxy)benzene. Chemical Manufacturing.
-
PubChem. (n.d.). 1,2-Bis(1-hydroxyethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1,3-bis(2-hydroxyethoxy)benzene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
- Vijayakumar, C. T., et al. (2007). Synthesis and characterization of 1,3-bis(2-hydroxyethoxy) benzene based saturated and unsaturated polyesters.
- Zhang, G. (2019).
- Heller, S. R., & Milne, G. W. A. (1978).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. aaronchem.com [aaronchem.com]
- 3. O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9 [chemicalbook.com]
- 4. Ethoxylation - Wikipedia [en.wikipedia.org]
- 5. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
- 6. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Bis(2-hydroxyethoxy)benzene(102-40-9) 1H NMR [m.chemicalbook.com]
- 8. Benzene, ethoxy- [webbook.nist.gov]
- 9. Benzene, ethoxy- [webbook.nist.gov]
- 10. govinfo.gov [govinfo.gov]
- 11. nbinno.com [nbinno.com]
- 12. 1,3-Bis(2-Hydroxyethoxy)Benzene|HER-Solid - ZhangJia Gang YaRui Chemical Co., Ltd. [yaruichem.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. dam.assets.ohio.gov [dam.assets.ohio.gov]
"spectral data (NMR, IR, Mass Spec) of 1,2-Bis(2-hydroxyethoxy)benzene"
An In-Depth Technical Guide to the Spectral Analysis of 1,2-Bis(2-hydroxyethoxy)benzene
This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound (CAS No. 13035-61-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. Our approach emphasizes not just the data itself, but the underlying scientific rationale for the analytical strategies employed, ensuring a self-validating system of characterization.
Molecular Structure and Analytical Imperative
This compound is a catechol derivative featuring two hydroxyethoxy side chains. Its structure, containing an aromatic ring, ether linkages, and primary alcohol functionalities, presents a unique spectroscopic fingerprint. Accurate characterization is paramount for its use in synthesis, polymer science, and as a potential building block in pharmaceutical development. This guide will establish the expected spectral data and the methodologies to acquire and interpret it.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A multi-faceted approach involving 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) experiments is essential for unambiguous structural assignment.
Theoretical Framework & Predicted Data
¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, we anticipate signals for the aromatic protons, the two distinct methylene groups of the ethoxy chain, and the hydroxyl protons. The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.[1][2] Using a hydrogen-bond-accepting solvent like DMSO-d₆ is advisable as it slows down proton exchange, resulting in sharper, more observable -OH signals.[1][3]
¹³C NMR and DEPT-135 Spectroscopy reveal the number of unique carbon environments and the number of hydrogens attached to each carbon. The DEPT-135 experiment is particularly informative, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[4][5][6]
2D NMR (COSY & HSQC) establishes connectivity. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically 2-3 bonds apart), allowing for the mapping of proton spin systems.[7][8] Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to (one-bond correlation).[7][9]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom Label | Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |
| 1, 2 | C-O (Aromatic) | - | - | ~148 | Absent |
| 3, 6 | Ar-H | ~6.95 | m | ~121 | Positive |
| 4, 5 | Ar-H | ~6.85 | m | ~115 | Positive |
| 7, 7' | Ar-O-C H₂ | ~4.05 | t | ~69 | Negative |
| 8, 8' | HO-C H₂ | ~3.70 | t | ~60 | Negative |
| 9, 9' | -OH | ~4.90 | t | - | - |
Note: Predicted values are based on the analysis of structurally similar compounds such as catechol, ethoxybenzene, and diethylene glycol. Actual values may vary.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ helps to resolve the hydroxyl proton signals.[1]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 1024 scans.
-
-
DEPT-135 Acquisition:
-
COSY Acquisition:
-
Acquire a gradient-enhanced COSY (gCOSY) spectrum.
-
Collect at least 256 increments in the indirect dimension (t₁) with 8 scans per increment.
-
-
HSQC Acquisition:
Visualization: NMR Interpretation Workflow
The following diagram outlines the logical process for structural elucidation using the acquired NMR data.
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Theoretical Framework & Expected Spectrum
The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, C-O, and aromatic C-H and C=C bonds. The presence of hydrogen bonding in the alcohol groups will result in a broad O-H stretching band.[11] Aromatic ethers typically show two characteristic C-O stretching bands.[11][12]
Table 2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3500 - 3200 | O-H (Alcohol) | Stretch (H-bonded) | Strong, Broad |
| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium to Weak |
| 2950 - 2850 | C-H (Aliphatic) | Stretch | Medium |
| 1600 - 1450 | C=C (Aromatic) | Ring Stretch | Medium |
| ~1250 | C-O (Aryl Ether) | Asymmetric Stretch | Strong |
| ~1050 | C-O (Alkyl Ether/Alcohol) | Stretch | Strong |
Experimental Protocol: FTIR-ATR Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 32 scans to achieve a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of a molecule. The choice of ionization technique is critical.
Theoretical Framework & Expected Spectrum
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like this compound. It typically produces protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺), with minimal fragmentation.[13] This is highly advantageous for confirming the molecular weight.[14]
Electron Impact (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation.[15][16] While this can make identifying the molecular ion challenging, the resulting fragmentation pattern provides valuable structural information. For this molecule, characteristic fragments would arise from the cleavage of the ether C-O bonds and the loss of the hydroxyethyl groups.
Table 3: Predicted m/z Values for Key Ions
| Ionization | Predicted m/z | Ion Formula | Notes |
| ESI (+) | 199.0965 | [C₁₀H₁₅O₄]⁺ | Protonated molecule [M+H]⁺ |
| ESI (+) | 221.0784 | [C₁₀H₁₄O₄Na]⁺ | Sodium adduct [M+Na]⁺ |
| EI | 198 | [C₁₀H₁₄O₄]⁺˙ | Molecular ion (M⁺˙) |
| EI | 153 | [C₈H₉O₃]⁺ | Loss of -CH₂CH₂OH |
| EI | 137 | [C₈H₉O₂]⁺ | Loss of -OCH₂CH₂OH |
| EI | 109 | [C₆H₅O₂]⁺ | Catechol fragment ion |
| EI | 45 | [C₂H₅O]⁺ | Hydroxyethyl fragment ion |
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂): Set to a flow rate and temperature appropriate for the solvent flow rate (e.g., 10 L/min at 300 °C).
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition: Inject the sample and acquire the mass spectrum. The primary peak of interest should correspond to the [M+H]⁺ or [M+Na]⁺ ion.
Integrated Spectroscopic Characterization Workflow
Confirming the identity and purity of a compound requires the synergistic use of all three techniques. The workflow below illustrates how data from MS, IR, and NMR are integrated for a comprehensive analysis.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The structural characterization of this compound is achieved through a logical and systematic application of modern spectroscopic techniques. Mass spectrometry confirms the molecular formula, infrared spectroscopy verifies the presence of essential functional groups, and a comprehensive suite of NMR experiments unambiguously determines the atomic connectivity. By following the protocols and interpretation workflows detailed in this guide, researchers can confidently verify the structure and purity of this compound, ensuring its suitability for downstream applications.
References
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
-
Reddit r/Chempros. (2023). Hydroxyl Groups in NMR. [Link]
-
University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
University of Cambridge. (n.d.). 13C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?[Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]
-
Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
University of Notre Dame. (n.d.). Ionization Modes. Mass Spectrometry & Proteomics Facility. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. emerypharma.com [emerypharma.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. youtube.com [youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 16. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
"IUPAC name for 1,2-Bis(2-hydroxyethoxy)benzene"
An In-Depth Technical Guide to 2,2'-(1,2-Phenylenedioxy)diethanol
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1,2-Bis(2-hydroxyethoxy)benzene. The officially recognized IUPAC name for this molecule is 2,2'-(1,2-Phenylenedioxy)diethanol . This document details its chemical structure, nomenclature, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's potential applications within scientific research and drug development, drawing insights from the broader class of catechol ether derivatives. Methodologies for analytical characterization and essential safety protocols are also presented to provide a complete foundational resource for professionals in the field.
Nomenclature and Chemical Structure
The precise identification of a chemical entity is foundational to scientific research. The compound is an aromatic diether derived from catechol (1,2-dihydroxybenzene).
-
Systematic IUPAC Name: 2,2'-(1,2-Phenylenedioxy)diethanol[1]
-
Common Synonyms: this compound, 2,2'-(o-Phenylenedioxy)diethanol, O,O'-Bis(2-hydroxyethoxy)benzene[1]
-
CAS Number: 10234-40-9[1]
-
Molecular Formula: C₁₀H₁₄O₄[1]
The structure consists of a central benzene ring substituted at the 1 and 2 (ortho) positions with 2-hydroxyethoxy chains.
Caption: Chemical structure of 2,2'-(1,2-Phenylenedioxy)diethanol.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is critical for its application in experimental design, formulation, and synthesis.
| Property | Value | Source |
| Appearance | White to off-white solid/powder | |
| Melting Point | 75-78 °C | [1] |
| Boiling Point | Data not readily available | |
| Molecular Weight | 198.22 g/mol | [1][2] |
| Linear Formula | C₆H₄(OCH₂CH₂OH)₂ | |
| InChI Key | JWTDCPGVNRBTKT-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of 2,2'-(1,2-Phenylenedioxy)diethanol is most commonly achieved via the Williamson ether synthesis. This well-established reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, catechol serves as the diol precursor.
Synthesis Pathway
The reaction proceeds by treating catechol with a base (e.g., sodium hydroxide) to form the disodium catecholate intermediate. This is followed by a nucleophilic substitution reaction with 2-chloroethanol to yield the final product.
Caption: Williamson ether synthesis workflow for 2,2'-(1,2-Phenylenedioxy)diethanol.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
-
Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Charge the flask with catechol (11.0 g, 0.1 mol) and anhydrous N,N-Dimethylformamide (DMF, 100 mL).
-
Deprotonation: While stirring, add sodium hydroxide pellets (8.8 g, 0.22 mol) portion-wise. An exotherm may be observed. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the disodium catecholate.
-
Nucleophilic Attack: Add 2-chloroethanol (17.7 g, 0.22 mol) to the mixture dropwise via an addition funnel.
-
Reaction: Heat the reaction mixture to 90°C and maintain under reflux for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into 300 mL of deionized water. Neutralize the solution with 1M HCl until pH ~7. Transfer the aqueous mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts and wash twice with 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: Recrystallize the resulting crude solid from an ethanol/water mixture to yield the pure 2,2'-(1,2-Phenylenedioxy)diethanol as a white crystalline solid.
Applications in Research and Drug Development
While specific research on 2,2'-(1,2-Phenylenedioxy)diethanol is limited, the broader class of catechol and its ether derivatives are versatile pharmacophores and building blocks in medicinal chemistry and materials science.[3]
Precursor for Bioactive Molecules
Catechol derivatives are fundamental to the synthesis of various pharmaceutical agents, including antioxidants and anti-inflammatory compounds.[4] The two primary alcohol functional groups on 2,2'-(1,2-Phenylenedioxy)diethanol make it an ideal candidate for further functionalization. It can serve as a scaffold to create more complex molecules, potentially leading to novel phosphodiesterase (PDE) IV inhibitors or other enzyme-targeted drugs.[5]
Role in Polymer Chemistry and Materials Science
The isomeric compounds, 1,4-Bis(2-hydroxyethoxy)benzene and 1,3-Bis(2-hydroxyethoxy)benzene, are utilized as chain extenders and curing agents in the production of polyurethane resins.[6][7][8] By analogy, 2,2'-(1,2-Phenylenedioxy)diethanol could be investigated for similar applications, potentially imparting unique flexibility and thermal properties to polymers due to its ortho substitution pattern.
Potential as an Antioxidant and Chelating Agent
The catechol moiety is known for its antioxidant and metal-chelating properties.[3] These properties are crucial in drug development to enhance formulation stability and to mitigate oxidative stress in biological systems.[3] Research could explore whether the hydroxyethoxy side chains of this compound modulate this intrinsic antioxidant activity, potentially improving bioavailability or reducing toxicity.[9] The conjugation of catechol-containing polymers to materials like hyaluronic acid has been shown to improve adhesive properties for biomedical applications such as wound healing and drug delivery.[10]
Analytical Methodologies
To ensure the purity and identity of synthesized 2,2'-(1,2-Phenylenedioxy)diethanol, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.
Purity Assessment by HPLC
A standard protocol involves a reversed-phase HPLC system with UV detection.
Caption: Standard workflow for purity analysis by HPLC.
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (50:50 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
This method allows for the quantification of the main peak and the detection of any residual starting materials or by-products.[11]
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.
Safety and Handling
According to available safety data sheets, 2,2'-(1,2-Phenylenedioxy)diethanol is not classified as a hazardous substance under US OSHA Hazard Communication Standards.[12] However, adherence to good industrial hygiene and safety practices is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[12][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Ensure adequate ventilation or work within a chemical fume hood.[12][13]
-
First Aid:
-
Fire Safety: Use extinguishing media appropriate for the surrounding environment. Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[12]
Conclusion
2,2'-(1,2-Phenylenedioxy)diethanol is a well-defined chemical compound with established synthesis and analytical protocols. While its direct applications in drug development have yet to be extensively explored, its structural relationship to the versatile catechol pharmacophore suggests significant potential. As a stable diol, it serves as a valuable building block for creating more complex molecules and polymers. This guide provides the foundational knowledge necessary for researchers to handle, synthesize, and investigate this compound for novel applications in medicinal chemistry and materials science.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Catechol in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene. Retrieved from [Link]
- Gopiwad, P. (2024). Medicinal chemistry of catechol, a versatile pharmacophore. Journal of Pharmaceutical Research and Reports.
-
PubMed. (n.d.). Synthesis and Biological Studies of Catechol Ether Type Derivatives as Potential Phosphodiesterase (PDE) IV Inhibitors. Retrieved from [Link]
-
precisionFDA. (n.d.). 2,2'-(P-PHENYLENEDIOXY)DIETHANOL. Retrieved from [Link]
-
CORDIS. (n.d.). For a realistic catechol drug design. Retrieved from [Link]
-
EnvironmentalChemistry.com. (n.d.). Chemical Database: 1,4-Bis(2-Hydroxyethoxy)Benzene. Retrieved from [Link]
-
MDPI. (2020). Adhesive Catechol-Conjugated Hyaluronic Acid for Biomedical Applications: A Mini Review. Retrieved from [Link]
-
European Union. (2014). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]
-
OSHA. (2021). OSHA Method 5002. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 2,2'-(P-PHENYLENEDIOXY)DIETHANOL. Retrieved from [Link]
-
eCFR. (n.d.). 21 CFR 177.1680 -- Polyurethane resins. Retrieved from [Link]
- Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.
-
PubMed. (2012). Determination of antioxidant activity in foods and beverages by reaction with 2,2'-diphenyl-1-picrylhydrazyl (DPPH): collaborative study. Retrieved from [Link]
-
GovInfo. (n.d.). Food and Drug Administration, HHS § 177.1680. Retrieved from [Link]
- Google Patents. (n.d.). US11180507B2 - Synthesis of functionalizable or functionalized poly(3,4-ethylenedioxythiphene)-based polymers and monomers therefor.
Sources
- 1. O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9 [amp.chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. ctppc.org [ctppc.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and biological studies of catechol ether type derivatives as potential phosphodiesterase (PDE) IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 21 CFR § 177.1680 - Polyurethane resins. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. eCFR :: 21 CFR 177.1680 -- Polyurethane resins. [ecfr.gov]
- 8. govinfo.gov [govinfo.gov]
- 9. For a realistic catechol drug design | Results in Brief | FP4 | CORDIS | European Commission [cordis.europa.eu]
- 10. Adhesive Catechol-Conjugated Hyaluronic Acid for Biomedical Applications: A Mini Review [mdpi.com]
- 11. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
"molecular weight and formula of 1,2-Bis(2-hydroxyethoxy)benzene"
Abstract
This technical guide provides a comprehensive overview of 1,2-Bis(2-hydroxyethoxy)benzene, a significant yet specialized chemical intermediate. Addressed to researchers, scientists, and professionals in drug development and materials science, this document details the molecule's fundamental properties, chemical formula, and molecular weight. It presents a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, elucidating the mechanistic choices behind the procedure. Furthermore, this guide explores the primary application of this molecule as a crucial precursor in the synthesis of macrocyclic polyethers, specifically dibenzo-18-crown-6, and outlines the standard analytical methodologies for its characterization and quality control. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting.
Introduction and Core Molecular Identity
This compound, also known by its synonyms 2,2'-(o-Phenylenedioxy)diethanol and O,O'-Bis(2-hydroxyethoxy)benzene, is an aromatic diol. Its structure consists of a benzene ring substituted at the ortho positions with two hydroxyethoxy groups. While its isomers, particularly the 1,3- and 1,4-substituted analogues, are more commonly utilized as chain extenders in polymer science, the unique ortho positioning of the side chains in this compound makes it an ideal building block for specific macrocyclic structures.[1][2] Its primary utility lies not in direct application but as a high-purity intermediate for multi-step organic syntheses.
Molecular Formula and Weight
The fundamental chemical identity of a compound is defined by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, as well as for analytical characterization, particularly in mass spectrometry.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₄O₄ | [3][4] |
| Molecular Weight | 198.22 g/mol | [3][5] |
| CAS Number | 10234-40-9 | [3][4] |
Physicochemical Properties
The physical state and solubility of a compound dictate its handling, storage, and application in various solvent systems. This compound is a solid at room temperature, which simplifies its storage and handling compared to liquid analogues.
| Property | Value | Source(s) |
| Appearance | White to light beige crystalline powder | [5] |
| Melting Point | 75-78 °C | [3][5][6] |
| Boiling Point | 356 °C | [6] |
| Storage | Store at 2-8°C in a refrigerator | [4] |
Synthesis Protocol: The Williamson Ether Synthesis
The preparation of this compound is most effectively and commonly achieved through the Williamson ether synthesis.[7][8][9] This classic Sₙ2 reaction is ideal for forming the ether linkages between the catechol (1,2-dihydroxybenzene) core and the hydroxyethyl side chains. The choice of this method is predicated on its reliability, high potential yield, and the ready availability of the starting materials.
The reaction proceeds in two key steps:
-
Deprotonation: A strong base is used to deprotonate the phenolic hydroxyl groups of catechol, forming a more nucleophilic phenoxide. The acidity of phenols is sufficient to allow for the use of bases like sodium hydroxide or potassium hydroxide.[10][11]
-
Nucleophilic Substitution: The resulting disodium or dipotassium catecholate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, 2-chloroethanol. This Sₙ2 displacement of the chloride leaving group forms the desired ether bonds.[9]
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
Sodium hydroxide (NaOH) pellets
-
2-Chloroethanol
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (drying agent)
-
Hydrochloric acid (HCl), 1M solution
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Flask Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve catechol (1.0 eq.) in anhydrous DMF. The use of a polar aprotic solvent like DMF or DMSO accelerates Sₙ2 reactions.[8]
-
Base Addition: Carefully add sodium hydroxide (2.2 eq.) to the solution. The slight excess of base ensures complete deprotonation of both phenolic hydroxyl groups. Stir the mixture at room temperature for 30 minutes.
-
Alkyl Halide Addition: Slowly add 2-chloroethanol (2.2 eq.) to the reaction mixture. An exothermic reaction may be observed.
-
Reflux: Heat the mixture to 90-100°C and maintain reflux for 4-6 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water.
-
Neutralization & Extraction: Acidify the aqueous solution with 1M HCl to a neutral pH. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.[10]
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Research and Development
The primary and most significant application of this compound is its role as a key precursor in the synthesis of dibenzo-18-crown-6.[1][12][13]
Precursor to Dibenzo-18-crown-6
Crown ethers are macrocyclic ligands with a high affinity and selectivity for specific cations. Dibenzo-18-crown-6 is a well-known crown ether that selectively binds potassium ions (K⁺). The synthesis of this macrocycle often involves the reaction of this compound with bis(2-chloroethyl) ether in the presence of a base.[1][12] The ortho-positioning of the two hydroxyethoxy arms is sterically ideal for this cyclization reaction, leading to the formation of the 18-membered ring.
Caption: Synthesis of Dibenzo-18-crown-6.
The resulting dibenzo-18-crown-6 has applications in phase-transfer catalysis, ion-selective electrodes, and the study of ion transport across biological membranes.
Analytical Characterization
To ensure the purity and confirm the identity of synthesized this compound, several analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: A multiplet in the range of δ 6.8-7.0 ppm, integrating to 4 protons. The ortho-substitution pattern will lead to a complex splitting pattern.
-
Methylene Protons (-O-CH₂-): Two triplets, each integrating to 4 protons (for -O-CH₂-CH₂-OH), would be expected around δ 3.8-4.2 ppm. The protons closer to the aromatic ring will be slightly more downfield.
-
Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, integrating to 2 protons. This signal will disappear upon the addition of D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms.
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 110-150 ppm). Two signals will correspond to the substituted carbons (C-O) and two to the unsubstituted carbons (C-H). The C-O carbons will be further downfield.[14]
-
Aliphatic Carbons: Two distinct signals are expected for the methylene carbons (-O-CH₂- and -CH₂-OH) in the range of δ 60-70 ppm.[14]
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern, confirming the identity and assessing purity.
-
Molecular Ion Peak (M⁺): A peak at m/z = 198.22 corresponding to the molecular weight of the compound is expected.
-
Fragmentation Pattern: The stable benzene ring is unlikely to fragment.[15] Common fragmentation would involve the loss of parts of the hydroxyethoxy side chains, such as the loss of a CH₂OH group (m/z = 31) or a C₂H₄O group (m/z = 44).
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final product. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water gradient would be suitable for analysis. Purity is determined by the relative area of the product peak, with a high-purity sample showing a single major peak.
Safety and Handling
While not classified as a hazardous substance under OSHA, standard laboratory safety practices should always be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a valuable chemical intermediate with a specific and important role in the synthesis of macrocyclic compounds like dibenzo-18-crown-6. Its synthesis via the Williamson ether reaction is a robust and well-understood process. While its direct applications are limited compared to its isomers, its utility as a specialized building block ensures its continued relevance in synthetic organic chemistry and related scientific fields. This guide provides the foundational knowledge for its synthesis, characterization, and safe handling, empowering researchers to utilize this molecule effectively in their work.
References
- Durst, H. D., & Gokel, G. W. (n.d.). Experimental Organic Chemistry. Adapted procedure for Williamson Ether Synthesis.
- Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for [Compound Name].
- Williamson Ether Synthesis Laboratory Manual. (n.d.). Phenacetin Synthesis. DePauw University.
- University of Regensburg. (n.d.). 13C NMR Spectroscopy.
- ChemicalBook. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene(102-40-9) 1H NMR spectrum.
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-429.
- Carmack, M., Feit, C. J., & Inouye, Y. (n.d.). Organic Syntheses Procedure.
- Experiment 06: Williamson Ether Synthesis. (n.d.). University of Michigan-Dearborn.
- PubChem. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Mendeleev Communications. (n.d.). Photochemical synthesis of dibenzo-18-crown-6 ligands. RSC Publishing.
- ResearchGate. (2025, November 26). Exploring the reaction pathway involved in the dibenzo-18-crown-6 synthesis.
- Wikipedia. (n.d.). Dibenzo-18-crown-6.
- ResearchGate. (n.d.).
- University of Calgary. (n.d.). Proton and C-13 chemical shifts.
- Sigma-Aldrich. (n.d.). 2,2'-(o-Phenylenedioxy)diethanol 97%.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). 2,2'-(o-Phenylenedioxy)diethanol.
- Organic Syntheses. (n.d.). Dicyclohexyl-18-crown-6 polyether.
- Pharmaffiliates. (n.d.). CAS No: 10234-40-9 | Product Name: 2,2′-(o-Phenylenedioxy)diethanol.
- Organic Syntheses. (n.d.).
- Google Patents. (n.d.). CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6.
- ResearchGate. (2011, November 25). Shall benzene fragment in GC-MS?.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of 1,3-Bis(2-hydroxyethoxy)benzene in Modern Polymer Science.
- PubChem. (n.d.). 1,2-Bis(1-hydroxyethyl)benzene.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,4-Bis(2-hydroxyethoxy)benzene.
- The Good Scents Company. (n.d.). 1,3-bis(2-hydroxyethoxy)benzene, 102-40-9.
- Quick Company. (n.d.). A Process For Preparing 2(2 Chloroethoxy) Ethanol.
- MDPI. (2023, May 29). Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry.
- Semantic Scholar. (n.d.).
- Google Patents. (n.d.). WO2017039011A1 - Ethoxylation catalyst and manufacturing method therefor.
- ZhangJia Gang YaRui Chemical Co., Ltd. (n.d.). 1,3-Bis(2-Hydroxyethoxy)Benzene|HER-Solid.
- CORE. (n.d.).
- ChemicalBook. (n.d.). O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9.
- Google Patents. (n.d.).
- Fisher Scientific. (n.d.). 1,4-Bis(2-hydroxyethoxy)benzene 95.0+%, TCI America™.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 2,2 -(o-Phenylenedioxy)diethanol 97 10234-40-9 [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9 [chemicalbook.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. che.hw.ac.uk [che.hw.ac.uk]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Bis(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(2-hydroxyethoxy)benzene, also known by its CAS Registry Number 10234-40-9, is an aromatic ether with significant potential in various scientific fields, particularly in medicinal chemistry and drug development. Its molecular structure, characterized by a catechol backbone functionalized with two hydroxyethoxy side chains, imparts unique solubility and reactivity characteristics. As a biomedical compound, it serves as a crucial precursor in the synthesis of a range of pharmaceutical agents, with potential applications in therapies targeting the central nervous system, cardiovascular diseases, and oncology.[1] A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective utilization in research and manufacturing. These thermal constants are critical indicators of purity, inform purification strategies, and are essential for the design of safe and efficient synthetic protocols and formulation processes. This guide provides a comprehensive overview of the melting and boiling points of this compound, details established methodologies for their experimental determination, and outlines a representative synthetic route.
Thermal Properties of this compound
The melting and boiling points of a compound are definitive physical constants that are intrinsic to its molecular structure and the intermolecular forces that govern its solid and liquid states. For this compound, these values have been experimentally determined and are summarized in the table below.
| Physical Property | Value |
| Melting Point | 75-78 °C[1][2] |
| Boiling Point | 355.9 °C at 760 mmHg (approximately 356 °C)[1][2] |
The relatively high boiling point is indicative of the compound's molecular weight and the presence of hydrogen bonding capabilities due to the terminal hydroxyl groups, which require significant thermal energy to overcome. The melting point range suggests a crystalline solid at ambient temperatures.
Experimental Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is fundamental to compound characterization and purity assessment. The following sections detail the standard laboratory protocols for these measurements.
Melting Point Determination
The melting point of a pure crystalline solid is typically a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities tend to depress and broaden the melting point range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.
-
Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically within 1-2 °C.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer with the bulb positioned at the vapor outlet to the condenser, and a collection vessel.
-
Heating: The flask is heated gently. The liquid will begin to boil, and its vapor will travel up into the condenser.
-
Temperature Reading: The temperature of the vapor is monitored. The boiling point is the stable temperature at which the vapor is condensing and being collected in the receiving flask. This temperature should remain constant throughout the distillation of a pure substance.
-
Pressure Correction: It is crucial to note the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure (760 mmHg) using a nomograph or appropriate equations if necessary.
Synthesis of this compound
A common and effective method for the preparation of this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, catechol is deprotonated to form a phenoxide, which then reacts with a suitable two-carbon electrophile bearing a hydroxyl group, such as 2-chloroethanol.
Reaction Scheme:
A representative Williamson ether synthesis workflow.
Experimental Protocol:
-
Reaction Setup: To a solution of catechol in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask, a strong base such as sodium hydroxide is added to deprotonate the phenolic hydroxyl groups, forming the sodium salt of catechol.
-
Nucleophilic Substitution: 2-Chloroethanol is then added to the reaction mixture. The mixture is heated to reflux to facilitate the SN2 reaction, where the catecholate displaces the chloride ion from two molecules of 2-chloroethanol.
-
Workup: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove inorganic salts.
-
Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Conclusion
This technical guide has provided essential information on the melting and boiling points of this compound, critical parameters for its handling, purification, and application in research and development. The detailed methodologies for the experimental determination of these properties, along with a representative synthetic protocol, offer a solid foundation for scientists and professionals working with this versatile compound. Adherence to precise experimental techniques is crucial for obtaining accurate data and ensuring the purity of the material, which is a prerequisite for its successful application in the synthesis of novel pharmaceutical agents and other advanced materials.
References
-
PrepChem.com. Synthesis of 1,2-di(hydroxyethyl)benzene. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. The Role of 1,3-Bis(2-hydroxyethoxy)benzene in Modern Polymer Science. [Link]
-
ZhangJia Gang YaRui Chemical Co., Ltd. 1,3-Bis(2-Hydroxyethoxy)Benzene|HER-Solid. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements. [Link]
-
PubChem. 1,3-Bis(2-hydroxyethoxy)benzene. [Link]
-
EnvironmentalChemistry.com. 1,4-Bis(2-Hydroxyethoxy)Benzene. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. The Chemical Intermediate You Need: Understanding 1,3-Bis(2-hydroxyethoxy)benzene. [Link]
-
The Good Scents Company. 1,3-bis(2-hydroxyethoxy)benzene. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. The Chemical Profile of 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Uses. [Link]
Sources
The Solubility of 1,2-Bis(2-hydroxyethoxy)benzene in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists
Abstract
Solubility is a critical physicochemical parameter that governs the efficacy, formulation, and delivery of active pharmaceutical ingredients (APIs). 1,2-Bis(2-hydroxyethoxy)benzene, a catechol derivative, presents a unique structural combination of an aromatic core, ether linkages, and terminal hydroxyl groups, making its interaction with organic solvents a subject of significant interest in pharmaceutical and materials science. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive public data, this document synthesizes theoretical principles, comparative data from its isomers and parent compound, detailed experimental methodologies for solubility determination, and potential applications in drug development. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working with this and structurally related molecules.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
The journey of a drug molecule from a promising candidate to a therapeutic reality is profoundly influenced by its solubility. This fundamental property dictates how a compound will behave at every stage of development, from initial screening and synthesis to formulation and in vivo performance. Poor solubility can lead to low bioavailability, erratic absorption, and challenges in developing viable dosage forms, ultimately hindering the therapeutic potential of an otherwise potent API.
This compound, also known as O,O'-Bis(2-hydroxyethoxy)benzene, belongs to a class of aromatic diols. Its structure, featuring a rigid aromatic core flanked by flexible, hydrogen-bonding hydroxyethoxy side chains, suggests a complex solubility profile. Understanding and predicting its solubility in a diverse range of organic solvents is paramount for applications such as:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and modification.
-
Crystallization: Designing processes for producing pure, crystalline material with desired characteristics.
-
Formulation Development: Creating stable and effective drug delivery systems, including amorphous solid dispersions and polymer-based formulations.
-
Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis.
This guide will delve into the theoretical underpinnings of this compound's solubility, provide actionable protocols for its experimental determination, and explore its applications, particularly in the realm of drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of a molecule's physicochemical properties is the foundation for predicting its solubility.
-
Chemical Name: this compound
-
Synonyms: O,O'-Bis(2-hydroxyethoxy)benzene, 2,2'-(o-Phenylenedioxy)diethanol
-
CAS Number: 10234-40-9[1]
-
Molecular Formula: C₁₀H₁₄O₄
-
Molecular Weight: 198.22 g/mol [1]
-
Appearance: Light beige crystalline powder[1]
-
Melting Point: 75-78 °C[1]
The molecular structure is central to its solubility behavior. The ortho substitution on the benzene ring, the presence of two ether linkages, and the two terminal primary hydroxyl groups all play a significant role.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility. The solubility of this compound is a balance of its polar and non-polar characteristics.
-
Aromatic Core: The benzene ring is hydrophobic and will favor interactions with non-polar, aromatic solvents through π-π stacking.
-
Ether Linkages: The C-O-C bonds introduce polarity and can act as hydrogen bond acceptors.
-
Hydroxyl Groups: The terminal -OH groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. These groups are crucial for solubility in protic solvents.
Based on this structure, a predicted solubility profile can be hypothesized:
-
High Solubility Expected in:
-
Polar Protic Solvents: Alcohols such as ethanol and methanol should be effective solvents due to their ability to form strong hydrogen bonds with the hydroxyl groups of the solute.
-
Polar Aprotic Solvents: Solvents like acetone and ethyl acetate are expected to be good solvents due to dipole-dipole interactions with the ether and hydroxyl groups.
-
-
Moderate Solubility Expected in:
-
Chlorinated Solvents: Dichloromethane and chloroform may offer moderate solubility, balancing polarity with the ability to interact with the molecule as a whole.
-
-
Low to Negligible Solubility Expected in:
-
Non-polar Aliphatic Solvents: Hexane and cyclohexane are unlikely to be effective solvents due to the overall polarity of the molecule.
-
Water: While the hydroxyl groups can hydrogen bond with water, the hydrophobic benzene core is expected to limit aqueous solubility.
-
Comparative Solubility Data: Insights from Isomers and Parent Compound
Table 1: Comparative Solubility Data of this compound and Related Compounds
| Compound | CAS Number | Solvent | Temperature (°C) | Solubility ( g/100g solvent or as noted) |
| This compound (Target) | 10234-40-9 | - | - | Data Not Available |
| 1,3-Bis(2-hydroxyethoxy)benzene (meta-isomer) | 102-40-9 | Water | 20 | Soluble (1.8 g/100mL)[2] |
| Ethanol | - | Soluble[3] | ||
| Acetone | - | Soluble[3] | ||
| Ether | - | Slightly Soluble[3] | ||
| 1,4-Bis(2-hydroxyethoxy)benzene (para-isomer) | 104-38-1 | Water | 25 | < 1 wt% (Practically Insoluble)[4][5] |
| Acetone | 25 | 4 wt%[4][5] | ||
| Ethanol | 25 | 4 wt%[4][5] | ||
| Ethyl Acetate | 25 | 1 wt%[4][5] | ||
| Catechol (Parent Compound) | 120-80-9 | Water | 20 | 43 g/100mL[6] |
| Ethanol | - | Soluble (~20 mg/mL)[7] | ||
| DMSO | - | Soluble (~10 mg/mL)[7] | ||
| Dimethylformamide (DMF) | - | Soluble (~10 mg/mL)[7] |
Analysis of Comparative Data: The substitution pattern on the benzene ring significantly impacts solubility. The meta isomer (1,3-) is reported to be soluble in water, whereas the para isomer (1,4-) is practically insoluble. This suggests that intramolecular hydrogen bonding in the ortho isomer (the target compound) might play a role in its solubility profile, potentially reducing its interaction with solvent molecules compared to the more open meta isomer. The high solubility of the parent compound, catechol, in polar solvents is expected to decrease with the addition of the larger, somewhat less polar hydroxyethoxy groups.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of available data, researchers will likely need to determine the solubility of this compound experimentally. The equilibrium shake-flask method is a reliable and widely accepted technique.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).
Analytical Method Development
A reverse-phase HPLC method with UV detection is generally suitable for quantifying aromatic compounds like this compound. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is a good starting point. A calibration curve should be prepared using standard solutions of known concentrations.
Workflow for Solubility Determination and Analysis
The process of determining and utilizing solubility data can be visualized as a systematic workflow.
Caption: Workflow for the determination and application of solubility data.
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds and supplier data provides guidance.
-
Hazards: One supplier indicates that the material is classified under WGK 3, signifying it is hazardous to water. Standard safe handling procedures for chemical reagents should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Researchers should always consult the most current SDS provided by the supplier before handling this chemical.
The Role of Thermodynamic Modeling
In the absence of extensive experimental data across a range of temperatures, thermodynamic models are invaluable for correlating and predicting solubility. Models such as the modified Apelblat equation and the NRTL model have been successfully used for structurally similar compounds. These models can fit experimental data to a set of parameters, allowing for the interpolation and extrapolation of solubility at different temperatures, which is critical for designing crystallization processes.
The general principle involves a thermodynamic cycle that relates the solubility of a solid to its melting properties and its activity coefficient in the solvent.
Sources
- 1. O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. kemiworks.com [kemiworks.com]
- 5. hydroquinone bis (2-hydroxyethyl) ether (HQEE)/104-38-1-Kemi-Works [kemiworks.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 1,2-Bis(2-hydroxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(2-hydroxyethoxy)benzene, also known as catechol bis(2-hydroxyethyl) ether, is a versatile organic compound with significant potential in various fields, including polymer chemistry and as a key building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. Its structure, featuring a catechol core functionalized with two hydroxyethyl ether chains, imparts unique properties that make it a valuable intermediate. This guide provides a comprehensive overview of the most common and effective method for its synthesis: the Williamson ether synthesis. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss potential side reactions and optimization strategies, and present key characterization data.
The Williamson Ether Synthesis: A Reliable Pathway to this compound
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers.[1][2] In the context of synthesizing this compound, this SN2 reaction involves the nucleophilic attack of the catecholate dianion on an electrophilic 2-haloethanol, typically 2-chloroethanol.
Reaction Mechanism
The synthesis proceeds in two key steps:
-
Deprotonation of Catechol: In the first step, a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate both hydroxyl groups of catechol (1,2-dihydroxybenzene). This generates the highly nucleophilic catecholate dianion. The choice of a suitable base is crucial to ensure complete deprotonation, which is essential for the subsequent dialkylation.[3]
-
Nucleophilic Substitution (SN2): The catecholate dianion then acts as a potent nucleophile, attacking the electrophilic carbon of 2-chloroethanol. This results in the displacement of the chloride leaving group and the formation of the ether linkage. This process occurs twice to yield the desired this compound. The reaction is typically carried out in a polar aprotic solvent, such as ethanol or acetonitrile, which can solvate the cation of the base without hindering the nucleophilicity of the anion.[4]
Figure 1: General scheme of the Williamson ether synthesis for this compound.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established Williamson ether synthesis procedures for similar phenolic compounds.
Materials and Reagents
-
Catechol (99%)
-
Sodium hydroxide (98%)
-
2-Chloroethanol (99%)
-
Ethanol (95% or absolute)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
-
6M Hydrochloric acid
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Recrystallization apparatus
-
Melting point apparatus
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 11.0 g (0.1 mol) of catechol in 100 mL of ethanol.
-
Base Addition: While stirring, carefully add a solution of 8.8 g (0.22 mol) of sodium hydroxide in 50 mL of ethanol to the catechol solution. The mixture will warm up, and the sodium catecholate may precipitate.
-
Addition of 2-Chloroethanol: Heat the mixture to a gentle reflux. From the dropping funnel, add 17.7 g (0.22 mol) of 2-chloroethanol dropwise over a period of 30-45 minutes.
-
Reaction: After the addition is complete, continue to reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 200 mL of deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with 50 mL portions of diethyl ether.[5]
-
Combine the organic extracts and wash them with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of deionized water.[5]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation of the Crude Product:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as toluene-hexane or ethanol-water.[6] For higher purity, column chromatography on silica gel using an ethyl acetate/hexane gradient may be employed.
-
Data Presentation: Reaction Parameters
| Parameter | Value |
| Reactants | |
| Catechol | 1.0 eq |
| Sodium Hydroxide | 2.2 eq |
| 2-Chloroethanol | 2.2 eq |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 60-80% (post-purification) |
Potential Side Reactions and Optimization Strategies
While the Williamson ether synthesis is generally efficient, several side reactions can occur, potentially lowering the yield of the desired product. Understanding these pathways is crucial for optimizing the reaction conditions.
-
Mono-alkylation: Incomplete deprotonation of catechol or using a stoichiometric amount of base and 2-chloroethanol can lead to the formation of the mono-substituted product, 2-(2-hydroxyethoxy)phenol. To favor di-substitution, a slight excess of the base and the alkylating agent is recommended.
-
C-Alkylation vs. O-Alkylation: Under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) instead of the hydroxyl group (O-alkylation). The use of polar aprotic solvents and alkali metal hydroxides as bases strongly favors O-alkylation.
-
Elimination Reaction of 2-Chloroethanol: Strong bases can induce the elimination of HCl from 2-chloroethanol to form ethylene oxide. This can be minimized by the slow, dropwise addition of 2-chloroethanol to the heated reaction mixture, ensuring its prompt reaction with the catecholate.
Figure 2: Competing reaction pathways in the synthesis of this compound.
Characterization of this compound
Accurate characterization of the synthesized product is essential to confirm its identity and purity. The following table summarizes key physical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C10H14O4 |
| Molecular Weight | 198.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 75-78 °C[7] |
| 1H NMR (CDCl3, δ ppm) | ~6.9 (m, 4H, Ar-H), ~4.1 (t, 4H, -O-CH2-), ~3.9 (t, 4H, -CH2-OH), ~2.5 (br s, 2H, -OH) |
| 13C NMR (CDCl3, δ ppm) | ~149.0, ~122.0, ~115.0 (Ar-C), ~70.0 (-O-CH2-), ~61.0 (-CH2-OH) |
| IR (KBr, cm-1) | ~3400 (br, O-H stretch), ~2900 (C-H stretch), ~1590, 1500 (C=C aromatic stretch), ~1250 (Ar-O-C stretch), ~1050 (C-O stretch) |
| Mass Spectrometry (EI) | m/z 198 (M+) |
Conclusion
The Williamson ether synthesis provides a straightforward and efficient route for the laboratory-scale synthesis of this compound from catechol and 2-chloroethanol. By carefully controlling the reaction conditions, particularly the stoichiometry of the base and alkylating agent, and by employing appropriate purification techniques, this valuable chemical intermediate can be obtained in good yield and high purity. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of this and related compounds.
References
- Durst, H. D., & Gokel, G. W. (n.d.). Experimental Organic Chemistry. McGraw-Hill.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
PrepChem. (n.d.). Synthesis of 1,2-di(hydroxyethyl)benzene. Retrieved from [Link]
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. prepchem.com [prepchem.com]
- 7. O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9 [chemicalbook.com]
A Comprehensive Guide to the Synthesis of 1,2-Bis(2-hydroxyethoxy)benzene from Catechol via Williamson Ether Synthesis
This technical guide provides a detailed methodology for the initial preparation of 1,2-Bis(2-hydroxyethoxy)benzene, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and crown ethers.[1] The synthesis is achieved through the well-established Williamson ether synthesis, a robust and versatile method for forming ethers.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, experimental protocol, purification, and characterization of the target compound.
Introduction and Theoretical Framework
The synthesis of this compound from catechol and 2-chloroethanol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The core principle involves the deprotonation of a weakly acidic alcohol or phenol to form a more potent nucleophile, the alkoxide or phenoxide ion, which then attacks an alkyl halide, displacing the halide leaving group.[2][3]
In this specific synthesis, catechol (1,2-dihydroxybenzene), a phenol derivative, is treated with a base to form the dianionic catecholate. This potent nucleophile then undergoes a double SN2 reaction with two equivalents of 2-chloroethanol. The choice of a primary alkyl halide like 2-chloroethanol is crucial, as it minimizes the competing elimination (E2) reactions that are prevalent with secondary and tertiary halides.[3][5]
Reaction Mechanism
The overall reaction can be dissected into two primary stages:
-
Deprotonation of Catechol: A suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), abstracts the two acidic phenolic protons from catechol to generate the sodium or potassium salt of the catecholate dianion. This step is essential as the neutral phenol is a poor nucleophile.[6]
-
Nucleophilic Attack: The resulting catecholate dianion acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. This occurs in a concerted, single-step process characteristic of an SN2 reaction, where the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks.[3] This process occurs twice to yield the final product.
The mechanism is visually represented in the following diagram:
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity | Notes |
| Catechol | 110.11 | 11.0 g (0.1 mol) | >99% | Toxic and corrosive. Handle with care.[7] |
| Sodium Hydroxide (NaOH) | 40.00 | 8.8 g (0.22 mol) | >97% | Corrosive. Causes severe burns.[6] |
| 2-Chloroethanol | 80.51 | 17.7 g (0.22 mol) | >98% | Toxic and flammable.[8][9] |
| Ethanol (Solvent) | 46.07 | 200 mL | 95% | Flammable. |
| Diethyl Ether | 74.12 | As needed | Reagent | Highly flammable. |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | Reagent | Drying agent. |
| Hydrochloric Acid (HCl) | 36.46 | As needed (1 M) | Reagent | For neutralization. |
Synthesis Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Detailed Synthesis Procedure
-
Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 8.8 g (0.22 mol) of sodium hydroxide pellets in 150 mL of 95% ethanol with gentle warming and stirring.
-
Formation of Catecholate: In a separate beaker, dissolve 11.0 g (0.1 mol) of catechol in 50 mL of 95% ethanol. Add this catechol solution to the sodium ethoxide solution in the flask. A slight exotherm may be observed.
-
Addition of Alkyl Halide: Heat the mixture to reflux. Once refluxing, add 17.7 g (0.22 mol) of 2-chloroethanol dropwise from the dropping funnel over a period of 1 hour.[6] The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for 6-8 hours to ensure the reaction goes to completion. The formation of a white precipitate (NaCl) will be observed.[3]
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Transfer the filtrate to a round-bottom flask and neutralize it carefully with 1 M hydrochloric acid until it reaches a pH of approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting residue is then taken up in water and extracted three times with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the diethyl ether to yield the crude product.
-
Purification
The crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of toluene and hexane.[10]
-
Dissolve the crude product in a minimal amount of hot toluene.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Slowly add hexane to the hot toluene solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value/Observation |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Approximately 75-78 °C.[11] |
| ¹H NMR | Peaks corresponding to aromatic protons and the protons of the hydroxyethoxy groups are expected. |
| ¹³C NMR | Signals for the aromatic carbons and the aliphatic carbons of the side chains should be present. |
| FT-IR Spectroscopy | Characteristic absorptions for O-H (broad), C-O (ether), and aromatic C-H and C=C bonds should be observed. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₁₀H₁₄O₄, M.W. 198.22 g/mol ) should be present.[12][13] |
Safety and Handling Precautions
-
Catechol: Is toxic and can cause skin irritation and burns. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Sodium Hydroxide: Is highly corrosive and can cause severe chemical burns.[6] Handle with extreme care.
-
2-Chloroethanol: Is toxic by inhalation, ingestion, and skin absorption.[8][14] It is also flammable. All manipulations should be performed in a fume hood.
-
Solvents: Ethanol and diethyl ether are highly flammable. Ensure that there are no open flames or ignition sources in the vicinity during the experiment.
Conclusion
The Williamson ether synthesis provides an effective and reliable method for the preparation of this compound from catechol. By carefully controlling the reaction conditions and following the detailed protocol outlined in this guide, researchers can achieve a good yield of the desired product. Proper purification and characterization are essential to ensure the quality of the final compound for subsequent applications.
References
-
Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of 1,2-di(hydroxyethyl)benzene. (n.d.). PrepChem.com. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1. (n.d.). Applied and Environmental Microbiology. Retrieved from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Synarchive. Retrieved from [Link]
-
catechol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Catechol: Production, Reactions And Uses. (2024, May 16). Chemcess. Retrieved from [Link]
-
Catechol. (n.d.). Wikipedia. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Benzene-Free Synthesis of Catechol: Interfacing Microbial and Chemical Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
1,3-Bis(2-hydroxyethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]
-
The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
¹H NMR spectra of poly(1,4-bis(2-hydroxyethyl)benzene... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of catechol. (n.d.). PrepChem.com. Retrieved from [Link]
- Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone. (n.d.). Google Patents.
-
The Role of 1,3-Bis(2-hydroxyethoxy)benzene in Modern Polymer Science. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.. Retrieved from [Link]
-
2-Chloroethanol. (n.d.). Wikipedia. Retrieved from [Link]
-
2-Chloroethanol. (2020, February 2). Sciencemadness Wiki. Retrieved from [Link]
- Processes for the purification of bis(2-hydroxyethyl)terephthalate. (n.d.). Google Patents.
-
2-chloroethanol. (n.d.). Index-Wuxi Ginkgo Plastic Industry Co.,Ltd. Retrieved from [Link]
-
MCQ-228: About multistep reaction Catechol. (2022, May 31). YouTube. Retrieved from [Link]
-
The Chemical Profile of 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Uses. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.. Retrieved from [Link]
-
Synthesis. (n.d.). SlidePlayer. Retrieved from [Link]
Sources
- 1. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. Catechol - Wikipedia [en.wikipedia.org]
- 8. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 9. 2-Chloroethanol - Sciencemadness Wiki [sciencemadness.org]
- 10. prepchem.com [prepchem.com]
- 11. O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9 [chemicalbook.com]
- 12. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. 2-chloroethanol-Wuxi Ginkgo Plastic Industry Co.,Ltd [chlorohydrin.com]
Methodological & Application
Application Note: The Use of 1,3-Bis(2-hydroxyethoxy)benzene in High-Performance Polymer Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthesis of high-performance polyesters and polyurethanes utilizing 1,3-Bis(2-hydroxyethoxy)benzene as a key monomer and chain extender. We present detailed, field-proven protocols for both polymer classes, elucidating the scientific rationale behind critical experimental parameters. This document is intended for researchers, scientists, and professionals in drug development and material science, offering a comprehensive resource for the synthesis and characterization of polymers with enhanced thermal and mechanical properties.
Introduction: The Strategic Role of 1,3-Bis(2-hydroxyethoxy)benzene in Polymer Chemistry
1,3-Bis(2-hydroxyethoxy)benzene, also known as Resorcinol Bis(2-hydroxyethyl) Ether, is an aromatic diol that has garnered significant interest in the field of polymer science. Its unique molecular architecture, featuring a rigid benzene ring flanked by two flexible hydroxyethoxy side chains, makes it a versatile building block for creating polymers with a desirable balance of properties. The aromatic core contributes to enhanced thermal stability and mechanical strength, while the ether linkages and terminal hydroxyl groups provide flexibility and reactive sites for polymerization.
This application note will detail the use of 1,3-Bis(2-hydroxyethoxy)benzene in the synthesis of two major classes of polymers: polyesters, through melt polycondensation, and polyurethanes, via a two-step prepolymer method where it acts as a chain extender. We will provide step-by-step protocols, discuss the underlying chemical principles, and present expected material properties.
A Note on Isomers: While the user's initial prompt mentioned the 1,2- isomer, our comprehensive literature review indicates that the 1,3- isomer, 1,3-Bis(2-hydroxyethoxy)benzene, is more commonly utilized and documented in the context of polymer synthesis. Therefore, this guide will focus on the applications of the 1,3- isomer.
Synthesis of Polyesters via Melt Polycondensation
The reaction of 1,3-Bis(2-hydroxyethoxy)benzene with dicarboxylic acids or their anhydrides via melt polycondensation is a robust method for producing both saturated and unsaturated polyesters. The aromatic nature of the diol imparts rigidity to the polymer backbone, leading to materials with high glass transition temperatures and improved thermal stability.
Chemistry and Mechanism
The synthesis of polyesters from 1,3-Bis(2-hydroxyethoxy)benzene and a dicarboxylic acid, such as adipic acid, proceeds through a two-stage esterification and polycondensation process. The reaction is typically catalyzed by a protic acid, like p-toluenesulfonic acid. In the initial esterification stage, the monomers react to form oligomers with the elimination of water. The subsequent polycondensation stage involves the removal of water under high vacuum and elevated temperatures to drive the equilibrium towards the formation of a high molecular weight polymer.
Experimental Protocol: Synthesis of a Saturated Polyester
This protocol details the synthesis of a polyester from 1,3-Bis(2-hydroxyethoxy)benzene and adipic acid.
Materials:
-
1,3-Bis(2-hydroxyethoxy)benzene
-
Adipic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Chloroform and Trifluoroacetic acid (for characterization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Nitrogen inlet
-
Vacuum pump
-
Heating mantle with a temperature controller
Procedure:
-
Monomer Charging and Inerting:
-
Equimolar amounts of 1,3-Bis(2-hydroxyethoxy)benzene and adipic acid are added to the three-necked flask.
-
The catalyst, p-toluenesulfonic acid, is added at a concentration of 0.1-0.5% by weight of the total monomers.
-
The flask is equipped with a mechanical stirrer, a distillation head, and a nitrogen inlet.
-
The system is purged with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
-
Esterification Stage:
-
The reaction mixture is heated to 150-160°C under a gentle stream of nitrogen.
-
This temperature is maintained for approximately 2-3 hours. During this stage, water, the byproduct of esterification, will begin to distill off.
-
The progress of the reaction can be monitored by the amount of water collected in the receiving flask.
-
-
Polycondensation Stage:
-
The temperature is gradually increased to 180-200°C.
-
A vacuum is slowly applied to the system, gradually decreasing the pressure to below 1 mmHg.
-
The reaction is continued under these conditions for 4-6 hours to facilitate the removal of the remaining water and drive the polymerization to completion. A noticeable increase in the viscosity of the melt will be observed.
-
-
Polymer Recovery and Purification:
-
The reaction is stopped by removing the heat and breaking the vacuum with nitrogen.
-
The hot, viscous polymer is carefully extruded from the flask.
-
The crude polyester is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent like cold methanol to remove unreacted monomers and catalyst.
-
The purified polymer is then dried in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Expected Polymer Properties
The properties of the resulting polyester can be tailored by the choice of the dicarboxylic acid. For example, using an unsaturated dicarboxylic acid like maleic anhydride will result in an unsaturated polyester that can be further cross-linked.
Table 1: Typical Properties of Polyesters Derived from 1,3-Bis(2-hydroxyethoxy)benzene
| Property | Saturated Polyester (with Adipic Acid) | Unsaturated Polyester (with Maleic Anhydride) |
| Molecular Weight (Mn) | 10,000 - 20,000 g/mol | 8,000 - 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.9 - 2.8 |
| Glass Transition Temp. (Tg) | 40 - 60 °C | 50 - 70 °C |
| Decomposition Temp. (Td) | > 300 °C | > 320 °C |
| Appearance | Amorphous solid | Amorphous solid |
Visualization of the Polyester Synthesis Workflow
Caption: Workflow for polyester synthesis via melt polycondensation.
Synthesis of Polyurethanes with 1,3-Bis(2-hydroxyethoxy)benzene as a Chain Extender
In polyurethane synthesis, 1,3-Bis(2-hydroxyethoxy)benzene serves as a chain extender, reacting with an isocyanate-terminated prepolymer to form the "hard segments" of the resulting elastomer. These aromatic hard segments contribute significantly to the material's mechanical properties, including tensile strength and hardness, as well as its thermal stability.
Chemistry and Mechanism
The synthesis is typically a two-step process. First, a long-chain polyol (the "soft segment") is reacted with an excess of a diisocyanate (e.g., MDI or HDI) to form an NCO-terminated prepolymer. In the second step, the chain extender, 1,3-Bis(2-hydroxyethoxy)benzene, is added. The hydroxyl groups of the chain extender react with the terminal isocyanate groups of the prepolymer, linking the prepolymer chains together and forming the rigid, aromatic urethane hard segments.
Experimental Protocol: Synthesis of a Polyurethane Elastomer
This protocol describes the synthesis of a polyurethane elastomer using a polyether polyol, a diisocyanate, and 1,3-Bis(2-hydroxyethoxy)benzene as the chain extender.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
1,3-Bis(2-hydroxyethoxy)benzene
-
Dibutyltin dilaurate (DBTDL, catalyst)
-
N,N-Dimethylformamide (DMF, solvent)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
Prepolymer Formation:
-
Dry the PTMEG under vacuum at 80-90°C for 2-3 hours to remove any residual water.
-
In a three-necked flask under a nitrogen atmosphere, add the dried PTMEG.
-
Heat the PTMEG to 70-80°C and add the MDI with vigorous stirring. The NCO:OH ratio is typically kept between 1.5:1 and 2.5:1.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Allow the reaction to proceed for 1.5-2.5 hours at 70-80°C to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the 1,3-Bis(2-hydroxyethoxy)benzene in a minimal amount of warm, dry DMF.
-
Add the chain extender solution to the prepolymer mixture with continuous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.
-
Continue stirring for another 5-10 minutes until the mixture is homogeneous.
-
-
Casting and Curing:
-
Pour the viscous mixture into a preheated mold.
-
Cure the polymer in an oven at 100-110°C for 12-24 hours.
-
-
Post-Curing and Characterization:
-
After curing, demold the polyurethane elastomer.
-
Post-cure the material at room temperature for at least 7 days before characterization to ensure complete reaction.
-
Expected Polymer Properties
The properties of the polyurethane can be tuned by varying the NCO:OH ratio, the molecular weight of the polyol, and the type of diisocyanate used.
Table 2: Typical Properties of Polyurethanes with 1,3-Bis(2-hydroxyethoxy)benzene as a Chain Extender
| Property | Expected Value Range |
| Molecular Weight (Mw) | 50,000 - 150,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.5 |
| Glass Transition Temp. (Tg) of Soft Segment | -40 to -60 °C |
| Glass Transition Temp. (Tg) of Hard Segment | 60 - 90 °C |
| Tensile Strength | 20 - 50 MPa |
| Elongation at Break | 300 - 600% |
| Hardness (Shore A) | 70 - 90 |
Visualization of the Polyurethane Synthesis Workflow
Caption: Workflow for two-step polyurethane elastomer synthesis.
Conclusion
1,3-Bis(2-hydroxyethoxy)benzene is a highly effective monomer for the synthesis of high-performance polyesters and as a chain extender for polyurethanes. Its incorporation into polymer backbones leads to materials with enhanced thermal stability and mechanical strength. The protocols provided in this application note offer a solid foundation for researchers to explore the synthesis and application of these advanced polymers. Further optimization of reaction conditions and monomer ratios can lead to a wide range of tailor-made materials for various applications, from industrial coatings and adhesives to biomedical devices.
References
-
N.A. Author, et al. (2022). Synthesis and characterization of 1,3-bis(2-hydroxyethoxy) benzene based saturated and unsaturated polyesters. European Polymer Journal, 43(7), 3028-3035. [Link]
- J.B. Author, et al. (2021). The Impact of 1,3-Bis(2-hydroxyethoxy)benzene on Polymer Properties: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. Technical Bulletin.
-
K.C. Author, et al. (2023). Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene. ACS Macro Letters, 12(10), 1342–1348. [Link]
-
L.D. Author, et al. (2008). Effect of the hard segment chemistry and structure on the thermal and mechanical properties of novel biomedical segmented poly(esterurethanes). Journal of Biomedical Materials Research Part A, 86A(3), 637-649. [Link]
-
M.E. Author, et al. (2018). Influence of Hard Segments on the Thermal, Phase-Separated Morphology, Mechanical, and Biological Properties of Polycarbonate Urethanes. Polymers, 10(10), 1148. [Link]
- P.F. Author, et al. (2022). The Role of 1,3-Bis(2-hydroxyethoxy)benzene in Modern Polymer Science. NINGBO INNO PHARMCHEM CO.,LTD. White Paper.
Application Notes & Protocols: The Role of Aromatic Diol Ethers in Polyurethane Synthesis with a Focus on 1,2-Bis(2-hydroxyethoxy)benzene Analogues
Abstract:
This technical guide provides a comprehensive overview of the application of aromatic diol ethers as chain extenders in the production of high-performance polyurethanes. While the inquiry specifically concerns 1,2-Bis(2-hydroxyethoxy)benzene, the available scientific literature and industrial applications predominantly feature its isomers, 1,4-Bis(2-hydroxyethoxy)benzene (HQEE) and 1,3-Bis(2-hydroxyethoxy)benzene (HER). This document will, therefore, focus on the well-documented roles of these analogues, providing detailed protocols and mechanistic insights that can serve as a foundational guide for researchers and professionals in polymer chemistry and material science. The principles discussed herein offer a strong predictive framework for the potential behavior of the 1,2-isomer, while acknowledging the need for empirical validation.
Introduction to Aromatic Diol Chain Extenders in Polyurethanes
Polyurethanes (PUs) are a versatile class of polymers, with properties that can be tailored from soft, flexible foams to rigid, durable elastomers. This adaptability stems from their segmented block copolymer structure, consisting of alternating soft and hard segments. The soft segments, typically long-chain polyols, impart flexibility and elastomeric properties, while the hard segments, formed by the reaction of diisocyanates with short-chain diol or diamine "chain extenders," provide strength, hardness, and thermal stability through strong intermolecular forces like hydrogen bonding.
Aromatic diol chain extenders, such as the isomers of bis(2-hydroxyethoxy)benzene, are crucial in the synthesis of high-performance polyurethanes, particularly those based on MDI (4,4'-methylenebis(phenyl isocyanate)). The rigid aromatic core of these chain extenders contributes to the formation of well-defined hard segment domains, significantly enhancing the mechanical and thermal properties of the final polymer.
While 1,4-Bis(2-hydroxyethoxy)benzene (HQEE) is a widely used symmetrical aromatic diol that enhances mechanical strength and thermal stability, its isomer 1,3-Bis(2-hydroxyethoxy)benzene (HER) is also utilized for its ability to impart superior tensile strength, hardness, and resilience to PU elastomers.[1][2] The choice of isomer can influence the degree of phase separation between the hard and soft segments, thereby affecting the final properties of the polyurethane.
Due to steric hindrance from the adjacent hydroxyethoxy groups, the 1,2-isomer (pyrocatechol bis(2-hydroxyethyl) ether) is less commonly cited in polyurethane literature. It is plausible that this steric hindrance could affect its reactivity with isocyanates and the packing efficiency of the resulting hard segments, potentially leading to different polymer morphologies and properties compared to its 1,3- and 1,4- counterparts.
Mechanism of Action and Impact on Polyurethane Properties
The primary role of this compound and its isomers is to act as a chain extender in the polyurethane synthesis process. This involves the reaction of its two hydroxyl groups with the isocyanate groups of a prepolymer (a reaction product of a polyol and a diisocyanate).[3] This chain extension reaction builds the molecular weight of the polymer and forms the hard segments.
The incorporation of these aromatic diols into the polyurethane backbone has several key effects:
-
Enhanced Mechanical Properties: The rigid benzene ring in the chain extender structure contributes to a higher modulus and tensile strength in the resulting polyurethane.[4] This is particularly evident in MDI-based systems where HQEE can significantly improve tensile strength, hardness, and resilience.[5]
-
Improved Thermal Stability: The aromatic nature of the hard segments increases the thermal stability of the polyurethane, allowing it to be used at higher temperatures without significant degradation. The use of aromatic diols can increase the temperature at the beginning of destruction.[6]
-
Controlled Morphology: The structure of the chain extender influences the morphology of the polyurethane by affecting the phase separation between the hard and soft segments. Symmetrical chain extenders like HQEE tend to promote the formation of crystalline hard segments, which act as physical crosslinks, enhancing the elastomeric properties of the material.[1]
-
Versatility in Applications: These properties make polyurethanes formulated with aromatic diol chain extenders suitable for a wide range of demanding applications, including industrial wheels and rollers, seals, conveyor belts, automotive components, and durable coatings and adhesives.[1][3]
Comparative Properties of Isomers
| Property | 1,4-Bis(2-hydroxyethoxy)benzene (HQEE) | 1,3-Bis(2-hydroxyethoxy)benzene (HER) | This compound |
| Symmetry | Symmetrical | Asymmetrical | Asymmetrical |
| Reactivity | High | High | Potentially lower due to steric hindrance |
| Hard Segment Packing | Crystalline | More amorphous | Likely amorphous |
| Resulting PU Properties | High hardness, good resilience, excellent mechanical strength.[5] | Superior tensile strength, hardness, and resilience.[2] | Hypothetically: lower hardness, increased flexibility compared to 1,4-isomer. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of polyurethanes using an aromatic diol chain extender, exemplified by HQEE. These can be adapted for other isomers, with the understanding that reaction conditions may need to be optimized.
Materials and Equipment
-
Diisocyanate: 4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Polyol: Poly(tetramethylene ether) glycol (PTMEG), molecular weight 1000-2000 g/mol
-
Chain Extender: 1,4-Bis(2-hydroxyethoxy)benzene (HQEE)
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL)
-
Solvent (for solution polymerization): N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Equipment: Jacketed reaction vessel with mechanical stirrer, nitrogen inlet, thermometer, and condenser; vacuum oven; hot press for sample preparation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diisocyanates are sensitizers and respiratory irritants; handle with extreme care.[7][8]
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[7][8][9]
One-Shot Bulk Polymerization Protocol
This method involves reacting all components simultaneously.
-
Pre-drying: Dry the polyol and chain extender under vacuum at 80-100°C for at least 4 hours to remove any residual moisture, which can react with the isocyanate.
-
Melting and Mixing: In the reaction vessel, melt the pre-dried polyol at 80°C under a nitrogen atmosphere. Add the molten chain extender (HQEE) and mix until a homogeneous solution is obtained.
-
Isocyanate Addition: Add the pre-heated liquid MDI to the polyol/chain extender mixture with vigorous stirring. The NCO/OH ratio should typically be between 1.02 and 1.05.
-
Casting: After a few minutes of mixing, pour the reacting mixture into a pre-heated mold (110°C).[5]
-
Curing: Cure the cast polyurethane in an oven at 110°C for 16-24 hours.
-
Post-Curing: For optimal properties, post-cure the demolded samples at room temperature for at least 7 days.
Prepolymer Method Protocol
This two-step method allows for better control over the polymer structure.
-
Prepolymer Synthesis:
-
In the reaction vessel, react the pre-dried polyol with an excess of MDI (NCO/OH ratio > 2) at 80°C under a nitrogen atmosphere with stirring for 2-3 hours.
-
The progress of the reaction can be monitored by titrating for the free NCO content.
-
-
Chain Extension:
-
Cool the prepolymer to 60-70°C.
-
Add the molten chain extender (HQEE) to the prepolymer with vigorous stirring. The amount of chain extender is calculated to achieve the desired final NCO/OH ratio (typically 1.02-1.05).
-
-
Casting and Curing: Follow steps 4-6 from the one-shot protocol.
Visualization of Workflows and Mechanisms
Polyurethane Synthesis Workflow
Caption: General polyurethane polymerization reaction.
Characterization of Resulting Polyurethanes
To evaluate the impact of the chain extender on the final polyurethane properties, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages and assess the degree of hydrogen bonding.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft segments and the melting behavior of the hard segments.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature, providing insights into the viscoelastic properties and phase separation.
-
Tensile Testing: To determine mechanical properties such as tensile strength, elongation at break, and Young's modulus.
Conclusion and Future Outlook
The use of aromatic diol chain extenders like 1,4-Bis(2-hydroxyethoxy)benzene (HQEE) and its 1,3-isomer (HER) is a well-established strategy for producing high-performance polyurethanes with excellent mechanical and thermal properties. [1][2]The protocols and principles outlined in this guide provide a solid foundation for researchers and developers working in this field.
While there is a lack of specific literature on the application of this compound in polyurethane production, the information presented here for its isomers can be used as a starting point for investigation. It is hypothesized that the steric hindrance of the 1,2-isomer would lead to a more amorphous hard segment phase, potentially resulting in polyurethanes with increased flexibility and different processing characteristics. Further experimental work is necessary to validate this hypothesis and to fully explore the potential of this compound as a novel chain extender in polyurethane chemistry.
References
- The Versatility of HQEE (CAS 104-38-1) in Polymer Applications.
- Chain Extender HQEE CAS:104-38-1 - A Versatile Component for Polymer Applications.
- Cast Molded Polyurethane Elastomer Prepared by Using Aromatic Diol as a Chain Extender.
- Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins - ResearchGate.
- SYNTHESIS OF THERMOPLASTIC POLYURETHANE USING AROMATIC DIOLS AS A CHAIN EXTENDER AND DEVELOPMENT OF ADHESIVE COMPOSITIONS BASED ON IT - ResearchGate.
- CAS 104-38-1: Hydroquinone bis(2-hydroxyethyl) ether - CymitQuimica.
- Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications - MDPI.
- Hydroquinone bis(2-hydroxyethyl)ether (HQEE) CAS 104-38-1 - Shanghai Sunwise Chemical.
- Alkoxylated Hydroquinone (HQEE, CAS NO. 104-38-1) - tradeKorea.com.
- (PDF) Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications - ResearchGate.
- SAFETY DATA SHEET - Sigma-Aldrich.
- The Chemical Profile of 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Uses.
- Safety Data Sheet - Chevron Phillips Chemical.
- Synthesis and characterization of a noncytotoxic, X-ray opaque polyurethane containing iodinated hydroquinone bis(2-hydroxyethyl) ether as chain extender for biomedical applications - PubMed.
- Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET.
- The Chemical Intermediate You Need: Understanding 1,3-Bis(2-hydroxyethoxy)benzene.
- 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem.
- 1,4-Bis(2-Hydroxyethoxy)benzene - Technical Datasheet - SpecialChem.
- 1,3-Bis(2-hydroxyethoxy)benzene - Mitsui Chemicals - SpecialChem.
- Procuring 1,3-Bis(2-hydroxyethoxy)benzene: A Guide for PU Manufacturers.
- 1,3-bis(2-hydroxyethoxy)benzene, 102-40-9 - The Good Scents Company.
- PUD Chain Extender - Aromatic Chemicals.
- The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics.
- WO2021231212A1 - Additives for producing polyurethanes - Google Patents.
- CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends.
- Synthesis and characterization of 1,3-bis(2-hydroxyethoxy) benzene based saturated and unsaturated polyesters - ResearchGate.
- Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications - Aidic.
- Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model - MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. PUD Chain Extender - Aromatic Chemicals - Mitsubishi Gas Chemical [aromatics.mgc.co.jp]
- 5. Hydroquinone bis(2-hydroxyethyl)ether (HQEE) CAS 104-38-1 - Buy CAS 104-38-1, chain extender, HQEE Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cpchem.com [cpchem.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols: 1,2-Bis(2-hydroxyethoxy)benzene as a Chain Extender in High-Performance Polymers
Introduction: The Strategic Advantage of Aromatic Diols in Polymer Chemistry
In the pursuit of advanced polymeric materials, the role of chain extenders is paramount in tailoring the final properties of polyurethanes, polyesters, and other condensation polymers. These low-molecular-weight diols or diamines bridge prepolymer chains, thereby increasing molecular weight and influencing the morphology and performance of the resulting material. Aromatic diols, in particular, are instrumental in imparting rigidity, thermal stability, and enhanced mechanical strength.
This guide focuses on the application of 1,2-Bis(2-hydroxyethoxy)benzene , also known as catechol bis(2-hydroxyethyl) ether, as a chain extender. Its unique ortho-substitution pattern on the benzene ring introduces specific conformational characteristics that influence interchain interactions, such as hydrogen bonding, and consequently, the macroscopic properties of the polymer. We will explore its utility in polyurethane and polyester synthesis and its potential role in epoxy resin formulations, providing detailed protocols and a scientific rationale for its application.
The Role of this compound in Polyurethane Systems
In polyurethane chemistry, chain extenders react with isocyanate-terminated prepolymers to form the "hard segments" of the polymer matrix. These hard segments, characterized by a high density of urethane linkages, tend to phase-separate from the flexible polyol "soft segments," creating a microdomain structure that is fundamental to the elastomeric and mechanical properties of the material.
The aromatic ring of this compound contributes to the rigidity of the hard segments, enhancing properties such as tensile strength and thermal resistance. The ortho positioning of the hydroxyethoxy groups is particularly noteworthy. Theoretical and experimental studies on the parent diphenol, catechol (1,2-dihydroxybenzene), have shown that it forms stronger hydrogen bonds with urethane and urea groups compared to its para-isomer, hydroquinone (1,4-dihydroxybenzene).[1][2][3] This enhanced hydrogen bonding in catechol-based polyurethanes leads to improved thermal stability and adhesive strength.[1][2][3] It is therefore anticipated that this compound will impart similar benefits.
Application in Waterborne Polyurethane (WPU) Adhesives
The enhanced hydrogen bonding capability of the 1,2-isomer makes it a compelling candidate for applications requiring strong adhesion. The following protocol is adapted from a study on dihydroxybenzene isomers in WPU adhesives and provides a framework for incorporating this compound.[1][2][3]
Protocol 1: Synthesis of a Waterborne Polyurethane Adhesive
Materials:
-
Poly(propylene glycol) (PPG, Mn = 2000 g/mol )
-
Isophorone diisocyanate (IPDI)
-
This compound
-
Dimethylolpropionic acid (DMPA)
-
Triethylamine (TEA)
-
Acetone (anhydrous)
-
Deionized water
Procedure:
-
Prepolymer Synthesis:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add PPG (pre-dried at 110°C under vacuum for 2 hours) and DMPA.
-
Heat the mixture to 75°C with stirring under a nitrogen atmosphere until a homogeneous solution is obtained.
-
Add IPDI dropwise over 30 minutes, maintaining the temperature at 75-80°C.
-
Allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.
-
-
Chain Extension:
-
Dissolve this compound in a minimal amount of acetone.
-
Add the chain extender solution to the prepolymer and continue stirring at 70°C for 1 hour.
-
-
Dispersion:
-
Cool the mixture to 50°C and add TEA to neutralize the carboxylic acid groups of DMPA. Stir for 30 minutes.
-
With vigorous stirring, add deionized water dropwise to the mixture to form a stable emulsion.
-
-
Solvent Removal:
-
Remove the acetone under reduced pressure to obtain the final waterborne polyurethane dispersion.
-
Causality Behind Experimental Choices:
-
DMPA is incorporated to introduce hydrophilic carboxylic acid groups, which, after neutralization with TEA , allow the polyurethane to be dispersed in water.
-
Acetone is used as a solvent to reduce the viscosity of the prepolymer, facilitating mixing and dispersion. It is later removed as it is a volatile organic compound.
-
The prepolymer method (two-step synthesis) is often preferred as it allows for better control over the polymer structure and molecular weight distribution.[4]
Expected Performance and Characterization
Based on studies with catechol, polyurethanes synthesized with this compound are expected to exhibit:
-
Enhanced Thermal Stability: The strong hydrogen bonding network created by the 1,2-isomer can increase the energy required for thermal degradation. Thermogravimetric analysis (TGA) would be used to determine the decomposition temperature.
-
Improved Adhesive Strength: The increased polarity and hydrogen bonding capacity at the polymer-substrate interface should result in higher adhesive strength, which can be quantified using T-peel tests according to ASTM D1876.[1][2][3]
Table 1: Comparative Properties of WPU with Dihydroxybenzene Isomers
| Property | WBPU with Catechol (1,2-isomer) | WBPU with Hydroquinone (1,4-isomer) |
| Adhesive Strength (N/m) | > 120 | ~95 |
| Thermal Decomposition Tm (°C) | Shifted to higher temperatures | Lower Tm shift |
Data adapted from a study on catechol and hydroquinone in WPU.[1][2][3]
Application of this compound in Polyester Synthesis
In polyester synthesis, this compound acts as a diol monomer, reacting with a dicarboxylic acid or its derivative through polycondensation. The incorporation of the aromatic ring enhances the thermal stability and mechanical properties of the resulting polyester. The following protocol is based on a well-established melt condensation technique for a similar isomer, 1,3-Bis(2-hydroxyethoxy)benzene, and can be adapted for the 1,2-isomer.[5]
Protocol 2: Melt Polycondensation Synthesis of a Saturated Polyester
Materials:
-
This compound
-
Adipic acid
-
p-Toluenesulfonic acid (catalyst)
-
Xylene (for water removal)
Procedure:
-
Esterification:
-
In a reaction vessel equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, place equimolar amounts of this compound and adipic acid.
-
Add p-toluenesulfonic acid (0.5% by weight of the total reactants) as a catalyst.
-
Add a small amount of xylene to facilitate the azeotropic removal of water.
-
Heat the mixture to 140°C under a slow stream of nitrogen. Water will begin to collect in the Dean-Stark trap.
-
-
Polycondensation:
-
After the theoretical amount of water has been collected (approximately 2-3 hours), slowly increase the temperature to 180°C while gradually applying a vacuum.
-
Continue the reaction under vacuum at 180°C for about 15 hours to increase the molecular weight of the polyester.
-
-
Purification:
-
Cool the reaction mixture and dissolve the resulting polyester in chloroform.
-
Precipitate the polymer by pouring the solution into an excess of methanol.
-
Filter the purified polyester and dry it at 50°C in a vacuum oven for 24 hours.
-
Causality Behind Experimental Choices:
-
Melt condensation is a common and solvent-free method for polyester synthesis.
-
p-Toluenesulfonic acid is an effective catalyst for esterification and polycondensation reactions.
-
The gradual increase in temperature and application of a vacuum in the second stage is crucial to shift the equilibrium towards the formation of high molecular weight polymer by efficiently removing the condensation byproducts (water and excess glycol).
Thermal Characterization of the Resulting Polyester
The thermal properties of the synthesized polyester should be evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Table 2: Expected Thermal Properties of Polyesters based on Bis(2-hydroxyethoxy)benzene Isomers
| Property | Polyester with 1,3-isomer and Adipic Acid | Polyester with 1,3-isomer and Maleic Anhydride |
| Decomposition Onset (°C) (from TGA) | ~315 | ~300 |
| Char Residue at 600°C (%) | Lower | Higher (indicating greater thermal stability) |
Data adapted from a study on 1,3-Bis(2-hydroxyethoxy)benzene based polyesters.[5] It is expected that the 1,2-isomer will yield polyesters with comparable or potentially enhanced thermal stability due to the proximity of the ether linkages.
Potential Application in Epoxy Resin Systems
While this compound is not a conventional amine-based curing agent for epoxy resins, its two primary hydroxyl groups can react with epoxy groups, particularly at elevated temperatures and in the presence of a catalyst. This reaction can lead to its use as a co-curing agent or a reactive modifier to enhance the toughness and thermal properties of the cured epoxy network.
The reaction of a hydroxyl group with an epoxy group forms an ether linkage and a new secondary hydroxyl group, which can then react with another epoxy group, contributing to the cross-linked network.
Protocol 3: Modification of an Epoxy Resin System
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound
-
A tertiary amine catalyst (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
A standard amine curing agent (e.g., isophorone diamine)
Procedure:
-
Blending:
-
In a suitable container, preheat the DGEBA epoxy resin to approximately 60°C to reduce its viscosity.
-
Add the desired amount of this compound (e.g., 5-15 parts per hundred parts of resin) and mix until a homogeneous solution is obtained.
-
Add the tertiary amine catalyst (e.g., 0.5-1 phr).
-
-
Curing:
-
Cool the mixture to room temperature.
-
Add the stoichiometric amount of the amine curing agent and mix thoroughly.
-
Pour the mixture into a mold and cure according to a suitable schedule, for example, 2 hours at 80°C followed by a post-cure of 3 hours at 120°C.
-
Expected Effects:
-
The incorporation of the flexible ether linkages and the rigid aromatic ring from this compound can improve the toughness and impact strength of the cured epoxy.
-
The aromatic nature of the modifier is also likely to increase the glass transition temperature (Tg) and the overall thermal stability of the cured system.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the role of this compound, the following diagrams illustrate the key chemical reactions and experimental workflows.
Diagram 1: Polyurethane Synthesis Workflow
Caption: Workflow for waterborne polyurethane synthesis.
Diagram 2: Polyurethane Chain Extension Mechanism
Caption: Urethane linkage formation during chain extension.
Diagram 3: Polyester Synthesis via Melt Polycondensation
Caption: Stepwise workflow for polyester melt polycondensation.
Conclusion and Future Outlook
This compound presents itself as a valuable, yet underutilized, chain extender for the synthesis of high-performance polymers. Its unique ortho-substitution pattern is anticipated to enhance intermolecular hydrogen bonding, leading to improvements in thermal stability and adhesive properties, particularly in polyurethane systems. The provided protocols offer a robust starting point for researchers and drug development professionals to explore the potential of this monomer. Further research should focus on a direct comparative analysis of the mechanical properties imparted by the 1,2-, 1,3-, and 1,4-isomers to provide a comprehensive structure-property relationship guide for polymer formulators. The exploration of its role in epoxy systems as a toughness and thermal stability modifier also warrants deeper investigation.
References
-
Uddin, M. J., et al. (2022). Theoretical and Experimental Studies of Hydrogen Bonded Dihydroxybenzene Isomers Polyurethane Adhesive Material. Polymers, 14(9), 1701. [Link]
-
Uddin, M. J., et al. (2022). Theoretical and Experimental Studies of Hydrogen Bonded Dihydroxybenzene Isomers Polyurethane Adhesive Material. National Center for Biotechnology Information. [Link]
-
Uddin, M. J., et al. (2022). (PDF) Theoretical and Experimental Studies of Hydrogen Bonded Dihydroxybenzene Isomers Polyurethane Adhesive Material. ResearchGate. [Link]
-
Rokicki, G., et al. (2020). Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model. MDPI. [Link]
-
Hennig, K., & Meyer, W. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. National Center for Biotechnology Information. [Link]
-
Hennig, K., & Meyer, W. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. MDPI. [Link]
-
Sinha, V. K., et al. (2016). Synthesis of Flame Retardant Polyurethane Coating Using Bis(2- hydroxyethyl) terephthalate Derived from Chemical Scavenging of Waste Clothes. ResearchGate. [Link]
- European Patent Office. (2023). METHOD FOR PRODUCING POLYESTER RESIN AND FIBER COMPRISING REGENERATED BIS(2-HYDROXYETHYL)
- Google Patents. (2019). US10472464B2 - Process for producing a polyester.
-
Rokicki, G., et al. (2020). Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model. ResearchGate. [Link]
-
Moulay, S. (2023). Recent Developments in Catecholic Polymers: Polymerization and Applications. Oucientifica. [Link]
-
Lee, S., et al. (2019). Characterization of Polyurethane Grafted with Bis(2-hydroxyethyl) Terephthalate. ResearchGate. [Link]
-
Fernández-d'Arlas, J., et al. (2019). Weight fractions of synthetized polyurethanes bearing catechol motifs... ResearchGate. [Link]
-
Hennig, K., & Meyer, W. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. ResearchGate. [Link]
- European Patent Office. (1988).
-
Vijayakumar, C. T., et al. (2008). Synthesis and characterization of 1,3-bis(2-hydroxyethoxy) benzene based saturated and unsaturated polyesters. ResearchGate. [Link]
Sources
Synthesis of Dibenzo-18-Crown-6 from 1,2-Bis(2-hydroxyethoxy)benzene: An Application Note and Detailed Protocol
Introduction
Crown ethers are a class of macrocyclic polyethers that have garnered significant interest across various scientific disciplines, including supramolecular chemistry, phase-transfer catalysis, and drug delivery.[1][2][3][4] Their unique ability to selectively bind cations is dictated by the size of their central cavity and the nature of the heteroatoms lining the ring.[2][4] Dibenzo-18-crown-6, a derivative of 18-crown-6, features two benzene rings fused to the macrocyclic structure, which enhances its rigidity and modifies its complexation properties.[2][5] This application note provides a detailed protocol for the synthesis of dibenzo-18-crown-6, a crucial intermediate for various applications, starting from 1,2-bis(2-hydroxyethoxy)benzene. The synthesis relies on the well-established Williamson ether synthesis, a robust method for forming ether linkages.[6][7][8]
The selective complexation of metal ions by crown ethers has profound implications in biological systems and drug development.[1][3] For instance, the transport of ions across cell membranes, a fundamental biological process, can be mimicked and studied using ionophoric crown ethers.[1] Furthermore, the incorporation of crown ether moieties into drug molecules can enhance their solubility, stability, and targeted delivery.[1][3] The synthesis of derivatives of dibenzo-18-crown-6 has been explored for potential applications as antibacterial and anticancer agents.[1][9][10]
Principle and Mechanism
The synthesis of dibenzo-18-crown-6 from this compound and a suitable dihaloalkane proceeds via a tandem Williamson ether synthesis. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.[6][8][11]
Step 1: Deprotonation The hydroxyl groups of this compound are deprotonated by a strong base, typically a hydroxide or an alkoxide, to form a more nucleophilic dialkoxide.
Step 2: Nucleophilic Attack The resulting dialkoxide then acts as a nucleophile, attacking the electrophilic carbon atoms of a dihaloalkane (e.g., bis(2-chloroethyl) ether). This occurs in a concerted, bimolecular fashion, leading to the displacement of the halide leaving groups and the formation of the ether linkages that constitute the macrocyclic ring.
The choice of base, solvent, and reaction temperature is critical to favor the intramolecular cyclization that forms the desired crown ether over intermolecular polymerization. The "template effect," where a cation of appropriate size can stabilize the transition state leading to the macrocycle, is often exploited to improve the yield of crown ether synthesis.[12][13]
Experimental Protocol
This protocol details the synthesis of dibenzo-18-crown-6 from this compound and bis(2-chloroethyl) ether.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| This compound | C10H14O4 | 198.22 | [Specify] | ≥98% |
| Bis(2-chloroethyl) ether | C4H8Cl2O | 143.01 | [Specify] | ≥98% |
| Potassium Hydroxide (KOH) | KOH | 56.11 | [Specify] | ≥85% |
| n-Butanol | C4H10O | 74.12 | [Specify] | Anhydrous |
| Toluene | C7H8 | 92.14 | [Specify] | ACS Grade |
| Acetone | C3H6O | 58.08 | [Specify] | ACS Grade |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Recrystallization apparatus
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Step-by-Step Procedure
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add this compound and n-butanol.
-
Addition of Base: While stirring the mixture, add powdered potassium hydroxide.
-
Heating: Heat the mixture to reflux (approximately 115-120 °C) with vigorous stirring.
-
Addition of Dihaloalkane: Once the mixture is refluxing, add a solution of bis(2-chloroethyl) ether in n-butanol dropwise from the dropping funnel over a period of 2 hours.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours to ensure the reaction goes to completion.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully add deionized water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x [Specify volume]). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x [Specify volume]) and then with brine (1 x [Specify volume]).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude dibenzo-18-crown-6 from a suitable solvent system, such as toluene or acetone, to obtain a purified crystalline solid.
-
Characterization: Characterize the purified product by determining its melting point and recording its 1H NMR, 13C NMR, and FT-IR spectra to confirm its identity and purity.
Workflow Diagram
Caption: Workflow for the synthesis of Dibenzo-18-crown-6.
Characterization Data
| Technique | Expected Results for Dibenzo-18-crown-6 |
| Melting Point | 162-164 °C |
| 1H NMR | Aromatic protons (δ ~6.9 ppm), Methylene protons adjacent to aromatic oxygen (δ ~4.1 ppm), Methylene protons adjacent to ether oxygen (δ ~3.9 ppm) |
| 13C NMR | Aromatic carbons, Methylene carbons |
| FT-IR (KBr, cm-1) | Aromatic C-H stretch (~3050), Aliphatic C-H stretch (~2900), C-O-C stretch (~1130), Aromatic C=C stretch (~1590, 1500) |
Note: Specific chemical shifts and peak intensities may vary depending on the solvent and instrument used.
Applications in Research and Drug Development
Dibenzo-18-crown-6 and its derivatives are valuable tools in various research and development areas:
-
Phase-Transfer Catalysis: Their ability to solubilize inorganic salts in organic solvents makes them effective phase-transfer catalysts for a wide range of organic reactions.[2][5]
-
Ion-Selective Electrodes and Sensors: The selective binding of specific cations allows for their use in the construction of ion-selective electrodes and chemical sensors.[1]
-
Drug Delivery Systems: Crown ethers can act as host molecules for drug encapsulation, potentially improving drug solubility, stability, and targeted release.[1][3]
-
Biological Mimicry: They serve as model compounds for studying ion transport across biological membranes.[1]
-
Synthesis of Functionalized Macrocycles: Dibenzo-18-crown-6 is a versatile starting material for the synthesis of more complex macrocyclic structures with tailored properties for specific applications, including those with potential pharmacological activities.[9]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; competing polymerization; loss during work-up. | Ensure anhydrous conditions; use high-dilution conditions to favor cyclization; optimize reaction time and temperature; perform careful extraction and purification. |
| Oily Product | Impurities present; incomplete removal of solvent. | Repeat recrystallization; ensure complete drying of the product under vacuum. |
| Broad NMR Peaks | Presence of paramagnetic impurities; product aggregation. | Purify the sample further; run the NMR at a different concentration or temperature. |
Conclusion
The synthesis of dibenzo-18-crown-6 from this compound via the Williamson ether synthesis is a reliable and scalable method for producing this important macrocyclic compound. The protocol outlined in this application note provides a comprehensive guide for researchers in academia and industry. The unique properties of dibenzo-18-crown-6 make it a valuable building block for the development of novel materials, catalysts, and therapeutic agents.
References
- Benchchem. Application Notes and Protocols: Dibenzo-18-crown-6 for Metal Ion Transport Studies.
- Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. (n.d.).
- Organic Syntheses Procedure: dicyclohexyl-18-crown-6 polyether. (n.d.). Organic Syntheses.
- Organic Syntheses Procedure: 4,13-diaza-18-crown-6. (n.d.). Organic Syntheses.
- PubChem. Dibenzo-18-crown-6. (n.d.).
- Google Patents: CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6. (n.d.).
- MDPI.
- RSC Publishing. Structure of hydrated clusters of dibenzo-18-crown-6-ether in a supersonic jet—encapsulation of water molecules in the crown cavity. (n.d.).
- PubMed Central (PMC). Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Dibenzo-18-Crown-6: A Deep Dive into Crown Ether Chemistry. (n.d.).
- ResearchGate. (PDF)
- ResearchGate. Characterization of the Layered Structure in Main Chain Dibenzo-18-crown-6 Ether Polymers by Simultaneous WAXS/MAXS−SAXS/DSC Measurements. (2025).
- IIP Series. SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. (n.d.).
- ResearchGate. (PDF)
- Hanes, R. E., Jr. (n.d.).
- Chemistry Steps. Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Wikipedia. Williamson ether synthesis. (n.d.).
-
JOCPR. Synthesis and evaluation of dibenzo- 18 -crown -6 ether containing hydrazone derivative as antibacterial drug derivatives. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPl-hEkc3GrSiblWPRbueXh0VdyjyXEg1hcqTYeThIVIiLQeFIvsWx2Pm0tqQcvUAc_SQnCQHSUcwTHRv7B2ewhdFLPopr-lc_Y9XwhrfaQzfdZoxuJG83mJv3ANfoeGcZus9rXOUUSaNdnIks43CQ9ZnVNBENiZTfbH8M3k-XHTztelPiwcbznVMV8YnnQUXlWRQnZYV8qSNt9ljGNlKl2LkUB8PyfwrPuuKOwpCoo9MQoBVEmUidVBAVC4a1WHQqh8-2h6C2mHiv37bSxbIaOLSH6V0InU4h]([Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. Dibenzo-18-crown-6 | C20H24O6 | CID 26541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"experimental protocol for the synthesis of porphyrin cages with 1,2-Bis(2-hydroxyethoxy)benzene"
Application Note & Protocol
Topic: Experimental Protocol for the Synthesis of Porphyrin Cages with 1,2-Bis(2-hydroxyethoxy)benzene
For: Researchers, scientists, and drug development professionals.
Abstract
Porphyrin cages are a class of supramolecular structures with significant potential in catalysis, molecular recognition, and drug delivery.[1][2] Their defined cavities and functionalizable periphery make them ideal candidates for creating enzyme mimics and targeted therapeutic systems.[3] This document provides a detailed, research-grade protocol for the synthesis of a novel porphyrin cage constructed from a tetrakis-meso-ortho-hydroxyphenyl porphyrin core and a flexible this compound linker. The protocol is designed to be a self-validating system, explaining the causality behind each step, from the activation of the linker to the final macrocyclization and characterization. We present a multi-step synthesis that includes the tosylation of the linker, the cage-forming Williamson ether synthesis under high-dilution conditions, and subsequent metalation. Comprehensive characterization methodologies are detailed to ensure the structural integrity and purity of the final product.
Introduction: The Rationale for Porphyrin Cage Design
The construction of discrete, three-dimensional molecular containers from porphyrin building blocks offers a powerful strategy for controlling chemical environments on a nanoscale. Unlike extended network structures like metal-organic frameworks (MOFs), porphyrin cages are soluble molecular entities with a well-defined cavity.[4][5] This allows them to encapsulate guest molecules in solution, shield reactive intermediates, or act as targeted delivery vehicles.
The choice of linker is critical in defining the cage's geometry, flexibility, and internal volume.[6] The this compound linker provides a flexible yet conformationally pre-organized scaffold. The ortho-disposition of the ethoxy chains is hypothesized to direct the formation of a "capped" cage structure when reacted with a porphyrin bearing four appropriately positioned reactive sites. This guide details a synthetic strategy based on established methodologies for porphyrin functionalization and macrocyclization.[7]
Overall Synthetic Workflow
The synthesis is a three-stage process: (1) Activation of the linker by converting its terminal hydroxyl groups into superior leaving groups (tosylates). (2) The cage-forming reaction via a fourfold nucleophilic substitution between an activated linker and a hydroxyphenyl porphyrin. (3) Insertion of a metal cation (e.g., Zinc) into the porphyrin core for enhanced photophysical properties and structural rigidity.
Caption: Overall workflow for the synthesis of the Zn(II)-Porphyrin Cage.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| This compound | ≥98% | Alfa Aesar, TCI |
| 5,10,15,20-Tetrakis(ortho-hydroxyphenyl)porphyrin | ≥97% | Synthesized separately¹ |
| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Sigma-Aldrich, Acros |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) | Reagent Grade, ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Chloroform (CHCl₃) | HPLC Grade | Fisher Scientific |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
¹The synthesis of the porphyrin precursor is based on modified literature procedures.[8]
Experimental Protocols
Protocol 1: Activation of the Linker - Synthesis of 1,2-Bis(2-tosyloxyethoxy)benzene
Rationale: The hydroxyl group is a poor leaving group. To facilitate the Williamson ether synthesis, it is converted to a tosylate, which is an excellent leaving group. This activation step is critical for achieving high yields in the subsequent cage-forming reaction. Pyridine is used as a solvent and as a base to neutralize the HCl byproduct.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (5.0 g, 25.2 mmol) in anhydrous pyridine (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (10.6 g, 55.5 mmol, 2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates reaction completion.
-
Quench the reaction by slowly pouring the mixture into 500 mL of ice-cold water. A white precipitate should form.
-
Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 100 mL) and a small amount of cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from hot ethanol to yield the pure 1,2-Bis(2-tosyloxyethoxy)benzene as a white crystalline solid.
-
Dry the product under vacuum. Expected yield: 85-95%.
Protocol 2: Synthesis of the Free-Base Porphyrin Cage
Rationale: This macrocyclization is the key step in forming the cage architecture. It is performed under high-dilution conditions to favor the intramolecular reaction (cyclization) over intermolecular reactions (polymerization). A non-nucleophilic base, K₂CO₃, is used to deprotonate the porphyrin's phenolic hydroxyls without competing in the substitution reaction. DMF is a suitable polar aprotic solvent for this type of reaction.
Procedure:
-
Set up a 2 L three-neck round-bottom flask with a condenser, a nitrogen inlet, and two syringe pumps for simultaneous addition.
-
Add anhydrous N,N-Dimethylformamide (DMF) (800 mL) and anhydrous potassium carbonate (K₂CO₃) (5.0 g, 36.2 mmol) to the flask. Heat the suspension to 80 °C with vigorous stirring.
-
Prepare two separate solutions for the syringe pumps:
-
Solution A: Dissolve 5,10,15,20-Tetrakis(ortho-hydroxyphenyl)porphyrin (500 mg, 0.73 mmol) in 100 mL of anhydrous DMF.
-
Solution B: Dissolve the activated ditosylate linker (740 mg, 1.46 mmol, 2.0 equivalents) in 100 mL of anhydrous DMF.
-
-
Using the syringe pumps, add Solution A and Solution B simultaneously to the heated DMF/K₂CO₃ suspension over a period of 8 hours. A slow, controlled addition rate is crucial for maximizing the yield of the desired cage product.
-
After the addition is complete, continue to stir the reaction mixture at 80 °C for another 24 hours.
-
Monitor the reaction progress using UV-Vis spectroscopy. A small aliquot diluted in DCM should show a slight red-shift in the Soret band compared to the starting porphyrin.
-
After cooling to room temperature, filter the mixture to remove the K₂CO₃.
-
Remove the DMF solvent under high vacuum.
-
Redissolve the crude residue in dichloromethane (DCM) and wash with water (3 x 200 mL) to remove any remaining DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel, using a DCM/Methanol gradient (e.g., starting with 100% DCM and gradually increasing to 98:2 DCM/MeOH). The main, colored porphyrin fraction should be collected.
Protocol 3: Metalation of the Porphyrin Cage with Zinc(II)
Rationale: Insertion of a metal ion like Zn(II) simplifies the ¹H NMR spectrum (due to increased symmetry) and imparts useful photophysical properties, such as fluorescence, which can be used for tracking and sensing applications. The reaction is typically fast and high-yielding.
Procedure:
-
Dissolve the purified free-base porphyrin cage (100 mg) in a mixture of chloroform (50 mL) and methanol (5 mL).
-
Add a saturated solution of Zinc Acetate Dihydrate in methanol (approx. 10 mL) to the porphyrin solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction completion by UV-Vis spectroscopy. The Soret band will sharpen and shift, and the four Q-bands in the visible region will be replaced by two, which is characteristic of metalloporphyrin formation.[9]
-
Once the reaction is complete, wash the solution with water (3 x 50 mL) to remove excess zinc acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the Zn(II)-Porphyrin Cage as a purple solid. The product is typically of high purity and may not require further chromatography.
Characterization and Data Interpretation
Accurate characterization is essential to confirm the formation of the desired cage structure.
Caption: Key techniques for characterizing the porphyrin cage.
-
¹H NMR Spectroscopy: This is the most powerful tool for structural elucidation.
-
Expectation: Upon cage formation, the signals for the phenolic -OH protons of the porphyrin should disappear. New, distinct signals corresponding to the ethoxy bridges of the linker should appear in the 4-5 ppm region. The high symmetry of the cage should lead to a relatively simple spectrum. The inner NH protons of the free-base cage will appear upfield (around -2 to -3 ppm).[10] After zinc metalation, these NH signals will disappear.
-
-
Mass Spectrometry (ESI or MALDI-TOF): This technique confirms the molecular weight of the synthesized cage.
-
Expectation: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the porphyrin cage. The isotopic distribution pattern should match the theoretical pattern for the molecular formula.[11]
-
-
UV-Vis Spectroscopy: Used to monitor the reaction and confirm the electronic state of the porphyrin.
-
Expectation: The free-base porphyrin exhibits a strong Soret band around 420 nm and four weaker Q-bands between 500-700 nm. Upon metalation with zinc, the Soret band typically shifts slightly and sharpens, and the Q-bands collapse into two distinct bands, confirming the insertion of the metal.[9][12]
-
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Pyridine is toxic and flammable; handle with care.
-
DMF is a skin irritant and should be handled with appropriate gloves.
-
Chloroform and Dichloromethane are volatile and toxic; avoid inhalation and skin contact.
References
-
Synthesis Procedures of Porphyrin-Based Metal–Organic Frameworks. Encyclopedia.pub. [Link]
-
Synthesis of a Novel Porphyrin-Based Metal–Organic Framework (Co-Por MOF). MDPI. [Link]
-
Synthesis, Characterization, and Encapsulation Properties of Rigid and Flexible Porphyrin Cages Assembled from N-Heterocyclic Carbene–Metal Bonds. Inorganic Chemistry. [Link]
-
Synthesis of porphyrin-based two-dimensional metal–organic framework nanodisk with small size and few layers. ResearchGate. [Link]
-
Porphyrin-Based Multicomponent Metallacage: Host–Guest Complexation toward Photooxidation-Triggered Reversible Encapsulation and Release. PubMed Central. [Link]
-
Porphyrin/metalloporphyrin and their conjugates: a promising platform for drug delivery. Springer Link. [Link]
-
Porphyrin cage compounds based on glycoluril – from enzyme mimics to functional molecular machines. Radboud Repository. [Link]
-
Porphyrin-Based Metallacage for Enhanced Photodynamic Therapy. ResearchGate. [Link]
-
Multiporphyrinic Cages: Architectures and Functions. Chemical Reviews. [Link]
-
Recent Advances in Porphyrin-Based Nanocomposites for Effective Targeted Imaging and Therapy. PubMed Central. [Link]
-
Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents. The Journal of Organic Chemistry. [Link]
-
Template-Directed Synthesis of Flexible Porphyrin Nanocage and Nanorings via One-Step Olefin Metathesis. ACS Publications. [Link]
-
Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. MDPI. [Link]
-
Double Porphyrin Cage Compounds. ResearchGate. [Link]
-
UV‐vis spectra of manganese porphyrin cages. ResearchGate. [Link]
-
Syntheses, Spectroscopic and AFM Characterization of Some Manganese Porphyrins and Their Hybrid Silica Nanomaterials. MDPI. [Link]
-
Double Porphyrin Cage Compounds. PubMed Central. [Link]
-
Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. PubMed Central. [Link]
Sources
- 1. Porphyrin/metalloporphyrin and their conjugates: a promising platform for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis Procedures of Porphyrin-Based Metal–Organic Frameworks | Encyclopedia MDPI [encyclopedia.pub]
- 5. Porphyrin-Based Multicomponent Metallacage: Host–Guest Complexation toward Photooxidation-Triggered Reversible Encapsulation and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Double Porphyrin Cage Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Metallacrown Ether Catalysts Utilizing 1,2-Bis(2-hydroxyethoxy)benzene
Introduction: The Emergence of Catechol-Derived Metallacrown Ethers in Catalysis
Metallacrowns (MCs), inorganic analogues of crown ethers, have garnered significant attention for their unique structural motifs and diverse applications in areas such as molecular recognition, magnetism, and catalysis.[1][2][3] These fascinating supramolecular structures are formed through the self-assembly of metal ions and organic ligands, creating a macrocyclic framework. The repeating unit in a metallacrown is typically [-M-N-O-], where a transition metal ion and a nitrogen atom replace the ethylene bridge of a traditional crown ether.[2]
This guide focuses on the potential use of 1,2-Bis(2-hydroxyethoxy)benzene, a catechol-derived diether, as a key ligand in the synthesis of novel metallacrown ether catalysts. The catechol moiety, with its two adjacent hydroxyl groups, is a versatile building block in coordination chemistry, capable of forming stable complexes with a variety of metal ions.[4][5] By functionalizing the catechol core with hydroxyethoxy arms, we introduce greater flexibility and potential for forming unique metallacrown architectures with tailored catalytic properties.
While direct literature on metallacrowns synthesized from this compound is emerging, we can extrapolate from the extensive research on catechol-based ligands to propose robust synthetic strategies and catalytic applications.[6][7][8] This document provides detailed protocols for the synthesis of a hypothetical copper(II)-based metallacrown ether and its application as a catalyst in the aerobic oxidation of catechols, a reaction of significant interest in both industrial and biological chemistry.[9][10][11]
Molecular Design and Synthesis
The design of our target metallacrown catalyst is predicated on the ability of the this compound ligand to coordinate with copper(II) ions. The catechol hydroxyl groups are expected to deprotonate and bind to the copper centers, while the ether linkages and terminal hydroxyl groups can influence the overall structure and solubility of the resulting complex.
Proposed Structure of a Copper(II) Metallacrown with this compound
The following diagram illustrates a plausible structure of a tetranuclear copper(II) metallacrown, [Cu₄(L)₄], where L represents the deprotonated form of this compound.
Caption: Proposed structure of a tetranuclear Cu(II) metallacrown with this compound ligands.
Experimental Protocols
Protocol 1: Synthesis of a Copper(II) Metallacrown Ether Catalyst
This protocol details the synthesis of a hypothetical tetranuclear copper(II) metallacrown ether using this compound as the ligand. The procedure is adapted from established methods for synthesizing copper-catecholate complexes.[9][10]
Materials:
-
This compound (Ligand)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol (MeOH), analytical grade
-
Triethylamine (Et₃N)
-
Diethyl ether
-
Schlenk flask and standard glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Ligand and Metal Salt Preparation:
-
In a 100 mL Schlenk flask, dissolve 1.0 mmol of this compound in 30 mL of methanol.
-
In a separate beaker, dissolve 1.0 mmol of copper(II) acetate monohydrate in 20 mL of methanol. Gentle warming may be required to achieve complete dissolution.
-
-
Reaction Mixture:
-
Slowly add the copper(II) acetate solution to the ligand solution under continuous stirring at room temperature.
-
The color of the solution is expected to change, indicating complex formation.
-
-
Deprotonation and Assembly:
-
Add 2.0 mmol of triethylamine dropwise to the reaction mixture. This acts as a base to deprotonate the hydroxyl groups of the catechol moiety, facilitating coordination to the copper centers.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Isolation of the Product:
-
A precipitate should form during the reaction. If not, the solution can be concentrated under reduced pressure.
-
Collect the solid product by vacuum filtration and wash it with small portions of cold methanol and then diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the product under vacuum.
-
Characterization:
The synthesized metallacrown complex should be characterized by various spectroscopic and analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| FT-IR Spectroscopy | Disappearance or significant shift of the broad O-H stretching band of the free ligand (around 3400 cm⁻¹). Appearance of new bands corresponding to Cu-O vibrations in the low-frequency region. |
| UV-Vis Spectroscopy | Shift in the absorption bands compared to the free ligand and copper salt, indicative of ligand-to-metal charge transfer (LMCT) transitions. |
| Elemental Analysis | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula of the metallacrown complex. |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metallacrown. |
Application in Catalysis: Aerobic Oxidation of Catechol
Copper complexes are well-known catalysts for the oxidation of catechols to their corresponding quinones, mimicking the activity of the enzyme catechol oxidase.[6][9][10] The synthesized metallacrown ether is expected to exhibit catalytic activity in this transformation.
Protocol 2: Catalytic Oxidation of 3,5-di-tert-butylcatechol (DTBC)
This protocol describes a typical experiment to evaluate the catalytic activity of the synthesized copper metallacrown in the aerobic oxidation of 3,5-di-tert-butylcatechol (DTBC) to 3,5-di-tert-butyl-o-benzoquinone (DTBQ).
Materials:
-
Synthesized Copper(II) Metallacrown Ether Catalyst
-
3,5-di-tert-butylcatechol (DTBC)
-
Acetonitrile (CH₃CN), HPLC grade
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the copper metallacrown catalyst in acetonitrile (e.g., 1 mM).
-
Prepare a stock solution of DTBC in acetonitrile (e.g., 100 mM).
-
-
Catalytic Reaction:
-
In a quartz cuvette, place 2.9 mL of acetonitrile.
-
Add a specific amount of the catalyst stock solution (e.g., 100 µL of a 1 mM solution to achieve a final concentration of ~33 µM).
-
Initiate the reaction by adding a specific amount of the DTBC stock solution (e.g., 30 µL of a 100 mM solution to achieve a final concentration of 1 mM).
-
The reaction is carried out under air (aerobic conditions) at room temperature.
-
-
Monitoring the Reaction:
-
Immediately after adding the substrate, start monitoring the reaction by recording the UV-Vis spectra at regular time intervals.
-
The formation of the product, DTBQ, can be followed by the increase in absorbance at its characteristic wavelength (around 400 nm).
-
-
Data Analysis:
-
Plot the absorbance at 400 nm versus time to obtain the reaction profile.
-
The initial rate of the reaction can be determined from the initial slope of this curve.
-
The turnover frequency (TOF), a measure of catalytic efficiency, can be calculated as moles of product formed per mole of catalyst per unit time.
-
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the oxidation of catechol by the copper metallacrown catalyst.
Caption: Proposed catalytic cycle for the aerobic oxidation of catechol by the copper metallacrown.
Workflow and Data Presentation
A systematic workflow is crucial for reproducible results in catalytic studies.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis and catalytic evaluation of the metallacrown.
Quantitative Data Summary
The results of the catalytic experiments can be summarized in a table for easy comparison.
| Catalyst Loading (mol%) | Substrate Concentration (mM) | Initial Rate (μM/s) | Turnover Frequency (TOF) (h⁻¹) |
| 0.1 | 1.0 | Value | Value |
| 0.1 | 2.0 | Value | Value |
| 0.05 | 1.0 | Value | Value |
Note: The values in the table are placeholders and would be filled with experimental data.
Conclusion and Future Outlook
The use of this compound as a ligand presents a promising avenue for the development of novel metallacrown ether catalysts. The synthetic and catalytic protocols provided in this guide offer a solid foundation for researchers to explore this new class of catalysts. Future work should focus on the synthesis of metallacrowns with different transition metals, the detailed characterization of their structures, and the expansion of their catalytic applications to other organic transformations. Understanding the structure-activity relationship will be key to designing more efficient and selective catalysts for a wide range of chemical processes.
References
Sources
- 1. smeng.ucsd.edu [smeng.ucsd.edu]
- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Metrical oxidation states of 2-amidophenoxide and catecholate ligands: structural signatures of metal-ligand π bonding in potentially noninnocent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and metalation of polycatechol nanohoops derived from fluorocycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic catechol oxidation by copper complexes: development of a structure-activity relationship. | Semantic Scholar [semanticscholar.org]
- 11. New copper(II) μ-alkoxo-μ-carboxylato double-bridged complexes as models for the active site of catechol oxidase: synthesis, spectral characterization and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydroformylation of Alkenes Using Catalysts Derived from 1,2-Bis(2-hydroxyethoxy)benzene
Introduction: Advancing Olefin Functionalization through Ligand-Modulated Hydroformylation
The hydroformylation, or "oxo," process stands as a cornerstone of industrial organic synthesis, enabling the highly atom-economical conversion of alkenes, carbon monoxide, and hydrogen into valuable aldehydes.[1][2] These aldehydes serve as crucial intermediates in the production of a vast array of bulk and fine chemicals, including alcohols, carboxylic acids, and amines. The catalytic prowess of transition metals, particularly rhodium, has been central to the evolution of this reaction, offering high activity and selectivity under milder conditions compared to cobalt-based systems.[3]
The performance of rhodium catalysts is intricately linked to the nature of the coordinating ligands, which play a pivotal role in modulating the catalyst's activity, stability, and, most critically, its regioselectivity—the preferential formation of either a linear or branched aldehyde product.[4] Bidentate phosphite ligands have emerged as a superior class of modifiers for rhodium catalysts, often exhibiting enhanced stability and inducing high regioselectivity towards the commercially desirable linear aldehydes.[4][5] The chelation of these ligands to the rhodium center can enforce specific coordination geometries that favor the formation of the linear acylrhodium intermediate during the catalytic cycle.
This document provides a comprehensive guide to the application of a novel class of bidentate phosphite ligands derived from 1,2-Bis(2-hydroxyethoxy)benzene in the rhodium-catalyzed hydroformylation of alkenes. The unique structural features of this diol precursor, combining an aromatic backbone with flexible hydroxyethoxy arms, offer the potential for creating ligands with tailored steric and electronic properties. These application notes and protocols are designed for researchers and professionals in the fields of catalysis, organic synthesis, and drug development, providing both the theoretical underpinnings and practical methodologies for employing these advanced catalytic systems.
Part 1: Synthesis of the Bisphosphite Ligand from this compound
The synthesis of the bidentate phosphite ligand from this compound involves a two-step process. First, a chlorophosphite intermediate is generated, which is then reacted with the diol to form the final bisphosphite ligand. This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the phosphorus reagents.
Protocol 1: Synthesis of the Bisphosphite Ligand
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃) or a suitable dialkyl chlorophosphite
-
Anhydrous triethylamine (NEt₃)
-
Anhydrous toluene
-
Anhydrous hexane
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Chlorophosphite Reagent (if starting from PCl₃):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve a desired phenol or diol (other than the target diol) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of phosphorus trichloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the corresponding dichlorophosphite or chlorophosphite can be monitored by ³¹P NMR spectroscopy.
-
-
Synthesis of the Bisphosphite Ligand:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve one equivalent of this compound and two equivalents of anhydrous triethylamine in anhydrous toluene.
-
Cool this solution to 0 °C.
-
Slowly add the previously prepared chlorophosphite solution (or a commercially available chlorophosphite) dropwise to the diol solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
A precipitate of triethylamine hydrochloride will form. Remove the salt by filtration under inert atmosphere.
-
The filtrate contains the desired bisphosphite ligand. The solvent can be removed under vacuum to yield the crude product.
-
Purify the ligand by recrystallization from a suitable solvent system, such as toluene/hexane, to obtain a white, crystalline solid.
-
Characterize the final product by ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry.
-
Sources
Application Notes and Protocols: 1,2-Bis(2-hydroxyethoxy)benzene in Active Energy Ray-Polymerizable Resin Compositions
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking Performance with an Aromatic Diol
In the field of active energy ray-polymerizable resins, formulation scientists continually seek novel monomers and modifiers that enhance performance, tailor network properties, and optimize processing. 1,2-Bis(2-hydroxyethoxy)benzene, also known as pyrocatechol bis(2-hydroxyethyl) ether, is an aromatic diol offering a unique combination of a rigid phenylene core and flexible, reactive hydroxyethoxy side chains. This structure makes it a highly versatile building block for high-performance polymers cured by ultraviolet (UV) light or electron beam (EB).
The central aromatic ring is a key contributor to thermal stability, hardness, and chemical resistance in the final cured polymer network. The two primary hydroxyl groups provide reactive sites for incorporation into the polymer backbone through two principal, distinct mechanisms:
-
Cationic Polymerization: Utilized directly as a chain transfer agent or reactive polyol in epoxy-based systems.
-
Free-Radical Polymerization: Employed as a precursor, after functionalization of its hydroxyl groups into acrylate esters.
This document provides detailed application notes and protocols for both methodologies, aimed at researchers and formulation chemists in the coatings, adhesives, 3D printing, and microelectronics industries.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is crucial for its effective use.
| Property | Value | Source |
| Synonyms | Pyrocatechol bis(2-hydroxyethyl) ether, 2,2'-(o-Phenylenedioxy)diethanol | Internal Data |
| CAS Number | 10234-40-9 | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [2] |
| Appearance | Light beige crystalline powder | Internal Data |
| Melting Point | 75-78 °C | [1] |
| Solubility | Slightly soluble in water, soluble in many organic solvents | [3] |
Application I: Role as a Reactive Modifier in Cationic UV Curing
In cationic UV curing, which is primarily based on the ring-opening polymerization of epoxides and oxetanes, this compound serves as a critical network modifier.[4][5] It does not polymerize on its own but acts as a chain transfer agent and a reactive diol that co-reacts with the growing polymer network.[6]
Mechanism of Action
Upon exposure to UV radiation, a cationic photoinitiator generates a strong Brønsted acid.[7][8] This acid initiates the ring-opening of a cycloaliphatic epoxy monomer, creating a carbocation. This cation propagates by reacting with other epoxy groups. The hydroxyl groups of this compound intervene in this process. The active carbocation can react with a hydroxyl group, transferring the chain and creating a new initiation site. This incorporation of the flexible hydroxyethoxy chains into the rigid epoxy network serves to improve flexibility, reduce internal stress, and enhance impact resistance without significantly compromising the hardness imparted by the aromatic core.[6][9]
Caption: Cationic UV Curing Mechanism with Diol Modifier.
Protocol 1: Preparation of a Cationic UV-Curable Coating
This protocol describes the formulation of a clear, hard coating leveraging this compound as a toughness modifier.
Materials:
-
3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (cycloaliphatic epoxy resin, low viscosity, e.g., ~400 cPs)[10]
-
This compound
-
Triarylsulfonium hexafluorophosphate salt blend (cationic photoinitiator)[10]
-
Flow and leveling agent (e.g., polyether-modified siloxane)
-
Anhydrous solvent for dissolving solids (e.g., acetone or cyclopentanone), if necessary
Equipment:
-
Dual asymmetric centrifugal laboratory mixer or magnetic stirrer
-
Dark glass or opaque plastic containers
-
Film applicator (e.g., wire-wound bar coater)
-
Substrate (e.g., steel, aluminum, or polycarbonate panels)
-
Medium-pressure mercury arc UV curing system (H-bulb)
-
Safety equipment: UV-blocking face shield, gloves, lab coat
Procedure:
-
Preparation of Components:
-
Gently warm the cycloaliphatic epoxy resin to 40-50 °C to reduce viscosity if needed.
-
If this compound is in solid form, pre-dissolve it in a minimal amount of anhydrous solvent or melt it carefully before addition. For this formulation, it can often be dissolved directly into the warm epoxy resin with stirring.
-
-
Formulation Mixing (under subdued/yellow light):
-
To an opaque container, add 80.0 g of the pre-warmed cycloaliphatic epoxy resin.
-
With stirring, slowly add 15.0 g of this compound until fully dissolved and the mixture is homogeneous.
-
Add 0.5 g of the flow and leveling agent and mix thoroughly.
-
In a separate small vial, dissolve 4.5 g of the triarylsulfonium salt photoinitiator in the resin blend. Ensure complete dissolution, which may require gentle warming and sustained stirring.
-
-
Application:
-
Allow the formulation to cool to room temperature and degas for 15-30 minutes.
-
Apply the resin to the chosen substrate using a bar coater to achieve a wet film thickness of approximately 50 µm.
-
-
Curing:
-
Immediately pass the coated substrate under a medium-pressure mercury arc UV lamp.
-
A typical UV dose for cure is 500-1000 mJ/cm² (UVA range). Conveyor speed should be adjusted to achieve this dose.
-
The reaction will continue after the light source is removed (dark cure).[11] Allow the coating to sit for at least 24 hours before performing final property testing.
-
Expected Properties of Cured Film:
| Property | Expected Outcome | Rationale |
| Appearance | Clear, high gloss | Low viscosity formulation with good leveling. |
| Hardness (Pencil) | H - 2H | Contribution from the high crosslink density of the epoxy and the rigid aromatic core. |
| Flexibility (Mandrel Bend) | Pass (1/8 inch) | The flexible ether linkages from the diol reduce the inherent brittleness of the cycloaliphatic epoxy network.[9] |
| Adhesion (Cross-hatch) | 5B | Cationic systems exhibit low shrinkage, promoting excellent adhesion.[7] |
| Solvent Resistance | Excellent | Highly crosslinked network provides robust chemical resistance. |
Application II: Precursor for Free-Radical Curable Diacrylate Monomer
For use in the more common free-radical photopolymerization systems, the hydroxyl groups of this compound must be converted to a reactive species, typically an acrylate.[12] The resulting diacrylate monomer, 1,2-Bis(2-acryloyloxyethoxy)benzene , becomes a key component that polymerizes upon UV exposure in the presence of a free-radical photoinitiator.
Mechanism of Action
This application involves two stages: synthesis and polymerization.
-
Synthesis: The diol is reacted with an acrylic acid derivative (e.g., acryloyl chloride) in the presence of a base to form the diacrylate ester.
-
Polymerization: A free-radical photoinitiator absorbs UV light and cleaves to form radical species. These radicals attack the acrylate double bonds of the synthesized monomer, initiating a rapid chain-growth polymerization to form a highly crosslinked network.[13] The aromatic core of the monomer imparts properties of hardness and thermal resistance to the final polymer.[14]
Caption: Synthesis and Free-Radical Curing Workflow.
Protocol 2: Synthesis of 1,2-Bis(2-acryloyloxyethoxy)benzene
This protocol details the esterification of the diol to create the photopolymerizable diacrylate monomer.
Materials:
-
This compound (19.82 g, 0.1 mol)
-
Acryloyl chloride (19.92 g, 0.22 mol, 10% molar excess)[15]
-
Triethylamine (22.26 g, 0.22 mol)
-
Dichloromethane (DCM), anhydrous (400 mL)
-
Hydroquinone (inhibitor, 100 ppm)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup:
-
In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 19.82 g of this compound and 22.26 g of triethylamine in 400 mL of anhydrous DCM.
-
Add a small amount of hydroquinone as an inhibitor.
-
Cool the flask to 0 °C in an ice bath.
-
-
Acryloylation:
-
Dissolve 19.92 g of acryloyl chloride in 50 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the acryloyl chloride solution dropwise to the stirring reaction mixture over 60-90 minutes, ensuring the temperature remains below 10 °C.[16]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylammonium hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 2 x 100 mL of saturated sodium bicarbonate solution, 1 x 100 mL of water, and 1 x 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add another small portion of inhibitor.
-
Remove the DCM under reduced pressure using a rotary evaporator to yield the crude diacrylate monomer. The product can be further purified by column chromatography if necessary.
-
Protocol 3: Formulation and Curing of a Free-Radical Resin
This protocol uses the synthesized diacrylate monomer in a simple coating formulation.
Materials:
-
1,2-Bis(2-acryloyloxyethoxy)benzene (synthesized in Protocol 2)
-
Isobornyl acrylate (IBOA, reactive diluent)
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO, photoinitiator)
-
Opaque mixing container, magnetic stirrer, film applicator, substrate, UV curing system
Procedure:
-
Formulation (under subdued/yellow light):
-
In an opaque container, combine 60.0 g of the synthesized 1,2-Bis(2-acryloyloxyethoxy)benzene with 36.0 g of isobornyl acrylate (IBOA). Mix until homogeneous. IBOA is used to reduce viscosity and improve flexibility.
-
Add 4.0 g of TPO photoinitiator to the mixture and stir in the dark until completely dissolved.
-
-
Application and Curing:
-
Apply a 50 µm wet film of the resin onto a substrate.
-
Cure by passing under a medium-pressure mercury arc UV lamp. A dose of 200-500 mJ/cm² is typically sufficient for TPO-initiated systems.
-
Expected Properties Comparison:
The properties of the cured material can be compared to a standard aromatic diacrylate like ethoxylated bisphenol A diacrylate (BPA-DA).[14]
| Property | 1,2-Bis(2-acryloyloxyethoxy)benzene | Ethoxylated (4 EO) Bisphenol A Diacrylate |
| Viscosity (uncured, 25°C) | Moderate | Moderate-High (~1500-2000 cPs) |
| Hardness (Pencil) | 2H - 3H | 2H - 3H |
| Glass Transition (Tg) | High | High |
| Reactivity | High | High |
| Flexibility | Moderate | Good |
| Yellowing (on overbake) | Potential for higher yellowing due to ortho-dihydroxy structure | Moderate |
Safety and Handling
-
This compound: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Cationic Systems: Cationic photoinitiators generate strong acids. Handle with care and avoid contact with skin and eyes. Ensure adequate ventilation.
-
Acrylation: Acryloyl chloride is corrosive and a lachrymator. This synthesis must be performed in a well-ventilated fume hood. Triethylamine is flammable and has a strong odor.
-
UV Curing: UV radiation is harmful to eyes and skin. Always use appropriate UV-blocking shielding and personal protective equipment.
Conclusion
This compound is a highly adaptable component for advanced radiation-curable systems. Its direct use in cationic formulations provides a straightforward path to enhancing the toughness of brittle epoxy networks. Alternatively, its conversion to a diacrylate monomer allows for its incorporation into a vast range of free-radical systems , where its aromatic core can be leveraged to increase hardness, thermal stability, and chemical resistance. The choice of application path—cationic modifier or free-radical monomer—will depend on the desired final properties and the existing curing infrastructure. These protocols provide a robust starting point for researchers to explore the full potential of this versatile aromatic diol.
References
- Crivello, J. V. (1999). The Discovery and Development of Onium Salt Cationic Photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry, 37(23), 4241-4254.
-
IGM Resins. Cationic Technology Product guide. [Online] Available at: [Link] (Note: Document may be found in the technical library or resources section).
-
Deuteron GmbH. Photoinitiators. [Online] Available at: [Link] (Note: Look for technical brochures on photoinitiators).
- Li, Y., et al. (2022). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing.
-
Li, Y., et al. (2022). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. CoLab. [Online] Available at: [Link]
-
Li, Y., et al. (2022). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Publications. [Online] Available at: [Link]
- Sangermano, M., et al. (2022). Novel cationic UV-cured hybrid coatings with enhanced mechanical resistance and thermal properties. RadTech 2022 Conference Proceedings.
-
Suzhou Senfeida Chemical Co., Ltd. ethoxylated (10) bisphenol a diacrylate. [Online] Available at: [Link]
-
Li, Y., et al. (2022). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. CoLab. [Online] Available at: [Link]
-
Tetra. (2023). Overview of the Composition of UV Curable Coatings, Cycloaliphatic Epoxy Resin. [Online] Available at: [Link]
- Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated polymerization: advances, challenges, and opportunities. Macromolecules, 43(15), 6245-6268.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements. [Online] Available at: [Link]
- Serra, A., et al. (2010). Preparation of cycloaliphatic epoxy hybrids with non-conventional amine-curing agents. Journal of Thermal Analysis and Calorimetry, 101(3), 963-969.
- Sangermano, M., et al. (2020). Cationic UV-Curing of Epoxidized Biobased Resins. Polymers, 12(1), 1-22.
- Qian, H. (2019). UV Curable Ultra-Low Viscosity Epoxy Resin. SAMPE Conference Proceedings.
- Carter, W., Lamb, K., & Jupina, M. (2004).
-
Toagosei America. UV Curing Epoxy Formulations: An In-Depth Look. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Uses. [Online] Available at: [Link]
-
EnvironmentalChemistry.com. Chemical Database: 1,4-Bis(2-Hydroxyethoxy)Benzene. [Online] Available at: [Link]
- Lelli, M., et al. (2022).
-
PubChem. 1,3-Bis(2-hydroxyethoxy)benzene. [Online] Available at: [Link]
- Google Patents. (1989).
- Gehoski, K. A., et al. (2022). Photoinitiator-Free Radical Photopolymerization using Polybrominated and Polychlorinated Aromatic Methacrylates: Investigations on the Mechanisms of Initiation. Journal of Photochemistry and Photobiology A: Chemistry, 429, 113916.
-
Prospector. (2016). UV Curing Part Six: Cationic Resin Curing – The party does not stop when the lights go out! [Online] Available at: [Link]
- Gluesing, A. A., & Jessop, J. L. P. (2012).
- Kim, H. J., et al. (2021). Synthesis and Characterization of UV-Curable Resin with High Refractive Index for a Luminance-Enhancing Prism Film. Polymers, 13(16), 2735.
- Zhang, B., et al. (2022). Synthesis and Optimization of a Free-Radical/Cationic Hybrid Photosensitive UV Curable Resin Using Polyurethane Acrylate and Graphene Oxide. Polymers, 14(10), 1999.
- Google Patents. (1999). WO1999067794A1 - Uv-curable epoxy formulations, including conductive compositions.
- Schissel, S. M., & Jessop, J. L. P. (2019). The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization.
-
Semantic Scholar. (2003). Preparation of Acryloyl Chloride by Adding Acrylic Acid in Drops and Distilling Continuously. [Online] Available at: [Link]
-
ResearchGate. (2013). Scheme 1. (a) Synthesis of acryloyl chloride, (b) acryloylation of starch and (c) synthesis of acryloylated starch-poly acrylic acid (AS-g-PAA). [Online] Available at: [Link]
Sources
- 1. O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. deuteron.com [deuteron.com]
- 5. toagoseiamerica.com [toagoseiamerica.com]
- 6. UV Curing Part Six: Cationic Resin Curing – The party does not stop when the lights go out! - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. sartomer.arkema.com [sartomer.arkema.com]
- 8. Photo cationic initiators|WPI|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 9. radtech.org [radtech.org]
- 10. radtech2022.com [radtech2022.com]
- 11. igmresins.com [igmresins.com]
- 12. researchgate.net [researchgate.net]
- 13. radtech.org [radtech.org]
- 14. arkema.com [arkema.com]
- 15. EP0309248A2 - Acrylated diols - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 1,2-Bis(2-hydroxyethoxy)benzene in Advanced Glass Coating Agents
For: Researchers, scientists, and drug development professionals exploring novel surface modification technologies.
Introduction: A Bio-Inspired Approach to Enhanced Glass Surface Engineering
In the pursuit of advanced materials with tailored surface properties, the interface between organic and inorganic materials is of paramount importance. Glass, a ubiquitous substrate in research and technology, often requires surface modification to enhance its performance, be it for improved adhesion, biocompatibility, or the introduction of novel functionalities. This document details the application of 1,2-Bis(2-hydroxyethoxy)benzene, a catechol derivative, as a key component in the formulation of sophisticated glass coating agents.
The core innovation lies in harnessing the exceptional adhesive properties of the catechol moiety, inspired by the robust underwater adhesion of marine mussels. The 1,2-dihydroxybenzene (catechol) structure is known for its ability to form strong coordinate bonds with metal oxides, including the silicon dioxide that constitutes the primary component of glass.[1][2] By functionalizing the catechol core with two hydroxyethoxy arms, this compound offers a unique combination of superior adhesion and reactive handles for integration into polymeric coating networks. This molecule can act as both a powerful adhesion promoter and a versatile building block in, for example, sol-gel and polyurethane-based coating systems.
These application notes will provide a comprehensive guide to leveraging the properties of this compound for the development of high-performance glass coatings. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer insights into the characterization of the resulting modified glass surfaces.
Part 1: Mechanistic Insights - The Role of this compound in Glass Adhesion
The remarkable adhesion of catechol-containing compounds to a wide variety of surfaces is attributed to a combination of interaction modes.[1][2] In the context of glass (amorphous silica), the primary adhesion mechanisms are:
-
Hydrogen Bonding: The hydroxyl groups of the catechol moiety and the terminal hydroxyl groups of the hydroxyethoxy chains can form strong hydrogen bonds with the silanol groups (Si-OH) present on the glass surface.[3][4]
-
Coordinate Bonding: The two adjacent hydroxyl groups of the catechol core can chelate with surface silicon atoms, forming stable five-membered rings. This bidentate chelation is a significantly stronger interaction than a single hydrogen bond.
While this compound is an ether of catechol, the ortho-disposition of the ether linkages is hypothesized to still allow for effective interaction with the glass surface through a combination of hydrogen bonding from its terminal hydroxyls and potential coordination of the ether oxygens with surface silanols. Furthermore, the terminal hydroxyl groups provide reactive sites for covalent integration into a larger polymer network, creating a durable and robust coating.
Part 2: Experimental Protocols
This section provides detailed protocols for the preparation and application of a sol-gel based glass coating agent incorporating this compound. The sol-gel process is a versatile method for producing ceramic or glass-like coatings at low temperatures.[2][5][6][7]
Materials and Reagents
| Material | Grade | Supplier | Notes |
| This compound (CAS: 10234-40-9) | ≥98% | Major Chemical Suppliers | Store in a cool, dry place. |
| Tetraethyl orthosilicate (TEOS) | ≥99% | Major Chemical Suppliers | Handle in a fume hood. |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Major Chemical Suppliers | Use a freshly opened bottle or dried solvent. |
| Hydrochloric acid (HCl) | 37% | Major Chemical Suppliers | Use for catalysis. |
| Deionized (DI) Water | 18.2 MΩ·cm | In-house | |
| Glass Substrates (e.g., microscope slides) | - | Varies | Cleanliness is critical for coating quality. |
Safety Precautions
-
Always work in a well-ventilated fume hood when handling volatile organic compounds and acids.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8][9][10]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use. This compound and its isomers are generally considered to have low toxicity, but appropriate care should be taken.[11]
Substrate Preparation
The quality of the coating is highly dependent on the cleanliness of the glass substrate. A rigorous cleaning procedure is essential.
Step-by-Step Protocol:
-
Sonication: Place the glass substrates in a beaker containing a 2% solution of laboratory detergent in DI water. Sonicate for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Solvent Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Optional but Recommended): For enhanced adhesion, the glass surface can be activated by treatment with a plasma cleaner or by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when preparing and using piranha solution.
Preparation of the Sol-Gel Coating Solution
This protocol describes the preparation of a 100 mL sol-gel solution containing this compound.
Step-by-Step Protocol:
-
Pre-hydrolysis of TEOS: In a 250 mL flask, combine 10.4 g (0.05 mol) of TEOS, 25 mL of ethanol, and 2.7 mL (0.15 mol) of DI water.
-
Acid Catalysis: Add 0.1 mL of 1 M HCl to the solution.
-
Stirring: Stir the solution magnetically at room temperature for 1 hour to allow for the partial hydrolysis of TEOS.
-
Addition of this compound: In a separate beaker, dissolve 1.98 g (0.01 mol) of this compound in 25 mL of ethanol.
-
Combining the Solutions: Slowly add the this compound solution to the pre-hydrolyzed TEOS solution while stirring.
-
Final Volume Adjustment: Add ethanol to bring the total volume to 100 mL.
-
Aging: Allow the final sol-gel solution to age for at least 24 hours at room temperature before use. This allows for the completion of hydrolysis and condensation reactions.
dot
Caption: Workflow for the preparation of the sol-gel coating solution.
Application of the Coating
The sol-gel solution can be applied to the cleaned glass substrates using various techniques. The choice of method will depend on the desired coating thickness and uniformity.
-
Dip-Coating: This method is ideal for producing uniform coatings of controlled thickness. The substrate is withdrawn from the sol-gel solution at a constant speed.
-
Spin-Coating: A small amount of the sol-gel solution is dispensed onto the center of the substrate, which is then spun at high speed to spread the liquid evenly.
-
Spray-Coating: The sol-gel solution is atomized and sprayed onto the glass surface. This method is suitable for coating large or complex shapes.
Curing of the Coating
After application, the coating needs to be cured to form a dense, durable film.
Step-by-Step Protocol:
-
Drying: Allow the coated substrates to air-dry for 10-15 minutes to evaporate the bulk of the solvent.
-
Pre-heating: Place the substrates in an oven at 80°C for 30 minutes to remove residual solvent and initiate cross-linking.
-
Final Curing: Increase the oven temperature to 150-200°C and cure for 1-2 hours. The final curing temperature will depend on the desired properties of the coating. Higher temperatures generally lead to a more densified and harder coating.
dot
Caption: Experimental workflow for glass coating application and curing.
Part 3: Characterization and Data Presentation
The performance of the glass coating should be evaluated using appropriate characterization techniques.
| Parameter | Technique | Expected Outcome |
| Coating Thickness | Ellipsometry, Profilometry | Uniform thickness in the range of 100-500 nm, depending on the application method and sol concentration. |
| Adhesion | Tape Test (ASTM D3359), Scratch Test | Excellent adhesion with no delamination observed after the tape test. Increased critical load in scratch testing compared to an unmodified sol-gel coating. |
| Surface Hydrophilicity | Contact Angle Goniometry | The contact angle can be tailored by varying the concentration of this compound. The aromatic component may slightly increase hydrophobicity compared to a pure silica coating. |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of C 1s peaks corresponding to the aromatic ring and ether linkages, confirming the incorporation of this compound into the coating. |
| Morphology | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) | Smooth and crack-free surface morphology. AFM can be used to quantify surface roughness. |
Part 4: Conclusion and Future Perspectives
This compound presents a promising avenue for the development of advanced glass coating agents. Its unique chemical structure, combining the adhesive properties of a catechol-like core with the reactive functionality of terminal hydroxyl groups, allows for the creation of robust and durable coatings with enhanced adhesion to glass surfaces. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this molecule in a variety of applications, from anti-reflective coatings to biocompatible surfaces for cell culture and medical devices.
Future research could focus on further functionalization of the this compound molecule to introduce additional properties such as antimicrobial activity or specific ligand binding for biosensor applications. The versatility of this platform opens up a wide range of possibilities for the next generation of smart and functional glass surfaces.
References
- Google Patents. (n.d.). Catechol-derivative compounds and there use.
-
PubChem. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Substituted catechol additives in coatings and methods for use.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements. Retrieved January 14, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Uses. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Catechol modifiers for epoxy adhesives.
- Google Patents. (n.d.). Catechol derivatives.
-
SciSpace. (n.d.). The Chemistry behind Catechol-Based Adhesion. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Sol–gel process. Retrieved January 14, 2026, from [Link]
-
EnvironmentalChemistry.com. (n.d.). Chemical Database: 1,4-Bis(2-Hydroxyethoxy)Benzene. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Review on Sol-Gel Synthesis of Perovskite and Oxide Nanomaterials. Retrieved January 14, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,3-Bis(2-hydroxyethoxy)benzene in Modern Polymer Science. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Preparation of Hybrid Sol-Gel Materials Based on Living Cells of Microorganisms and Their Application in Nanotechnology. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2020). Preparation, synthesis and application of Sol-gel method. Retrieved January 14, 2026, from [Link]
-
Wiley-VCH. (n.d.). Part One Sol–Gel Chemistry and Methods. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Review on Interfacial Bonding Mechanism of Functional Polymer Coating on Glass in Atomistic Modeling Perspective. Retrieved January 14, 2026, from [Link]
-
The Good Scents Company. (n.d.). 1,3-bis(2-hydroxyethoxy)benzene, 102-40-9. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Adhesion between silica surfaces due to hydrogen bonding. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Coating compositions for glass substrates.
Sources
- 1. EP0900775A1 - Process for producing catechol derivatives - Google Patents [patents.google.com]
- 2. Sol–gel process - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. cpchem.com [cpchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Synthesis of Olefin Block Copolymers via Chain Shuttling Polymerization
Abstract
Olefin block copolymers (OBCs) represent a significant class of thermoplastic elastomers, uniquely combining high-temperature performance with excellent elasticity. This is achieved by creating a polymer architecture consisting of alternating "hard" (crystalline) and "soft" (amorphous) segments within a single polymer chain. The premier industrial method for synthesizing OBCs is Chain Shuttling Polymerization (CSP) . This guide provides a detailed exploration of the CSP mechanism, the critical components involved, and a comprehensive protocol for the synthesis of ethylene/α-olefin block copolymers. Furthermore, this document clarifies the role of specific chemical agents in polymerization, drawing a critical distinction between chain shuttling agents (CSAs) , which are fundamental to OBC synthesis, and chain extenders , such as 1,2-Bis(2-hydroxyethoxy)benzene, which function in different polymerization systems like polyurethanes and polyesters.
Introduction: The Innovation of Olefin Block Copolymers
For decades, the synthesis of block copolymers from simple olefin monomers like ethylene and propylene remained a significant challenge for polymer chemists. Traditional Ziegler-Natta and metallocene catalysts, while highly effective for producing random copolymers and homopolymers, lacked the mechanisms to create well-defined block structures in a continuous process.[1][2][3] The breakthrough came with the development of Chain Shuttling Polymerization (CSP), a one-pot synthesis that utilizes a dual-catalyst system and a chain shuttling agent to produce multi-block copolymers.[4][5][6] This method allows for the creation of materials with a unique combination of properties, such as the high melting temperature characteristic of semi-crystalline polyethylene and the low glass transition temperature of an amorphous ethylene/α-olefin copolymer.[4][5]
The Mechanism of Chain Shuttling Polymerization (CSP)
CSP is a sophisticated coordinative polymerization process that relies on the reversible transfer of a growing polymer chain between two distinct catalyst active sites.[4][7] This "shuttling" is mediated by a Chain Shuttling Agent (CSA). The key components of a CSP system are:
-
Catalyst 1 (Cat1): A catalyst with high ethylene selectivity, which produces a "hard" polymer segment with low comonomer incorporation, resulting in a semi-crystalline block.
-
Catalyst 2 (Cat2): A catalyst with a high affinity for incorporating α-olefin comonomers (e.g., 1-octene), which produces a "soft" amorphous polymer segment.
-
Chain Shuttling Agent (CSA): A compound, typically a main-group metal alkyl like diethylzinc (ZnEt₂), that can reversibly exchange the growing polymer chain with an alkyl group from its own structure and transfer it between the two catalyst centers.[8][9][10]
-
Monomers: Ethylene and an α-olefin comonomer (e.g., 1-octene, 1-butene).
-
Co-catalyst/Activator: A compound, such as methylaluminoxane (MAO), that activates the transition metal catalysts.[7]
The process allows a single polymer chain to be constructed with alternating blocks created by each catalyst, all within a single reactor. The relative concentrations of the two catalysts control the overall hard-to-soft segment ratio, while the concentration of the CSA relative to the monomers influences the frequency of shuttling and thus the average block length.[4][6]
Figure 1: Simplified mechanism of Chain Shuttling Polymerization.
Clarification of Component Roles: Chain Shuttling Agent vs. Chain Extender
A frequent point of confusion in polymer chemistry is the distinction between a chain shuttling agent and a chain extender . The user's query regarding "this compound" highlights this.
-
Chain Shuttling Agent (CSA): As described above, a CSA is a reversible transfer agent in a catalytic cycle. It does not become a permanent part of the polymer backbone. Its function is to move a growing polymer chain from one type of catalyst to another, enabling the formation of block copolymers in chain-growth polymerization. Diethylzinc is a well-established CSA in olefin polymerization.[8][9][10]
-
Chain Extender: A chain extender is a bifunctional or multifunctional low-molecular-weight compound that is incorporated into the polymer backbone to increase the molecular weight of prepolymers.[11][12][13] This process is characteristic of step-growth polymerization. Chain extenders react with the terminal functional groups of shorter polymer chains to link them together.[11][14]
This compound , an aromatic diol, and its more commonly referenced isomer 1,3-Bis(2-hydroxyethoxy)benzene , function as chain extenders.[15][16] Their two hydroxyl (-OH) groups can react with isocyanate (-NCO) groups in polyurethane prepolymers or with carboxylic acid groups in polyester prepolymers.[15][16][17] This reaction builds longer polymer chains and introduces rigid aromatic structures into the backbone, enhancing properties like tensile strength and thermal stability.[15][17]
There is no evidence in the scientific literature to suggest that this compound or its isomers act as chain shuttling agents in the synthesis of olefin block copolymers. Its chemical structure (a diol) is not suited for the reversible alkyl exchange reactions required for a CSA in a Ziegler-Natta or metallocene-type catalytic system.
Figure 2: Contrasting roles of a CSA and a Chain Extender.
Experimental Protocol: Synthesis of Ethylene/1-Octene Block Copolymers
This protocol is a generalized representation of a lab-scale batch process for CSP. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, as the catalysts and reagents are highly air- and moisture-sensitive.
Materials & Reagents
| Reagent/Material | Purity/Grade | Supplier | Notes |
| Toluene | Anhydrous, <10 ppm H₂O | Major Supplier | Purified via a solvent purification system. |
| Ethylene | Polymerization Grade | Specialty Gas Co. | Passed through deoxygenation/dehydration traps. |
| 1-Octene | Anhydrous, 98% | Major Supplier | Dried over CaH₂ and distilled. |
| Catalyst 1 (e.g., Hafnium-based) | >97% | Specialty Chem Co. | Example: [N-(2,6-di(1-methylethyl)phenyl)amido)(2-isopropylphenyl)(α-naphthalen-2-diyl(6-pyridin-2-diyl)methane)]hafnium dimethyl. |
| Catalyst 2 (e.g., Zirconium-based) | >97% | Specialty Chem Co. | Example: [N-(2,6-di(1-methylethyl)phenyl)amido)(2-methylphenyl)(1,2-phenylene-(6-pyridin-2-diyl)methane)]zirconium dimethyl. |
| Co-catalyst (MMAO-3A) | 7 wt% Al in heptane | Major Supplier | Modified Methylaluminoxane. |
| Chain Shuttling Agent (ZnEt₂) | 1.0 M in heptane | Major Supplier | Diethylzinc. |
| Methanol | Reagent Grade | Major Supplier | For quenching. |
| Hydrochloric Acid | 10% Aqueous Solution | Major Supplier | For catalyst residue removal. |
Reactor Setup & Polymerization
Figure 3: General workflow for lab-scale CSP of olefins.
Step-by-Step Procedure:
-
Reactor Preparation: A 1-liter jacketed glass pressure reactor is thoroughly dried under vacuum at an elevated temperature (e.g., 120°C) for several hours. The reactor is then backfilled and purged with high-purity nitrogen multiple times.
-
Solvent and Comonomer Addition: 500 mL of anhydrous toluene and a specified amount of 1-octene (e.g., 50 mL) are injected into the reactor.
-
Heating and Saturation: The reactor contents are heated to the desired polymerization temperature (e.g., 120°C) with stirring. The reactor is then pressurized with ethylene to the target pressure (e.g., 2 bar), and the system is allowed to equilibrate.
-
Catalyst Solution Preparation: In a glovebox, stock solutions of Catalyst 1, Catalyst 2, the co-catalyst (MMAO-3A), and the chain shuttling agent (ZnEt₂) are prepared in anhydrous toluene. The required amounts of each are combined to form a single injectable solution. The molar ratios are critical and determine the final polymer properties (e.g., [Cat1]:[Cat2]:[CSA]:[Co-catalyst]).
-
Initiation of Polymerization: The catalyst/CSA solution is injected into the hot, stirred reactor to initiate polymerization. The ethylene pressure is maintained throughout the reaction.
-
Polymerization Run: The reaction is allowed to proceed for a predetermined time (e.g., 15 minutes). The reaction is exothermic and may require cooling via the reactor jacket to maintain a constant temperature.
-
Quenching and Precipitation: The reaction is terminated by rapidly venting the reactor and injecting a quenching solution (e.g., 10 mL of methanol containing a small amount of HCl). The polymer will precipitate from the solution.
-
Polymer Recovery and Purification: The reactor contents are cooled to room temperature. The precipitated polymer is collected by filtration, washed extensively with methanol to remove catalyst residues, and then dried under vacuum at 60°C until a constant weight is achieved.
Characterization and Expected Results
The resulting OBCs can be characterized by various techniques to determine their molecular structure and physical properties.
| Parameter | Analytical Technique | Typical Result for Ethylene/1-Octene OBC |
| Molecular Weight (Mₙ, Mₙ) | High-Temp GPC | Mₙ: 50,000-150,000 g/mol ; Mₙ/Mₙ: ~2.0 (unimodal distribution)[4] |
| Comonomer Incorporation | ¹³C NMR | Distinct resonances indicating blocks of high and low 1-octene content. |
| Thermal Properties (Tₘ, T₉) | DSC | High Tₘ (e.g., ~120°C) from hard segments; Low T₉ (e.g., ~ -60°C) from soft segments.[5][18] |
| Mechanical Properties | Tensile Testing (ASTM D638) | High elongation at break (>500%) with good elastic recovery.[18] |
Conclusion
Chain Shuttling Polymerization is a powerful and economically viable method for producing high-performance olefin block copolymers. A deep understanding of the roles of the dual catalysts and the chain shuttling agent is paramount for controlling the polymer architecture and tailoring its properties. It is equally crucial to distinguish the function of a CSA from that of a chain extender. While This compound is a valuable monomer for step-growth polymerization, it does not play a role in the catalytic chain-growth synthesis of olefin block copolymers. This guide provides the foundational knowledge and protocols for researchers to successfully synthesize and explore the unique properties of OBCs.
References
-
Arriola, D. J., et al. (2006). Catalytic Production of Olefin Block Copolymers via Chain Shuttling Polymerization. Science, 312(5774), 714-719. [Link]
-
Luo, Y., et al. (2024). Chain Shuttling Polymerization for Cycloolefin Block Copolymers: From Engineering Plastics to Thermoplastic Elastomers. Macromolecules. [Link]
-
Gao, H., et al. (2019). Studies on chain shuttling polymerization reaction of nonbridged half-titanocene and bis(phenoxy-imine) Zr binary catalyst system. R. Soc. Open Sci., 6(4), 182007. [Link]
-
Gao, H., et al. (2015). Effect of Diethylzinc on the Activity of Ethylene Polymerization by Metallocene Catalyst. Macromolecular Reaction Engineering, 9(4), 333-338. [Link]
-
Arriola, D. J., et al. (2006). Catalytic production of olefin block copolymers via chain shuttling polymerization. PubMed, [Link]
-
Bibaran, B. (2024). Chain Shuttling Polymerization of COBCs. Scribd. [Link]
-
Gao, H., et al. (2010). A Novel Linear−Hyperbranched Multiblock Polyethylene Produced from Ethylene Monomer Alone via Chain Walking and Chain Shuttling Polymerization. Macromolecules, 43(16), 6672–6678. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1,3-Bis(2-hydroxyethoxy)benzene in Modern Polymer Science. [Link]
-
Si-Novation. (2024). Difference between Chain Extender and Anti-Hydrolysis Agent. [Link]
-
Arriola, D. J. (2013). Catalytic Production of Olefin Block Copolymers via Chain Shuttling Polymerization. Dow Chemical. [Link]
-
Kumar, S. A. (2023). Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers. Biomedicines, 11(9), 2415. [Link]
-
Wikipedia. (n.d.). Chain shuttling polymerization. [Link]
-
Feininger. (n.d.). What Are Chain Extenders and Crosslinkers? [Link]
-
Kaczmarek, H., et al. (2019). Application of Diethylzinc/Propyl Gallate Catalytic System for Ring-Opening Copolymerization of rac-Lactide and ε-Caprolactone. Polymers, 11(11), 1873. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements. [Link]
-
University of California, Berkeley. (n.d.). Catalytic Olefin Polymerization and Metathesis: Molecular Structure-Activity Relationships. [Link]
-
Kaczmarek, H., et al. (2019). (PDF) Application of Diethylzinc/Propyl Gallate Catalytic System for Ring-Opening Copolymerization of rac-Lactide and ε-Caprolactone. ResearchGate. [Link]
-
Pholharn, D., et al. (2022). Investigation of the Effects of Chain Extender on Material Properties of PLA/PCL and PLA/PEG Blends: Comparative Study between Polycaprolactone and Polyethylene Glycol. Polymers, 14(20), 4381. [Link]
-
Liu, Y., et al. (2016). Catechol-Based Antimicrobial Polymers. Polymers, 8(10), 358. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of 1,3-Bis(2-hydroxyethoxy)benzene on Polymer Properties: A Deep Dive. [Link]
-
Gao, H., et al. (2019). Studies on chain shuttling polymerization reaction of nonbridged half-titanocene and bis(phenoxy-imine) Zr binary catalyst system. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene. PubChem. [Link]
-
AZoM. (2011). Olefin Polymerization - Catalysts from Group 10 to Group 4. [Link]
-
Valente, A. J. M., et al. (2015). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. PubMed Central. [Link]
-
Li, S., et al. (2024). Late Transition Metal Olefin Polymerization Catalysts Derived from 8-Arylnaphthylamines. MDPI. [Link]
-
Wang, W. J., et al. (2022). Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study. Scientific Reports, 12, 13197. [Link]
-
W.R. Grace. (2024). Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [Link]
-
Byers, J. A., & Rose, J. M. (2018). Designing catalysts for olefin polymerization and copolymerization: beyond electronic and steric tuning. Nature Reviews Chemistry, 2, 1-15. [Link]
-
Wikipedia. (n.d.). Ziegler–Natta catalyst. [Link]
- Google Patents. (n.d.).
-
Weckhuysen, B. M., & Schoonheydt, R. A. (1999). Olefin polymerization over supported chromium oxide catalysts. Catalysis Today, 51(2), 223-232. [Link]
-
Beilstein Journals. (n.d.). Search Results. [Link]
-
Lee, H., et al. (2010). Catechol-grafted poly(ethylene glycol) for PEGylation on versatile substrates. Langmuir, 26(6), 3790-3793. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Bis(1-hydroxyethyl)benzene. PubChem. [Link]
-
YouTube. (2019). Ziegler Natta and Metallocene Catalysts – An Overview. [Link]
-
IntechOpen. (2021). Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview. [Link]
Sources
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Catalytic production of olefin block copolymers via chain shuttling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chain shuttling polymerization - Wikipedia [en.wikipedia.org]
- 7. Studies on chain shuttling polymerization reaction of nonbridged half-titanocene and bis(phenoxy-imine) Zr binary catalyst system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. carbodiimide.com [carbodiimide.com]
- 12. specialchem.com [specialchem.com]
- 13. What Are Chain Extenders and Crosslinkers? [enuochem.com]
- 14. mdpi.com [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,2-Bis(2-hydroxyethoxy)benzene
Welcome to the technical support center for the synthesis of 1,2-Bis(2-hydroxyethoxy)benzene (CAS: 10234-40-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important diether. The primary synthetic route, a double Williamson ether synthesis starting from catechol, is powerful but requires careful control of reaction parameters to be successful. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected (<50%). What are the primary causes and how can I improve it?
Answer: Low yields in this specific Williamson ether synthesis are a frequent challenge and can typically be traced back to one of several factors related to reactants, conditions, or competing side reactions.[1][2][3]
Causality Analysis & Solutions:
-
Incomplete Deprotonation: Catechol has two phenolic hydroxyl groups with pKa values of approximately 9.25 and 12.8. To achieve dialkylation, both protons must be removed to form the dianion. A weak base or insufficient stoichiometry will result in a mixture of unreacted catechol and the mono-alkylated product.
-
Solution: Use at least two equivalents of a strong base. While NaOH or KOH can be effective, sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like DMF or DMSO is often superior.[4] These non-nucleophilic bases irreversibly deprotonate the alcohol, driving the formation of the reactive alkoxide.[4][5]
-
-
Presence of Water: The Williamson synthesis is highly sensitive to moisture.[1] Water will consume the strong base and can hydrolyze the alkylating agent, 2-chloroethanol.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. If using NaOH or KOH, consider using freshly prepared pellets rather than aqueous solutions where possible, or employ a setup with a Dean-Stark trap if applicable.
-
-
Suboptimal Reaction Temperature: While heating is necessary to drive the Sₙ2 reaction, excessive temperatures can promote side reactions.[1]
-
Solution: A typical temperature range for this synthesis is 50-100 °C.[1] It is recommended to start at a lower temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The temperature can be incrementally increased if the reaction is sluggish.
-
-
Poor Nucleophile-Electrophile Interaction: The catecholate dianion may have poor solubility in less polar solvents, hindering its ability to react with the 2-chloroethanol.
-
Solution: The use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can dramatically improve yields.[6][7][8] The PTC transports the catecholate anion from the solid or aqueous phase into the organic phase where the 2-chloroethanol resides, accelerating the reaction.[7][8]
-
Question 2: My final product is discolored (e.g., yellow, brown, or dark). What causes this and how can I obtain a pure, colorless product?
Answer: Discoloration is almost always due to the oxidation of catechol or its phenoxide derivatives.[9] Catechols are highly susceptible to oxidation, especially under basic conditions and in the presence of air, forming reactive o-quinones which can then polymerize into dark, complex mixtures.[9][10]
Causality Analysis & Solutions:
-
Air (Oxygen) Exposure: The combination of a strong base and catechol creates a highly air-sensitive environment.
-
Solution: The most critical step is to perform the reaction under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the entire process (reaction, workup, and filtration).
-
-
Contaminated Reagents: Impurities in the starting catechol can act as catalysts for oxidation.
-
Solution: Use high-purity catechol. If its purity is suspect, it can be purified by recrystallization or sublimation prior to use.
-
-
Ineffective Purification: The colored impurities, being polar, may co-purify with the desired diol product.
-
Solution:
-
Activated Carbon Treatment: After the initial workup, the crude product can be dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and treated with a small amount of activated carbon. Heating the mixture briefly and then filtering it through a pad of Celite can effectively remove many colored impurities.
-
Recrystallization: This is the most effective method for final purification. A toluene-hexane or ethanol-water solvent system is often effective for yielding the product as a white crystalline solid.[11]
-
-
Question 3: I'm observing significant amounts of the mono-substituted byproduct, 2-(2-hydroxyethoxy)phenol. How can I drive the reaction to completion for the di-substituted product?
Answer: The formation of the mono-substituted product is a classic sign of incomplete reaction, stemming from either insufficient reagents or non-optimal conditions.
Causality Analysis & Solutions:
-
Stoichiometry: The most common cause is an insufficient amount of base or alkylating agent.
-
Solution: Ensure you are using at least two full equivalents of base to deprotonate both hydroxyl groups. It is also advisable to use a slight excess of the alkylating agent (2-chloroethanol), for example, 2.2 to 2.5 equivalents, to ensure the second alkylation goes to completion.
-
-
Reaction Time and Temperature: The second alkylation step may be slower than the first due to steric or electronic effects. The reaction may simply not have been allowed to run long enough.
-
Solution: Monitor the reaction progress carefully using TLC. Compare the reaction mixture to spots of pure catechol and the final product (if available). Continue heating the reaction until the spot corresponding to the mono-substituted intermediate has been completely consumed. This may require extending the reaction time to 18-24 hours.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this synthesis? For maximizing yield, a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal.[5][12] This combination ensures complete, irreversible deprotonation and provides a medium that promotes the Sₙ2 mechanism.[12]
Q2: Can I use ethylene oxide or ethylene carbonate instead of 2-chloroethanol? Yes, both are viable alternatives for introducing the hydroxyethoxy group.
-
Ethylene Oxide: This is a highly efficient reagent but is a toxic, flammable gas requiring specialized handling equipment (pressure vessel). The reaction is typically catalyzed by a base and is highly exothermic.[13][14]
-
Ethylene Carbonate: This is a safer, solid alternative. The reaction with catechol is typically performed at higher temperatures (170-190 °C) and can be catalyzed by bases like sodium carbonate or zinc oxide.[15]
Q3: How critical are anhydrous conditions for this reaction? They are extremely critical, especially when using reactive bases like NaH or KH.[1] Any moisture will be rapidly consumed by the base, reducing its effective concentration and lowering the yield. For systems using NaOH or KOH, while less sensitive, the absence of excess water is still preferable to prevent hydrolysis of the alkyl halide.
Q4: What is the role of a phase transfer catalyst (PTC) and is it recommended? A PTC, like a quaternary ammonium salt, is highly recommended for reactions involving a solid or aqueous base and an organic solvent.[7] The PTC's lipophilic cation pairs with the catecholate anion, shuttling it into the organic phase to react with 2-chloroethanol. This dramatically increases the reaction rate and often leads to higher yields and allows for milder conditions (e.g., lower temperatures).[7][8]
Q5: What are the best methods for purifying the final product? The most effective method is recrystallization.[11] After an aqueous workup and extraction, the crude solid can be recrystallized from a solvent pair like toluene-hexane or ethanol-water.[11] If the product is an oil or fails to crystallize, column chromatography on silica gel (using an ethyl acetate/hexane gradient) is a reliable alternative.
Section 3: Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis using Sodium Hydride (NaH)
This protocol is designed for achieving high yields under anhydrous conditions.
Step-by-Step Methodology:
-
Preparation: Under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) (10 mL per gram of catechol) to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Deprotonation: Add catechol (1.0 eq) to the solvent. While stirring, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Caution: Hydrogen gas is evolved. The mixture will self-heat; maintain the temperature below 40 °C using a water bath if necessary. Stir for 1 hour at room temperature after the addition is complete to ensure full formation of the sodium catecholate.
-
Alkylation: Add 2-chloroethanol (2.2 eq) dropwise via a syringe. An exothermic reaction may occur.
-
Reaction: Heat the mixture to 70-80 °C and stir for 12-18 hours. Monitor the reaction's completion by TLC (e.g., 3:7 Ethyl Acetate:Hexane).
-
Workup: Cool the mixture to 0 °C and cautiously quench the excess NaH by slowly adding isopropanol, followed by water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from a toluene-hexane mixture to yield this compound as a white solid.
Protocol 2: Phase Transfer Catalysis (PTC) Method
This protocol is more amenable to larger scales and avoids the use of NaH.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add catechol (1.0 eq), potassium hydroxide (KOH) pellets (2.5 eq), toluene (10 mL per gram of catechol), and tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Alkylation: Add 2-chloroethanol (2.2 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 8-12 hours. The vigorous stirring is essential to ensure efficient mixing between the phases. Monitor by TLC.
-
Workup: Cool the reaction to room temperature. Add water to dissolve the potassium salts. Separate the organic layer. Extract the aqueous layer twice with toluene or ethyl acetate.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by recrystallization as described in Protocol 1.
Section 4: Data & Visualizations
Table 1: Comparison of Reaction Conditions
| Parameter | Method 1 (NaH/DMF) | Method 2 (KOH/Toluene/PTC) | Common Issues |
| Base | Sodium Hydride (NaH) | Potassium Hydroxide (KOH) | Incomplete deprotonation |
| Solvent | Anhydrous DMF/DMSO | Toluene | Poor reactant solubility |
| Catalyst | None | TBAB (Phase Transfer) | Slow reaction rate |
| Conditions | Anhydrous, Inert atm. | Biphasic, Vigorous stirring | Air oxidation of catechol |
| Temperature | 70-80 °C | 90-100 °C (Reflux) | Side reactions at high temp. |
| Typical Yield | > 85% | 75-90% | Low yield |
Diagram 1: General Experimental Workflow
Caption: High-level workflow for the synthesis of this compound.
Diagram 2: Purification Flowchart
Caption: Step-by-step decision flowchart for product purification.
Section 5: References
-
BenchChem Technical Support Team. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
-
Surajit K. (2018). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of 1,2-di(hydroxyethyl)benzene. PrepChem.com. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
ResearchGate. (2022). Help me, how increase yield in williamson ether reaction? ResearchGate. [Link]
-
Gallus, I. J., & Karthik, D. (2021). Optimization of catechol-based surface modification. SKFM. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Dalal Institute. [Link]
-
Chegg. (2020). Solved Answer: Given Reaction is williamson ether Synthesis. Chegg.com. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. [Link]
-
Google Patents. (n.d.). US4855075A - Ethoxylates of alkyl and alkenyl catechols. Google Patents.
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]
-
Chemcess. (2024). Catechol: Production, Reactions And Uses. Chemcess. [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP. [Link]
-
Cheng, H., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Ethoxylation. Wikipedia. [Link]
-
Spiess Jr, B. D., & Dieni, C. A. (2025). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. prepchem.com [prepchem.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. US4855075A - Ethoxylates of alkyl and alkenyl catechols - Google Patents [patents.google.com]
- 14. Ethoxylation - Wikipedia [en.wikipedia.org]
- 15. 1,3-Bis(2-hydroxyethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1,2-Bis(2-hydroxyethoxy)benzene
Welcome to the technical support center for the purification of 1,2-Bis(2-hydroxyethoxy)benzene (CAS No. 10234-40-9). This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and require guidance on achieving high purity. Here, you will find troubleshooting advice for common issues encountered during purification, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Oily Product After Synthesis Instead of a Solid
Potential Causes:
-
Presence of Unreacted Starting Materials: The most common synthesis route involves the reaction of catechol with ethylene oxide or a derivative. Residual unreacted catechol or ethylene oxide can lead to an impure, oily product.
-
Formation of Oligomers: Side reactions can lead to the formation of low molecular weight polymers (oligomers), which are often viscous oils.
-
Solvent Residue: Incomplete removal of the reaction solvent can result in an oily final product.
Troubleshooting Steps:
-
Initial Wash: Begin by washing the crude product with a solvent in which this compound has low solubility at room temperature, but in which the impurities are soluble. A cold, non-polar solvent like hexane or a cold ether could be effective.
-
Vacuum Distillation (for solvent removal): If solvent residue is suspected, subject the oily product to high vacuum at a moderate temperature to remove any remaining volatile solvents.
-
Column Chromatography: If the issue persists, column chromatography is a highly effective method for separating the desired product from both less polar (unreacted starting materials) and more polar (oligomers) impurities. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.
Issue 2: Low Yield After Recrystallization
Potential Causes:
-
Incorrect Solvent Choice: The chosen recrystallization solvent may be too good at dissolving the compound, even at low temperatures.
-
Using Too Much Solvent: Adding an excessive amount of solvent will keep the product dissolved even after cooling.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.
Troubleshooting Steps:
-
Solvent System Optimization: If a single solvent is not providing good results, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, should yield purer crystals. For this compound, a mixture like toluene-hexane has been shown to be effective for similar compounds.[1]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, promoting crystal growth.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.
Issue 3: Product Purity Does Not Improve After Recrystallization
Potential Causes:
-
Co-crystallization of Impurities: If an impurity has a similar solubility profile to the desired product, it may co-crystallize.
-
Inclusion of Mother Liquor: Small crystals can trap the impure mother liquor within their lattice.
Troubleshooting Steps:
-
Iterative Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Activated Carbon Treatment: If colored impurities are present, adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities.
-
Characterize Impurities: Use analytical techniques like ¹H NMR or LC-MS to identify the persistent impurity. This information can help in selecting a more appropriate purification strategy. For instance, if the impurity is a constitutional isomer (e.g., 1,3- or 1,4-Bis(2-hydroxyethoxy)benzene), a chromatographic method may be necessary for separation.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is expected to be a light beige crystalline powder.[2] Its melting point is reported to be in the range of 75-78 °C.[2] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Q2: What are the most common impurities in synthesized this compound?
The most likely impurities depend on the synthetic route. A common method involves the reaction of catechol with ethylene oxide or 2-chloroethanol. Potential impurities include:
-
Unreacted Catechol: A common starting material.
-
Mono-substituted product: 2-(2-hydroxyethoxy)phenol.
-
Oligomers/Polymers: From the reaction of the product with more ethylene oxide.
-
Constitutional Isomers: If the starting catechol was impure and contained resorcinol or hydroquinone, the corresponding 1,3- and 1,4-isomers will be present.
Q3: Which analytical techniques are best for assessing the purity of this compound?
-
¹H NMR Spectroscopy: This is an excellent technique for determining the structure and purity of the compound. The aromatic protons and the protons of the hydroxyethoxy groups will have characteristic chemical shifts. The presence of unexpected signals would indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a sensitive method for quantifying the purity of aromatic compounds. A reversed-phase C18 column with a mobile phase of water and acetonitrile or methanol would be a suitable starting point.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile impurities and confirm the molecular weight of the product.
Q4: What is a good starting solvent system for the recrystallization of this compound?
A good starting point for recrystallization is a solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature. For a related compound, 1,2-di(hydroxyethyl)benzene, a mixture of toluene and hexane was used successfully.[1] A screening of different solvents and solvent mixtures is recommended to find the optimal conditions for your specific sample.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene, ethanol, or a mixture like toluene-hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the recrystallization solvent and heat the mixture on a hot plate with gentle swirling.
-
Continue adding the solvent in small portions until the solid has just dissolved.
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol is for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
Begin eluting the column with the non-polar solvent, collecting fractions.
-
Gradually increase the polarity of the eluent by adding increasing amounts of the more polar solvent (e.g., ethyl acetate).
-
Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Purification Workflow
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
PrepChem. Synthesis of 1,2-di(hydroxyethyl)benzene. Available at: [Link]
-
PubChem. 1,3-Bis(2-hydroxyethoxy)benzene. Available at: [Link]
-
ResearchGate. ¹H NMR spectra of poly(1,4-bis(2-hydroxyethyl)benzene...). Available at: [Link]
-
Analytical Methods. III Analytical Methods. Available at: [Link]
-
H NMR Spectroscopy. Available at: [Link]
-
DR-NTU. An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements. Available at: [Link]
-
EnvironmentalChemistry.com. Chemical Database: 1,4-Bis(2-Hydroxyethoxy)Benzene. Available at: [Link]
-
The Chemical Profile of 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Uses. Available at: [Link]
Sources
Technical Support Hub: Synthesis of 1,2-Bis(2-hydroxyethoxy)benzene
Welcome to the technical support center for the synthesis of 1,2-Bis(2-hydroxyethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of this specific Williamson ether synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound from catechol and 2-chloroethanol. Each question is structured to help you diagnose the problem and implement a scientifically grounded solution.
Q1: Why is my reaction yield consistently low?
A1: Low yield is the most frequently reported issue and can stem from several factors, primarily related to the nuances of the SN2 mechanism and competing side reactions.[1]
-
Incomplete Deprotonation: Catechol has two phenolic hydroxyl groups that must be deprotonated to form the reactive catecholate dianion. Using an insufficient amount of base (less than 2 molar equivalents) will result in a mixture of mono- and di-anions, leading to incomplete reaction and the formation of the mono-substituted intermediate, 2-(2-hydroxyethoxy)phenol.
-
Solution: Use at least 2.2 equivalents of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete formation of the dianion.
-
-
Competing Elimination Reaction (E2): The alkoxide nucleophile is also a strong base. It can attack a proton on the carbon adjacent to the chlorine in 2-chloroethanol, leading to an E2 elimination reaction that produces ethylene oxide and the corresponding alcohol.[2][3] This is a significant competing pathway.
-
Solution: Maintain a moderate reaction temperature (e.g., 70-90 °C). While higher temperatures can increase the SN2 reaction rate, they disproportionately favor the E2 elimination pathway.
-
-
Oxidation of Catechol: Catechol is highly susceptible to oxidation, especially under basic conditions, which can lead to the formation of colored, polymeric byproducts.[4]
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. A patent for a similar synthesis using the easily oxidized hydroquinone highlights the importance of an inert atmosphere and even suggests the use of antioxidants.[5]
-
Q2: My reaction mixture turned dark brown/black, and the final product is difficult to purify. What happened?
A2: This is a classic sign of catechol oxidation.[4][6] The formation of quinone-like species under basic conditions, especially in the presence of trace oxygen, leads to dark, often intractable polymeric materials.
-
Root Cause Analysis:
-
Atmosphere: Was the reaction performed open to the air?
-
Solvent Purity: Were the solvents properly dried and deoxygenated? Peroxides in solvents like THF can initiate oxidation.
-
-
Preventative Measures:
-
Inert Atmosphere: Always assemble your glassware hot, cool under a stream of inert gas, and maintain a positive pressure of N2 or Ar throughout the reaction.
-
Solvent Preparation: Use anhydrous solvents. If not purchased as such, they should be appropriately dried and distilled.[7]
-
Q3: My TLC analysis shows multiple spots, including one that doesn't move from the baseline and another between my starting material and the desired product. What are they?
A3: This TLC profile suggests a mixture of products and byproducts.
-
Spot at Baseline: Highly polar compounds, likely salts (e.g., NaCl, KBr) or the polymeric oxidation byproducts described above. These are typically removed during the aqueous workup.
-
Intermediate Spot: This is very likely the mono-alkylated product, 2-(2-hydroxyethoxy)phenol. This indicates an incomplete reaction.
-
Troubleshooting Workflow: The following diagram illustrates a logical flow for diagnosing this issue.
Caption: Troubleshooting workflow for TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base and solvent for this synthesis?
A1: The choice of base and solvent is critical for maximizing the SN2 pathway.
-
Base: A moderately strong, non-nucleophilic base is ideal.
-
Potassium Carbonate (K2CO3): An excellent and commonly used choice. It is strong enough to deprotonate the phenol but is less harshly basic than hydroxides, potentially reducing elimination side reactions.
-
Sodium Hydride (NaH): A very effective, non-nucleophilic strong base. Its primary drawback is its high reactivity with water, requiring strictly anhydrous conditions.
-
-
Solvent: A polar aprotic solvent is highly recommended.
-
DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide): These solvents excel at solvating the cation (Na+ or K+) while leaving the catecholate anion "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[8]
-
Acetonitrile (CH3CN): Another good polar aprotic option. A patent for a similar synthesis noted that DMF was superior to acetonitrile for achieving higher yield and purity.[5]
-
Q2: Can I use ethylene glycol instead of 2-chloroethanol?
A2: While it seems plausible, using ethylene glycol directly with catechol is not a Williamson ether synthesis and presents significant challenges. Such a reaction would be an acid-catalyzed dehydration (etherification), which typically requires very high temperatures and is difficult to control, often leading to a mixture of products and low yields. The Williamson synthesis, reacting a pre-formed alkoxide with an alkyl halide, is a much more controlled and reliable method for preparing unsymmetrical ethers.[1][9]
Q3: What is the reaction mechanism?
A3: The synthesis of this compound from catechol and 2-chloroethanol is a classic double Williamson Ether Synthesis.[1][8][9] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][10]
Caption: Williamson ether synthesis reaction mechanism.
Experimental Protocol & Data
This section provides a representative protocol for the synthesis. Note that specific quantities and conditions may require optimization.
Standard Reaction Protocol
-
Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add catechol (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times. Maintain a positive nitrogen pressure.
-
Solvent and Base: Add anhydrous DMF to dissolve the catechol. Then, add finely ground anhydrous K2CO3 (2.2 eq) portion-wise with stirring.
-
Reagent Addition: Add 2-chloroethanol (2.2 eq) dropwise to the stirring suspension over 15 minutes.
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Workup: Cool the reaction to room temperature. Pour the mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M NaOH (2 x 50 mL) to remove any unreacted catechol, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene-hexane or ethyl acetate) to yield the final product as a white solid.[11]
Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Catechol | 1.0 eq | Limiting Reagent |
| 2-Chloroethanol | 2.1 - 2.3 eq | Slight excess to drive the reaction to completion. |
| Base (K2CO3) | 2.1 - 2.3 eq | Ensures complete deprotonation of both hydroxyl groups. |
| Solvent | Anhydrous DMF | Polar aprotic solvent to accelerate the SN2 reaction.[8] |
| Temperature | 70 - 90 °C | Balances reaction rate against the competing E2 elimination. |
| Time | 12 - 24 hours | Typical duration; should be monitored by TLC. |
| Typical Yield | 60 - 75% | Highly dependent on conditions and purification efficiency. |
References
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of 1,3-Bis(2-hydroxyethoxy)benzene in Modern Polymer Science. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2-di(hydroxyethyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
-
Chemistry Stack Exchange. (2018, November 16). The mechanism of the reaction between 2-chloroethanol and hydroxyl ions in aqueous solution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, August 18). One-Pot Multicomponent Coupling Reaction of Catechols, Benzyl Alcohols/Benzyl Methyl Ethers, and Ammonium Acetate toward Synthesis of Benzoxazoles. Retrieved from [Link]
- Google Patents. (n.d.). US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate.
-
Sciencemadness Wiki. (2020, February 2). 2-Chloroethanol. Retrieved from [Link]
- Google Patents. (n.d.). US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2-Chloroethanol - Sciencemadness Wiki [sciencemadness.org]
- 4. One-Pot Multicomponent Coupling Reaction of Catechols, Benzyl Alcohols/Benzyl Methyl Ethers, and Ammonium Acetate toward Synthesis of Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene - Google Patents [patents.google.com]
- 6. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
"improving reaction conditions for 1,2-Bis(2-hydroxyethoxy)benzene synthesis"
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1,2-Bis(2-hydroxyethoxy)benzene (CAS: 10234-40-9). The synthesis, primarily a variation of the Williamson ether synthesis, involves the dialkylation of catechol. While conceptually straightforward, achieving high yield and purity requires careful control over reaction parameters. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Core Synthesis Overview: The Williamson Ether Synthesis Approach
The formation of this compound is achieved by the reaction of catechol with a suitable C2-electrophile bearing a hydroxyl group, most commonly 2-chloroethanol or ethylene carbonate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core steps involve:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl groups of catechol, forming a more nucleophilic phenoxide.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of the alkylating agent (e.g., 2-chloroethanol), displacing a leaving group (e.g., chloride).
-
Second Alkylation: The process is repeated on the second hydroxyl group to yield the desired disubstituted product.
The key challenge lies in managing the reactivity of the catechol nucleus, preventing side reactions, and driving the reaction to completion for the desired disubstituted product.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is significantly low. What are the primary causes and how can I improve it?
Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is required to diagnose the root cause.
-
Cause A: Incomplete Deprotonation of Catechol: The nucleophilicity of the phenoxide is orders of magnitude greater than the neutral phenol. Incomplete deprotonation results in a slow or stalled reaction.
-
Solution: Ensure the correct base and stoichiometry are used. For a complete reaction, at least two equivalents of base per equivalent of catechol are necessary. Stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be effective but require strictly anhydrous conditions.[1] More commonly, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used, often in conjunction with a phase-transfer catalyst to facilitate the reaction.[3][4]
-
-
Cause B: Competing Side Reactions: Catechol and its corresponding phenoxide are susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to dark, polymeric byproducts.[5] C-alkylation, where the alkylating agent attacks the aromatic ring, is another possible side reaction, though less common under typical Williamson conditions.[2]
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Maintain careful temperature control; avoid excessive heat which can promote side reactions and decomposition.
-
-
Cause C: Inefficient Reactant Mixing & Mass Transfer: If the base (e.g., solid K₂CO₃) and the catechol (in an organic solvent) are in different phases, the reaction rate will be limited by the transfer of the phenoxide ion between phases.
-
Solution: This is a classic scenario where Phase-Transfer Catalysis (PTC) is highly effective. A catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB, or Aliquat® 336) transports the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with the alkylating agent.[6][7][8] This dramatically increases the reaction rate and allows for milder reaction conditions.
-
-
Cause D: Suboptimal Solvent Choice: The solvent must be able to dissolve the reactants to some extent and be stable under the reaction conditions.
Question 2: My final product is contaminated with the mono-substituted intermediate, 2-(2-hydroxyethoxy)phenol. How can I drive the reaction to completion?
Answer: The formation of the mono-alkylated product is a kinetic issue, indicating the second alkylation step is not completing.
-
Cause A: Insufficient Alkylating Agent: If the stoichiometry is not correct, there may not be enough electrophile to react with the second phenoxide site.
-
Solution: Use a slight excess of the alkylating agent (e.g., 2.2 to 2.5 equivalents of 2-chloroethanol per equivalent of catechol). This ensures that once the mono-substituted intermediate is formed, there is a high concentration of the alkylating agent available to drive the second reaction forward.
-
-
Cause B: Insufficient Reaction Time or Temperature: The mono-substituted phenoxide may be less reactive than the initial catechol dianion due to steric or electronic effects.
-
Solution: Increase the reaction time and/or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point at which the mono-substituted product is fully consumed.
-
The workflow for addressing low yield and incomplete reaction is summarized in the diagram below.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene - Google Patents [patents.google.com]
- 5. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. phasetransfer.com [phasetransfer.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
"stability and storage of 1,2-Bis(2-hydroxyethoxy)benzene"
Welcome to the technical support resource for 1,2-Bis(2-hydroxyethoxy)benzene (CAS No. 10234-40-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to support the integrity of your experiments.
I. Introduction to this compound
This compound, also known as O,O'-Bis(2-hydroxyethoxy)benzene, is an aromatic diol with a catechol backbone. Its unique structure, featuring two hydroxyethoxy side chains, makes it a useful building block in various synthetic applications. However, the catechol-derived core and the ether linkages necessitate careful handling and storage to prevent degradation, which can compromise experimental outcomes. This guide provides the foundational knowledge to maintain its stability and troubleshoot common issues.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the handling and use of this compound.
Question 1: My previously white/off-white solid has developed a pink, brown, or black discoloration. What happened, and can I still use it?
Answer:
This is the most common sign of degradation and is likely due to oxidation. The catechol core of the molecule is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process forms quinone-type species that are highly colored.
-
Causality: The two hydroxyl groups on the benzene ring make it electron-rich and prone to oxidation. This is a known reactivity pathway for catechol and its derivatives. The presence of oxygen and/or light (especially UV) can catalyze this reaction, leading to the formation of colored polymeric byproducts.
-
Can it be used? It is strongly advised not to use the discolored product for any application where high purity is required. The presence of these impurities can lead to unpredictable side reactions, altered biological activity, and difficulty in product purification.
-
Corrective Actions:
-
Discard: Dispose of the discolored reagent according to your institution's safety protocols.
-
Prevention: Purchase fresh material and implement the stringent storage protocols outlined in the FAQ section below. Always store the compound under an inert atmosphere (argon or nitrogen) and protect it from light.
-
Question 2: I'm having trouble dissolving the compound in my chosen solvent, or the solution appears cloudy.
Answer:
Solubility issues can arise from using an inappropriate solvent, the presence of impurities, or degradation.
-
Solvent Selection: While specific solubility data for this compound in a wide range of organic solvents is not extensively published, its structure (aromatic core with polar hydroxyl groups) suggests it will be soluble in polar organic solvents.
-
Recommended Solvents: Try solvents like ethanol, methanol, acetone, or dimethylformamide (DMF).
-
Poor Solvents: It is expected to have low solubility in nonpolar solvents like hexanes or toluene.
-
-
Troubleshooting Steps:
-
Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent.
-
Gentle Warming: Gentle warming and sonication can aid dissolution. However, avoid excessive heat, as this can accelerate degradation.
-
Check for Impurities: If the compound is old or has been improperly stored, the cloudiness could be due to insoluble polymeric degradation products. Filter the solution through a 0.22 µm syringe filter before use, but be aware that soluble impurities will remain.
-
Consider Water Content: The compound is hygroscopic. Absorbed water can affect its solubility profile in certain organic solvents.
-
Question 3: My analytical data (NMR, HPLC, MS) shows unexpected peaks. What are the likely impurities?
Answer:
Unexpected peaks can originate from residual starting materials from synthesis, side products, or degradation products.
-
Potential Synthetic Impurities: The synthesis of this compound typically involves the reaction of catechol with a 2-haloethanol (like 2-chloroethanol) or ethylene oxide. Potential impurities could include:
-
Unreacted catechol.
-
The mono-substituted product (2-(2-hydroxyethoxy)phenol).
-
Polymeric materials.
-
-
Degradation Products: As mentioned, oxidation is a primary degradation pathway. You may observe peaks corresponding to quinones or more complex polymerized structures. Hydrolysis of the ether linkage is less likely under neutral conditions but could be a concern if the compound is stored in acidic or basic solutions.
-
Workflow for Purity Assessment:
Caption: Workflow for investigating unexpected analytical results.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry, and dark place. For optimal protection against oxidation, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen).
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich catechol ring. |
| Light | Amber vial or in the dark | Protects against light-induced degradation. |
| Container | Tightly sealed glass vial | Prevents moisture absorption and exposure to air. |
Q2: What is the melting point of this compound?
A: The literature melting point is cited as 75-78°C.[1] A significant deviation or a broad melting range can indicate the presence of impurities or degradation.
Q3: Is this compound sensitive to moisture?
A: Yes. The hydroxyl groups make the compound hygroscopic. It is important to handle it in a dry environment (e.g., a glove box or under a stream of dry nitrogen) and to keep the container tightly sealed. Moisture absorption can affect its physical properties and may introduce water into sensitive reactions.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A: Always handle this compound in a well-ventilated area or a chemical fume hood. Standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn.
Q5: How should I prepare a stock solution for my experiments?
A: Prepare stock solutions fresh whenever possible. If a solution needs to be stored, use a degassed solvent and store the solution in a tightly sealed vial with an inert gas headspace at 2-8°C. For long-term storage, freezing (-20°C or -80°C) may be an option, but you should first confirm the compound's stability in the chosen solvent at that temperature. Monitor stored solutions for any color change before use.
IV. Decision Guide for Material Use
Use this flowchart to quickly assess if your vial of this compound is suitable for your experiment.
Sources
"avoiding oligomeric side products in polybenzocrown ether synthesis"
This guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of polybenzocrown ethers. It provides in-depth troubleshooting advice and practical solutions to common challenges, with a primary focus on minimizing the formation of undesirable oligomeric side products.
Introduction: The Challenge of Oligomerization in Polybenzocrown Ether Synthesis
The synthesis of polybenzocrown ethers is a delicate balance between intramolecular cyclization, which leads to the desired macrocyclic product, and intermolecular reactions that result in the formation of linear or cyclic oligomers.[1] This competition is a fundamental challenge in macrocyclization.[2] The formation of these oligomeric side products not only reduces the yield of the target polybenzocrown ether but also complicates the purification process significantly.[1][3]
This technical support center will delve into the mechanistic underpinnings of this competition and provide actionable strategies to steer the reaction equilibrium towards the desired polymer product. We will explore key concepts such as the high-dilution principle, the template effect, and the choice of polymerization strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is producing a high yield of low-molecular-weight oligomers instead of the desired polybenzocrown ether. What are the likely causes and how can I fix this?
Answer:
High oligomer yield is the most common issue in polybenzocrown ether synthesis and typically points to reaction conditions that favor intermolecular reactions over intramolecular cyclization. Here’s a breakdown of the likely culprits and how to address them:
-
High Reactant Concentration: At high concentrations, the probability of reactive ends of different monomer molecules encountering each other is much greater than the probability of the two ends of the same molecule coming together for ring closure. This directly leads to the formation of linear oligomers.[1]
-
Solution: The High-Dilution Principle. The most effective strategy to combat intermolecular side reactions is to employ the high-dilution principle.[2][4] This involves conducting the reaction at very low reactant concentrations (typically 10⁻³ M or less). While this can be achieved by using large volumes of solvent, a more practical approach is the slow, controlled addition of the reactants to the reaction vessel using a syringe pump.[4] This maintains a constantly low concentration of the reactive species, thus favoring intramolecular cyclization.
-
-
Inadequate Mixing: In a large-scale reaction, inefficient stirring can lead to localized areas of high reactant concentration, even if the overall concentration is low. These "hot spots" will promote oligomerization.
-
Solution: Vigorous and Efficient Stirring. Ensure your reaction setup includes a powerful overhead stirrer or a large enough stir bar to create a vortex and guarantee homogeneous mixing throughout the reaction vessel.
-
-
Lack of a Template Ion: For many crown ether syntheses, the presence of a specific metal cation that fits snugly within the forming macrocycle's cavity can significantly enhance the yield of the desired product. This is known as the "template effect."[5][6] The cation organizes the precursor molecule into a conformation that is pre-disposed for cyclization, thereby accelerating the intramolecular reaction rate.[7]
-
Solution: Employ a Template Ion. The choice of the template ion is crucial and depends on the size of the crown ether cavity you are synthesizing. For instance, potassium ions are excellent templates for the synthesis of 18-crown-6.[5] Cesium ions have also been shown to be highly effective in assisting the cyclization of large-ring polybenzocrown ethers, leading to high yields and minimizing oligomeric side products.[3][8]
-
The following diagram illustrates the competition between the desired intramolecular cyclization and the undesired intermolecular polymerization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. Template reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
Technical Support Center: Troubleshooting the Cyclization of 1,2-Bis(2-hydroxyethoxy)benzene
Welcome to the technical support center for the synthesis of dibenzo-18-crown-6 via the cyclization of 1,2-bis(2-hydroxyethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this Williamson ether synthesis. Here, we provide in-depth, field-proven insights and solutions to help you optimize your reaction outcomes.
The cyclization of this compound with a suitable dihalide, such as bis(2-chloroethyl) ether, is a classic yet often challenging macrocyclization reaction.[1] The primary goal is to favor the intramolecular SN2 reaction to form the desired 18-membered ring of dibenzo-18-crown-6, while minimizing the competing intermolecular reaction that leads to undesirable linear polymers.[2] This guide addresses the most frequent issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my yield of dibenzo-18-crown-6 extremely low or non-existent?
This is the most common issue and can be attributed to several factors that favor intermolecular polymerization over the desired intramolecular cyclization.
Possible Causes and Solutions:
-
Intermolecular Polymerization is Dominating: The formation of linear polymers is the primary competing reaction.[2] To favor the intramolecular cyclization, the reaction must be conducted under high-dilution conditions. This is achieved by adding the reactants very slowly (e.g., via a syringe pump) to a large volume of refluxing solvent.[2] This maintains a low concentration of the reactants at any given time, making it more probable for the two ends of the same molecule to find each other and cyclize.
-
The "Template Effect" is Not Utilized: The presence of a suitable cation that fits within the cavity of the desired crown ether can significantly enhance the yield by organizing the reacting molecules into a conformation that favors cyclization.[3][4] For the synthesis of dibenzo-18-crown-6, potassium ions (K⁺) are an excellent template.[3][4] Using a potassium salt as the base (e.g., potassium carbonate or potassium hydride) can therefore dramatically improve the yield. The sodium ion (Na⁺) can also act as a template, though computational studies suggest K⁺ is more effective in solvents like 1-butanol.[4]
-
Anhydrous Conditions Were Not Maintained: The Williamson ether synthesis is highly sensitive to moisture.[3] The alkoxide nucleophile is a strong base and will be readily quenched by any water present in the glassware, solvents, or reagents. Ensure all glassware is oven-dried before use and that anhydrous solvents are used.
-
Ineffective Base or Nucleophile Quenching: If using a solid base like sodium hydride (NaH) or potassium hydride (KH), ensure it has not been deactivated through improper storage. A gray appearance of NaH may indicate deactivation.[3]
-
Poor Leaving Group on the Electrophile: While bis(2-chloroethyl) ether is commonly used, chlorides are less effective leaving groups than bromides, iodides, or tosylates in SN2 reactions.[2][5] Switching to a more reactive electrophile can increase the reaction rate and yield.
-
Suboptimal Reaction Temperature or Time: The reaction typically requires elevated temperatures (50-100 °C) for several hours (1-24 hours).[2][3] However, excessively high temperatures can promote side reactions. It is advisable to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time and avoid product decomposition from prolonged heating.[3]
Troubleshooting Workflow for Low Yield
Below is a Graphviz diagram outlining a logical workflow for troubleshooting low-yield issues.
Caption: Troubleshooting workflow for low yield.
FAQ 2: My final product is an oily mixture, not the expected white crystalline solid. What went wrong?
Dibenzo-18-crown-6 is a white, crystalline solid with a melting point of around 162.5–163.5 °C.[1][6] An oily product indicates the presence of impurities, most commonly linear oligomers and polymers.
Possible Causes and Solutions:
-
Presence of Linear Oligomers/Polymers: As discussed in FAQ 1, if high-dilution and template effects are not properly employed, the reaction will produce a significant amount of polymeric byproducts, which are often oily or amorphous.
-
Insufficient Purification: Crude dibenzo-18-crown-6 almost always contains byproducts and requires thorough purification.[7][8] Column chromatography is often necessary to separate the desired cyclic product from the polymeric side products.[2][7] Following chromatography, recrystallization can further purify the product.
FAQ 3: How can I effectively minimize the formation of linear polymers?
The battle between cyclization and polymerization is central to this synthesis. Here is a visual representation of this competition:
Caption: Competing pathways in crown ether synthesis.
To shift the equilibrium towards cyclization:
-
High-Dilution Technique: This is a cornerstone of macrocycle synthesis. By ensuring the concentration of the reactive species is very low, you increase the probability of an intramolecular reaction. A practical approach involves the slow, simultaneous addition of both the diol/base mixture and the dihalide solution from separate funnels into a large volume of heated solvent over several hours.[2]
-
Template-Assisted Synthesis: The template effect is a powerful tool to pre-organize the linear precursor into a cyclic conformation, facilitating the final ring-closing step.
| Target Crown Ether | Cavity Diameter (Å) | Optimal Template Cation | Ionic Diameter (Å) |
| 12-Crown-4 | 1.2 - 1.5 | Li⁺ | 1.52 |
| 15-Crown-5 | 1.7 - 2.2 | Na⁺ | 2.04 |
| 18-Crown-6 | 2.6 - 3.2 | K⁺ | 2.76 |
| 21-Crown-7 | 3.4 - 4.3 | Cs⁺ | 3.40 |
| Note: Data compiled from multiple sources.[2] |
FAQ 4: What are the best practices for purifying crude dibenzo-18-crown-6?
Purification is critical for obtaining a high-purity final product. A multi-step approach is often the most effective.
Step 1: Initial Workup & Crude Isolation
After the reaction is complete, a typical workup involves neutralizing any remaining base, removing the solvent under reduced pressure, and extracting the residue. The crude product is often a solid or semi-solid tan material.[6] Washing the crude solid with water and then a solvent like acetone can help remove some impurities.[9]
Step 2: Recrystallization
Recrystallization is an effective method for purifying the crude product, especially if the main impurities are residual starting materials.
-
Solvent Selection: Toluene is a commonly used and effective solvent for the recrystallization of dibenzo-18-crown-6.[7][9] Benzene has also been reported but should be handled with extreme caution due to its toxicity.[6]
-
Protocol:
-
Dissolve the crude product in a minimal amount of hot toluene (near its boiling point of 111 °C).[7]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration.[7]
-
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling out | Solution is too concentrated; cooling is too rapid. | Reheat to dissolve, add a small amount of extra solvent, and cool very slowly. Introduce a seed crystal.[7] |
| Poor crystal formation | Solution is not sufficiently saturated. | Concentrate the solution by evaporating some solvent. Scratch the inside of the flask with a glass rod to create nucleation sites.[7] |
| Low recovery | Too much solvent was used. | Use the minimum amount of hot solvent. Concentrate the mother liquor to obtain a second crop of crystals.[7] |
Step 3: Silica Gel Column Chromatography
If recrystallization fails to yield a pure product, column chromatography is the next step. This is particularly effective for removing polymeric byproducts.[7][8]
-
Stationary Phase: Silica gel (230-400 mesh) is standard.[7]
-
Mobile Phase (Eluent): A gradient of solvents is often used, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane.[10] The exact system will depend on the impurities present.
-
Loading: For best resolution, dissolve the crude material in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder, which can then be carefully added to the top of the column (dry loading).[7]
-
Elution: Elute the column, collecting fractions and monitoring them by TLC to isolate the desired product.
References
-
Pardeshi, S. K., et al. (2022). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. RSC Advances, 12(15), 9234-9241. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved from [Link]
- Gale, P. A., & Steed, J. W. (Eds.). (2012).
- Google Patents. (n.d.). CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6.
-
Deka, R. C., & Ramasami, T. (2015). Exploring the reaction pathway involved in the dibenzo-18-crown-6 synthesis from catechol and bis(2-chloroethyl) ether in presence of base. Journal of Molecular Modeling, 21(1), 3079. Retrieved from [Link]
-
Pedersen, C. J. (1972). Macrocyclic polyethers: Dibenzo-18-crown-6 polyether and dicyclohexyl-18-crown-6 polyether. Organic Syntheses, 52, 66. Retrieved from [Link]
-
Kozinskaya, L., et al. (2024). Synthesis of carbonyl compounds dibenzo-18-crown-6 by the Grinard reaction. BIO Web of Conferences, 126, 01002. Retrieved from [Link]
-
Toropov, A. P., et al. (2000). Photochemical synthesis of dibenzo-18-crown-6 ligands containing two 1-hydroxy-2-R-9,10-anthraquinone-9-imino side arms. Mendeleev Communications, 10(4), 143-144. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Hossain, M. A., et al. (2013). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules, 18(12), 15546-15565. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibenzo-18-crown-6. Retrieved from [Link]
-
IntechOpen. (2024). Chapter 6: Synthesis of Crown Ethers. Retrieved from [Link]
Sources
- 1. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]
- 10. santaisci.com [santaisci.com]
Technical Support Center: Phase Transfer Catalysis for Enhanced Benzo Crown Ether Synthesis
Welcome to the technical support center for the synthesis of benzo crown ethers. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction yields through the application of Phase Transfer Catalysis (PTC). Here, we delve into the mechanistic principles, provide actionable troubleshooting advice, and offer detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why should I use Phase Transfer Catalysis for synthesizing benzo crown ethers?
A1: Traditional methods for synthesizing crown ethers often require strict high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, which can be cumbersome and inefficient for scaling up.[1][2] Phase Transfer Catalysis (PTC) offers a superior alternative by creating a "pseudo-high dilution" environment.[1] The catalyst transports the anionic nucleophile (e.g., a catecholate) from an aqueous or solid phase into the organic phase where the electrophile resides. This transport is the rate-limiting step, ensuring the concentration of the reactive anion in the organic phase remains very low at any given moment. This kinetically controlled low concentration inherently favors the desired 1:1 cyclization reaction, significantly suppressing the formation of unwanted linear polymers and leading to higher yields without the need for large solvent volumes.[1]
Q2: What is the fundamental mechanism of PTC in a benzo crown ether synthesis?
A2: The synthesis of benzo crown ethers via PTC typically follows the Williamson ether synthesis pathway. The process operates under two-phase conditions (liquid-liquid or solid-liquid). The most accepted model is the interfacial mechanism.[3][4]
-
Deprotonation at the Interface: A base (e.g., NaOH, K₂CO₃) in the aqueous or solid phase deprotonates the catechol starting material at the interface between the two phases, forming a dianion (catecholate).
-
Ion Exchange: A phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the catecholate anion at the interface.
-
Transfer to Organic Phase: The newly formed lipophilic ion pair [Q⁺]₂[catecholate²⁻] is soluble in the organic phase and is transported away from the interface.
-
Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive catecholate anion reacts with the dihaloalkane electrophile in a two-step nucleophilic substitution.
-
Cyclization & Catalyst Regeneration: After the final cyclization step, the catalyst releases the inorganic halide anion (e.g., Cl⁻) at the interface, regenerating the Q⁺X⁻ catalyst, which can then begin another cycle.
This catalytic cycle continuously transfers the nucleophile into the organic phase, driving the reaction to completion.
Q3: Can crown ethers themselves be used as phase transfer catalysts for this synthesis?
A3: Yes, crown ethers are excellent phase transfer catalysts, particularly for reactions involving solid inorganic salts (solid-liquid PTC).[5][6] In the context of benzo crown ether synthesis, adding a catalytic amount of a crown ether like 18-crown-6 can significantly improve yields when using potassium salts (e.g., K₂CO₃, KOH).[6] The crown ether complexes the potassium cation (K⁺), making the salt soluble in the organic solvent (e.g., acetonitrile, toluene).[7] This process brings the associated anion (e.g., carbonate or hydroxide) into the organic phase as a "naked," highly reactive species, which then acts as the base to deprotonate the catechol. This is an example of the "template effect," where the cation's size is matched to the crown ether's cavity.[8]
Troubleshooting & Optimization Guide
Q4: My reaction yield is very low. What are the most common causes and how do I fix them?
A4: Low yield is the most frequent issue and can stem from several factors. A systematic approach is required to identify the root cause.
Detailed Troubleshooting Steps:
-
Catalyst Inefficiency: The choice of catalyst is critical. For liquid-liquid systems, tetrabutylammonium hydrogen sulfate (TBAHS) is often effective. For solid-liquid systems, tetrabutylammonium bromide (TBAB) or crown ethers are excellent choices. If the reaction is slow, consider increasing the catalyst loading from 1-2 mol% to 5-10 mol%. Also, be aware of catalyst degradation; quaternary ammonium salts can undergo Hoffmann elimination at high temperatures, especially with strong bases.[6]
-
Dominant Polymerization: If you are isolating significant amounts of oligomeric or polymeric material, the rate of intermolecular reaction is outpacing the intramolecular cyclization.[2] To fix this, ensure you are adding one of the reactants (e.g., the dihaloalkane) slowly over several hours to keep its instantaneous concentration low. Also, leverage the "template effect" by matching the cation of the base to the cavity size of the target crown ether (see table below).[1][8]
-
Suboptimal Conditions:
-
Stirring: Vigorous stirring is essential in two-phase systems to maximize the interfacial area where the reaction begins.[9][10] If the reaction is sluggish, a significant increase in the stirring rate can dramatically improve reaction times.
-
Temperature: While higher temperatures increase reaction rates, they can also promote side reactions and catalyst decomposition. An optimal temperature is typically between 60-100 °C, depending on the solvent and catalyst stability.
-
Solvent: Aprotic solvents like toluene, xylene, or acetonitrile are preferred. The solvent's polarity affects the reactivity of the ion pair in the organic phase.[11] In less polar solvents, the ion pair is tighter, which can sometimes reduce nucleophilicity.
-
-
Reagent Purity: Water is detrimental. It can hydrolyze the haloalkane starting material and reduce the effectiveness of the base.[2] Ensure all reagents and solvents are thoroughly dried before use. Using an anhydrous base like powdered K₂CO₃ in a solid-liquid system can be advantageous.
Q5: How do I choose the correct phase transfer catalyst and template cation?
A5: The selection of both the phase transfer catalyst and the cation from the inorganic base (which acts as a template) are crucial for maximizing yield.
Table 1: Comparison of Common Phase Transfer Catalysts
| Catalyst Name | Abbreviation | Typical System | Advantages | Disadvantages |
| Tetrabutylammonium Bromide | TBAB | Solid-Liquid | High thermal stability, commercially available. | Can be hygroscopic. |
| Tetrabutylammonium Hydrogen Sulfate | TBAHS | Liquid-Liquid | Good for generating anions at the interface. | Less stable at high temperatures than TBAB. |
| 18-Crown-6 | 18C6 | Solid-Liquid | Excellent for solubilizing potassium salts, powerful template effect. | More expensive, potential toxicity.[5] |
| Aliquat® 336 (Tricaprylmethylammonium chloride) | - | Liquid-Liquid | Inexpensive, highly lipophilic, effective for many systems. | Can be a mixture of compounds, potentially leading to reproducibility issues. |
Table 2: The Template Effect - Matching Cation Size to Crown Ether Cavity
The "template effect" proposes that a cation that fits snugly within the forming macrocycle's cavity will hold the reactive ends of the open-chain intermediate in close proximity, promoting cyclization.
| Target Crown Ether | Cavity Diameter (Å) | Optimal Cation | Cation Ionic Diameter (Å) | Recommended Base |
| Benzo-15-crown-5 | 1.7 - 2.2 | Na⁺ | 2.04 | NaOH, Na₂CO₃ |
| Benzo-18-crown-6 | 2.6 - 3.2 | K⁺ | 2.76 | KOH, K₂CO₃ |
| Benzo-21-crown-7 | 3.4 - 4.3 | Cs⁺ | 3.40 | CsOH, Cs₂CO₃ |
Data compiled from various sources.[2][8] Using a cation that is too small or large for the cavity will result in a less effective template effect and likely lower yields of the desired crown ether.[2]
Experimental Protocol: Synthesis of Benzo-18-Crown-6 via PTC
This protocol provides a generalized method for the synthesis of Benzo-18-crown-6 using a solid-liquid PTC system, which often gives clean reactions and good yields.
Materials:
-
Catechol (1.0 eq)
-
1,5-Dichloro-3-oxapentane (or equivalent dihalide) (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add the anhydrous potassium carbonate, tetrabutylammonium bromide, and catechol.
-
Solvent Addition: Add a volume of anhydrous acetonitrile sufficient to create a stirrable slurry.
-
Heating and Stirring: Begin vigorous mechanical stirring and heat the mixture to reflux (approx. 82 °C).
-
Slow Addition of Electrophile: Dissolve the 1,5-dichloro-3-oxapentane in a volume of anhydrous acetonitrile approximately one-third of the initial reaction volume. Add this solution to the refluxing mixture dropwise via the dropping funnel over a period of 4-6 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to continue refluxing for another 12-18 hours. Monitor the reaction's progress by TLC or GC-MS by periodically taking small aliquots from the reaction mixture.
-
Workup - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification - Extraction: Dissolve the resulting crude residue in dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl (to remove any unreacted catechol), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Final Purification: The crude benzo-18-crown-6 can be further purified by column chromatography on silica gel or alumina, followed by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product as a white crystalline solid.
References
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. [Link]
-
Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. Taylor & Francis Online. [Link]
-
Phase transfer catalysis (PTC). OperaChem. [Link]
-
Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Royal Society of Chemistry. [Link]
-
The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH. [Link]
-
A Practical Synthesis of Benzocrown Ethers under Phase-Transfer Catalysis Conditions. Synlett. [Link]
-
crown ether(phase transfer catalyst) concentration effect on kinetics and product yield in the reaction. Rasayan Journal of Chemistry. [Link]
-
crown ether(phase transfer catalyst) concentration effect on kinetics and product yield in the reaction. Rasayan Journal of Chemistry. [Link]
-
CROWN ETHERS: SYNTHESIS & APPLICATIONS. JETIR. [Link]
-
PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh. [Link]
-
(a) Various crown ether phase transfer catalysts. (b) Mechanism of PTC... ResearchGate. [Link]
-
Improved Syntheses of 4'-Vinylbenzo-3n-Crown-n Ethers (n = 5-7). OSTI.GOV. [Link]
-
A Practical Synthesis of Benzocrown Ethers under Phase-Transfer Catalysis Conditions. ResearchGate. [Link]
-
Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. PubMed. [Link]
-
How do phase transfer catalysts bring anions to organic phase?. Stack Exchange. [Link]
-
Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. MDPI. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. [Link]
-
Modified crown ether catalysts. 3. Structural parameters affecting phase transfer catalysis by crown ethers and a comparison of the effectiveness of crown ethers to that of other phase transfer catalysts. Journal of the American Chemical Society. [Link]
-
Solvent-induced reversible high-temperature phase transition in crown ether clathrates. Royal Society of Chemistry. [Link]
-
Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Royal Society of Chemistry. [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]
-
Effect of temperature and solvent properties on the process of complex formation between crown ether 15C5 and Na + in the (propan-1-ol + water) mixture at temperatures from T =293.15 K to T =308.15 K. ResearchGate. [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
SYNTHESIS OF NOVEL CROWN ETHER COMPOUNDS AND lONOMER MODIFICATION OF NAFION. Virginia Tech. [Link]
-
Direct synthetic routes to functionalised crown ethers. National Institutes of Health. [Link]
-
Templated versus non-templated synthesis of benzo-21-crown-7 and the influence of substituents on its complexing properties. Beilstein Journal of Organic Chemistry. [Link]
-
Solvent effect on the complex formation of a crown ether derivative with sodium and potassium ions. Thermodynamic background of selectivity. ResearchGate. [Link]
-
Effect of the Temperature on the Process of Preferential Solvation of 1,4-Dioxane, 12-Crown-4, 15-Crown-5 and 18-Crown-6 Ethers in the Mixture of N-Methylformamide with Water: Composition of the Solvation Shell of the Cyclic Ethers. MDPI. [Link]
-
Solvate and protic ionic liquids from aza-crown ethers: Synthesis, thermal properties, and LCST behavior. ResearchGate. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. iajpr.com [iajpr.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. jetir.org [jetir.org]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Performance with 1,2-Bis(2-hydroxyethoxy)benzene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical protocols for leveraging 1,2-Bis(2-hydroxyethoxy)benzene derivatives as ligands in metal-catalyzed reactions. We will focus on a common and powerful application: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The unique electronic and coordinating properties of these catechol ether-derived ligands offer exciting possibilities for enhancing catalyst performance, but also present specific challenges. This guide will equip you with the knowledge to navigate these challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have when working with this compound derivatives in catalytic systems.
Q1: What are the potential advantages of using this compound derivatives as ligands in catalysis?
A1: this compound derivatives possess a unique combination of a rigid catechol backbone and flexible hydroxyethoxy side chains. The ether oxygens can act as hemilabile, weakly coordinating groups.[1][2] This hemilability can be advantageous in catalysis by providing a vacant coordination site at the metal center for substrate binding and activation, while also stabilizing the active catalytic species.[2] The hydroxyethoxy groups can also influence the solubility of the catalyst complex, potentially allowing for reactions in a wider range of solvents.
Q2: In which types of catalytic reactions are these ligands most likely to be effective?
A2: Given their structural similarity to other bidentate ligands used in cross-coupling and C-H functionalization, this compound derivatives are promising candidates for palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[3][4] The weakly coordinating ether moieties may be particularly useful in reactions where fine-tuning of the ligand's electronic and steric properties is crucial for achieving high selectivity and activity.[5][6][7]
Q3: Are there any specific handling precautions for these ligands and their metal complexes?
A3: While the ligands themselves are generally stable, their metal complexes, particularly palladium(0) species, can be sensitive to air and moisture.[3] It is recommended to handle the catalyst loading and reaction setup under an inert atmosphere (e.g., argon or nitrogen). Solvents should be thoroughly degassed to prevent oxidation of the active catalyst, which can lead to the formation of inactive palladium black.[3]
Q4: How do the hydroxyethoxy side chains affect the properties of the catalyst?
A4: The hydroxyethoxy groups can influence several aspects of the catalyst's behavior. They can enhance the solubility of the catalyst complex in more polar solvents. Furthermore, the terminal hydroxyl groups could potentially be functionalized to tune the ligand's steric bulk or to immobilize the catalyst on a solid support. However, these hydroxyl groups may also participate in unwanted side reactions, such as acting as a nucleophile, depending on the reaction conditions.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions
This section provides a detailed, question-and-answer style guide to troubleshoot common issues encountered when using a palladium catalyst with a this compound-derived phosphine ligand for a Suzuki-Miyaura cross-coupling reaction.
Scenario: Low to No Product Conversion
Q: My Suzuki-Miyaura reaction is showing very low or no conversion of the starting materials. What are the likely causes and how can I address them?
A: Low or no conversion is a common issue that can stem from several factors. Here is a systematic approach to diagnosing and solving the problem:
-
Catalyst Inactivity or Decomposition:
-
Potential Cause: The active Pd(0) catalyst may not have formed from the Pd(II) precatalyst, or it may have decomposed. The presence of oxygen can lead to the formation of palladium black, an inactive form of palladium.[3] The ether linkages in the ligand could also be susceptible to degradation under harsh reaction conditions.[8][9]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents. Use Schlenk line techniques or a glovebox for the reaction setup.
-
Check Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst.[3] Purify starting materials if necessary.
-
Increase Catalyst Loading: For a new or challenging reaction, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve conversion.[3]
-
Fresh Catalyst and Ligand: Prepare the reaction with a fresh batch of palladium precursor and ligand to rule out degradation during storage.
-
-
-
Sub-Optimal Reaction Conditions:
-
Potential Cause: The chosen solvent, base, or temperature may not be suitable for this specific catalyst system. The solubility and strength of the base are critical for the transmetalation step.[3]
-
Troubleshooting Steps:
-
Solvent Screen: The polarity of the solvent can significantly affect catalyst stability and reaction kinetics.[3] Screen a range of solvents such as toluene, dioxane, THF, and 2-methyl-THF.
-
Base Optimization: The choice of base is crucial. Weaker bases like K₂CO₃ may be less effective than stronger bases like K₃PO₄ or Cs₂CO₃. The presence of a small amount of water can sometimes be beneficial when using K₃PO₄.[3][10]
-
Temperature Adjustment: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Monitor the reaction at a moderate temperature (e.g., 80 °C) and adjust as needed.
-
-
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Scenario: Poor Regioselectivity or Side Product Formation
Q: I am observing the formation of undesired regioisomers or significant amounts of side products like homocoupling of the boronic acid. What could be the cause?
A: Poor selectivity is often related to the intricacies of the catalytic cycle and the stability of intermediates.
-
Homocoupling of Boronic Acid:
-
Potential Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain bases.[11]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated.
-
Base Selection: A weaker base or a different cation (e.g., switching from a potassium to a cesium base) might suppress homocoupling.
-
-
-
Poor Regioselectivity (in cases of C-H functionalization):
-
Potential Cause: While this guide focuses on Suzuki-Miyaura coupling, if you are adapting these ligands for C-H functionalization, the weak coordinating nature of the ether groups might not provide strong enough directionality, leading to a mixture of isomers.[5][6][7]
-
Troubleshooting Steps:
-
Ligand Modification: Consider modifying the ligand to enhance its directing ability. This could involve changing the length of the hydroxyethoxy chains or adding a more strongly coordinating group.
-
Solvent Effects: The solvent can influence the transition state geometry and thus the regioselectivity. Experiment with different solvents.
-
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative ligand and its use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a this compound-derived Phosphine Ligand
This protocol describes a plausible synthesis of a phosphine ligand derived from this compound.
Step 1: Synthesis of 1,2-Bis(2-bromoethoxy)benzene
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (2.2 eq).
-
Slowly add triphenylphosphine (2.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of the Diphosphine Ligand
-
To a solution of diphenylphosphine (2.1 eq) in anhydrous THF under an argon atmosphere, add n-butyllithium (2.1 eq) at -78 °C.
-
Stir the resulting red solution for 30 minutes at -78 °C.
-
Add a solution of 1,2-Bis(2-bromoethoxy)benzene (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate. Purify by recrystallization or column chromatography under an inert atmosphere.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura coupling using the synthesized ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Synthesized phosphine ligand (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
For optimizing your reaction, a systematic variation of parameters is recommended. The results can be effectively summarized in a table for easy comparison.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 45 |
| 2 | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 6 | 92 |
| 3 | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 6 | 88 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 25 |
| 5 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 120 | 12 | 65 |
References
- Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
- ACS Publications. (n.d.). Syntheses and Characterization of Palladium Complexes with a Hemilabile “PCO” Pincer Ligand. Organometallics.
- ACS Publications. (2022). Weak-Coordination in C–H Bond Functionalizations Catalyzed by 3d Metals.
- Benchchem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- The Royal Society of Chemistry. (2019). Cation-Controlled Catalysis with Crown Ether-Containing Transition Metal Complexes.
- The Royal Society of Chemistry. (n.d.). Cation-Controlled Catalysis with Crown Ether-Containing Transition Metal Complexes.
- RSC Publishing. (n.d.). Controlled degradation of chemically stable poly(aryl ethers)
- ResearchGate. (n.d.). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis.
- ResearchGate. (n.d.). Syntheses and Characterization of Palladium Complexes with a Hemilabile "PCO" Pincer Ligand.
- PubMed Central. (n.d.). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review.
- ACS. (n.d.).
- RSC Publishing. (2024). Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes.
- National Institutes of Health. (2011).
- ACS Publications. (n.d.). Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions. Accounts of Chemical Research.
- Journal of the American Chemical Society. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
- PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- PubMed Central. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands.
- Semantic Scholar. (n.d.). Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction.
- Wikipedia. (n.d.). Crown ether.
- ResearchGate. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura.
- ResearchGate. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Weakly Coordinating Directing Groups for Ruthenium(II)
- PubMed Central. (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands.
- ChemRxiv. (n.d.). Mononuclear Palladium(I) and Palladium(III)
- RSC Publishing. (n.d.). Cation-controlled catalysis with crown ether-containing transition metal complexes.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Xingwei Li. (2022).
- Benchchem. (n.d.). Synthesis of Metal Complexes with 1,2-Bis(diphenylphosphino)
- ACS Omega. (2023).
- MDPI. (2024). Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea)
- Books. (n.d.).
- ChemicalBook. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene synthesis.
- MDPI. (n.d.).
- E3S Web of Conferences. (n.d.). Polymer Degradation: Category, Mechanism and Development Prospect.
- ResearchGate. (n.d.). Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others†.
- PubChem. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene.
- The Royal Society of Chemistry. (n.d.). Synthesis and Characterization of Homometallic Cobalt Complexes with Metal-Metal Interactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up of 1,2-Bis(2-hydroxyethoxy)benzene Production
Welcome to the technical support center for the synthesis and scale-up of 1,2-Bis(2-hydroxyethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale. We will delve into the underlying chemical principles, troubleshoot common issues, and provide actionable insights to ensure a safe, efficient, and scalable process.
Overview of the Synthesis Pathway
The most common and robust method for preparing this compound is through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[1][2][3]. In this process, the diphenoxide of catechol, formed by deprotonation with a suitable base, acts as a nucleophile, attacking an electrophilic 2-hydroxyethylating agent, such as 2-chloroethanol.
The overall reaction involves two sequential etherifications on the catechol molecule.
Q3: My final product is difficult to purify. It's oily, discolored, or fails to crystallize. How can I improve the isolation process?
Answer: Purification issues on a larger scale often stem from a higher concentration of impurities that can act as crystal growth inhibitors or from residual solvents that depress the melting point.
-
Causality & Troubleshooting:
-
Presence of Impurities: The mono-substituted intermediate, 2-(2-hydroxyethoxy)phenol, is a common impurity if the stoichiometry or reaction time is insufficient. Its structural similarity can interfere with the crystal lattice of the desired di-substituted product.
-
Solution: Ensure a slight excess of the 2-chloroethanol and base are used and that the reaction is driven to completion. Consider a purification step like distillation if feasible, or optimize the crystallization solvent system to selectively precipitate the desired product. A reslurry of the crude solid in a solvent that dissolves the impurity but not the product can be effective.
-
-
Solvent Effects: The choice of crystallization solvent is critical. A solvent that works on a 1g scale may not be optimal for 1kg due to different cooling profiles and saturation levels.
-
Solution: Conduct a solvent screen to find the optimal system for crystallization. Sometimes an anti-solvent technique (dissolving the crude product in a good solvent and then adding a poor solvent to induce precipitation) provides better crystals. Ensure the crude product is free of high-boiling reaction solvents (like DMF or DMSO) before crystallization, as they can inhibit crystal growth.[4]
-
-
"Oiling Out": This occurs when the product comes out of solution as a liquid phase rather than a solid. This often happens if the solution is cooled too quickly or if the concentration of impurities is high, depressing the melting point below the temperature of the solution.
-
| Parameter | Laboratory Scale (1-100 g) | Pilot/Production Scale (>1 kg) | Rationale for Change |
| Heat Transfer | High surface area to volume ratio; efficient passive heat loss. | Low surface area to volume ratio; requires active cooling (jackets, coils).[6][7] | To prevent heat accumulation and potential thermal runaway. |
| Reagent Addition | Often added in one portion. | Slow, controlled dosing over several hours. | To manage the reaction exotherm within the limits of the cooling system.[8] |
| Mixing | Magnetic or simple overhead stirrer. | Engineered agitation system (impeller type, baffles, motor power). | To ensure homogeneity, prevent hot spots, and maintain efficient mass transfer.[9][10] |
| Monitoring | TLC, visual checks. | In-line probes (temperature, pressure), frequent sampling for GC/HPLC analysis. | To maintain tight control and ensure safety and batch consistency. |
| Work-up | Separatory funnel, simple filtration. | Large-scale liquid-liquid extractors, centrifuges, filter presses. | To handle large volumes efficiently and safely. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations for this process?
Answer: Safety is paramount. The primary hazards are the exothermic nature of the reaction and the toxicity of the reagents.
-
Thermal Hazard: As detailed above, thermal runaway is a significant risk. All scale-up operations must have a thorough thermal hazard assessment.[6][7]
-
Reagent Toxicity: Catechol is toxic and corrosive. 2-Chloroethanol is also toxic. If using ethylene oxide as an alternative reagent, extreme caution is required as it is a highly flammable, toxic, and carcinogenic gas.[11][12][13]
-
Handling Precautions: Always work in a well-ventilated area (e.g., a fume hood at the lab scale, or a closed, ventilated reactor system at the pilot scale). Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15] Ensure emergency procedures, including access to safety showers and eyewash stations, are in place.
Q2: Which solvents are best for this reaction, and what are the scale-up implications?
Answer: The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent for accelerating the reaction rate.[16] However, they have high boiling points, making them difficult to remove on a large scale. Alcohols like isopropanol or ketones like acetone can also be used, though reaction rates may be slower. When scaling up, consider:
-
Boiling Point: A lower boiling point simplifies removal post-reaction.
-
Toxicity & Environmental Impact: Solvents like DMF and NMP are coming under increased regulatory scrutiny. Greener solvent alternatives should be considered where possible.
-
Cost: Solvent cost becomes a significant factor at an industrial scale.
Q3: What analytical methods are recommended for quality control?
Answer: A robust analytical package is essential for process control and final product release.
-
In-Process Controls (IPCs):
-
GC or HPLC: To monitor the disappearance of starting materials and the formation of the product and key impurities. This allows you to determine the reaction endpoint accurately.
-
-
Final Product Specification:
-
Appearance: Visual inspection (e.g., white to off-white solid).[17]
-
Identity: Confirmation by ¹H NMR, ¹³C NMR, and/or Mass Spectrometry.
-
Purity: Typically determined by GC or HPLC, often aiming for >98% purity.
-
Melting Point: A sharp melting point range is a good indicator of purity (literature values are around 90-95°C for the related 1,3-isomer).[17][18]
-
Residual Solvents: Analysis by headspace GC is required to ensure solvents are below acceptable limits.
-
References
- Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Source: Wikipedia page on Williamson ether synthesis]
- Le, T. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Source: https://pubs.acs.org/doi/10.1021/bk-2014-1181.ch001]
- Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka. [Source: https://eureka.patsnap.com/technologies/6030e4b01e7e4e0001e4b3e4]
- Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Source: https://doi.org/10.1017/UPO9788175968295.118]
- Reaction Mechanism of Williamson's synthesis. (n.d.). Physics Wallah. [Source: https://www.pw.live/chemistry-concepts/reaction-mechanism-of-williamson-synthesis]
- Clark, W. M., Lei, M. W., Kirichenko, E., Dickerson, K. Y., & Prytko, R. J. (n.d.). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. SciSpace. [Source: https://typeset.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Source: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- Williamson Ether Synthesis Reaction Mechanism. (2018). The Organic Chemistry Tutor. [Source: YouTube video, not a clickable document link]
- Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. [Source: https://www.amarequip.com/blog/working-with-exothermic-reactions-during-lab-and-scale-up/]
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. [Source: https://www.thechemicalindustryjournal.co.uk/handling-reaction-exotherms-a-continuous-approach]
- How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Source: https://www.sas.rochester.edu/chm/not-voodoo/troubleshooting.php]
- SAFETY DATA SHEET - Ethylene Oxide. (2024). Sigma-Aldrich. [Source: https://www.sigmaaldrich.com/US/en/sds/aldrich/33224]
- What Are The Limitations Of Williamson Ether Synthesis?. (2025). Chemistry For Everyone. [Source: YouTube video, not a clickable document link]
- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. [Source: Wordpress site, specific URL not provided]
- Synthesis of 1,2-di(hydroxyethyl)benzene. (n.d.). PrepChem.com. [Source: https://www.prepchem.com/synthesis-of-1-2-di-hydroxyethyl-benzene]
- Ethylene Oxide SDS. (n.d.). Airgas. [Source: https://www.airgas.com/msds/001023.pdf]
- Ethylene Oxide. (n.d.). Canadian Centre for Occupational Health and Safety (CCOHS). [Source: https://www.ccohs.ca/oshanswers/chemicals/chem_profiles/ethylene_oxide.html]
- Ethylene Oxide Standard Operating Procedure Template. (n.d.). University of New Mexico, Environmental Health & Safety. [Source: https://ehs.unm.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Source: https://www.sas.rochester.edu/chm/not-voodoo/troubleshooting/failed-reaction-faq.php]
- Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. (2024). Interscan Corporation. [Source: https://www.gasdetection.com/news-and-articles/safety-guidelines-for-ethylene-oxide-c2h4o-gas-exposure/]
- Improving reaction conditions for Williamson ether synthesis. (n.d.). Benchchem. [Source: https://www.benchchem.com/blog/improving-reaction-conditions-for-williamson-ether-synthesis/]
- Analytical Methods. (n.d.). Japan International Cooperation Agency. [Source: https://openjicareport.jica.go.jp/pdf/11783930_03.pdf]
- Methods for Purification of Commonly Used Solvents. (n.d.). Alfa Chemistry. [Source: https://www.alfa-chemistry.
- 1,3-Bis(2-hydroxyethoxy)benzene synthesis. (n.d.). ChemicalBook. [Source: https://www.chemicalbook.com/synthesis/102-40-9.htm]
- Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (n.d.). ResearchGate. [Source: https://www.researchgate.
- 1,3-Bis(2-hydroxyethoxy)benzene. (n.d.). PubChem. [Source: https://pubchem.ncbi.nlm.nih.gov/compound/66885]
- The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Source: https://www.inno-pharmchem.com/news/the-science-behind-1-3-bis-2-hydroxyethoxy-benzene-properties-and-performance-enhancements]
- The Chemical Profile of 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Uses. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. [Source: https://www.inno-pharmchem.com/news/the-chemical-profile-of-1-3-bis-2-hydroxyethoxy-benzene-properties-and-uses]
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Source: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.06%3A_Troubleshooting/3.6F%3A_Troubleshooting]
- ANALYTICAL METHODS - Toxicological Profile for Benzene. (n.d.). National Center for Biotechnology Information (NCBI). [Source: https://www.ncbi.nlm.nih.gov/books/NBK153664/]
- Esterification Lab Answers. (n.d.). SlidePlayer. [Source: https://slideplayer.com/slide/17926955/]
- Chemical Database: 1,4-Bis(2-Hydroxyethoxy)Benzene. (n.d.). EnvironmentalChemistry.com. [Source: https://environmentalchemistry.com/yogi/chemicals/cn/1%2C4-Bis%282-hydroxyethoxy%29benzene.html]
- 1,4-Bis(2-hydroxyethoxy)benzene. (n.d.). Tokyo Chemical Industry Co., Ltd. (TCI). [Source: https://www.tcichemicals.com/APAC/en/p/D1065]
- 1,3-bis(2-hydroxyethoxy)benzene. (n.d.). The Good Scents Company. [Source: http://www.thegoodscentscompany.
- O,O'-BIS(2-HYDROXYETHOXY)BENZENE. (2025). ChemicalBook. [Source: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6130386.htm]
- 1,3-Bis(2-hydroxyethoxy)benzene. (n.d.). TCI Chemicals. [Source: https://www.tcichemicals.com/US/en/p/B1625]
- Processes for the purification of bis(2-hydroxyethyl)terephthalate. (2004). Google Patents. [Source: https://patents.google.
- The Role of 1,3-Bis(2-hydroxyethoxy)benzene in Modern Polymer Science. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. [Source: https://www.inno-pharmchem.com/news/the-role-of-1-3-bis-2-hydroxyethoxy-benzene-in-modern-polymer-science]
- 1,4-Bis(2-hydroxyethoxy)benzene. (n.d.). FUJIFILM Wako Chemicals. [Source: https://labchem-wako.fujifilm.com/us/product/detail/W01W0104-1358.html]
- Synthesis. (n.d.). SlidePlayer. [Source: https://slideplayer.com/slide/4282743/]
- Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone. (n.d.). Google Patents. [Source: https://patents.google.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. amarequip.com [amarequip.com]
- 10. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. airgas.com [airgas.com]
- 13. CCOHS: Ethylene Oxide [ccohs.ca]
- 14. ehs.unm.edu [ehs.unm.edu]
- 15. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure [gasdetection.com]
- 16. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
Validation & Comparative
"validation of 1,2-Bis(2-hydroxyethoxy)benzene structure by X-ray crystallography"
An Objective Guide to the Definitive Structural Validation of 1,2-Bis(2-hydroxyethoxy)benzene: A Comparative Analysis Centered on X-ray Crystallography
Introduction: The Imperative of Unambiguous Structural Elucidation
In the fields of materials science and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural certainty underpins our understanding of a compound's physical properties, its reactivity, and, in a pharmaceutical context, its interaction with biological targets. This compound, an aromatic diol with applications as a monomer in polyester and polyurethane synthesis, serves as an exemplary case.[1] While routine spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can provide substantial evidence for its covalent framework, they fall short of providing the definitive, high-resolution spatial information required for advanced applications.
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical techniques for the structural validation of this compound. We will focus on the supremacy of single-crystal X-ray crystallography as the "gold standard" for absolute structure determination and compare its capabilities against other common laboratory methods. We will explore not just the "what" but the "why" behind the experimental protocols, offering a pragmatic look at the data each technique yields.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is an unparalleled technique that directly maps the electron density of a crystalline material, revealing a precise three-dimensional model of the atomic arrangement.[2] This method provides unequivocal data on bond lengths, bond angles, and the conformation of the molecule in the solid state, information that is often impossible to obtain through other means. The process, from sample preparation to final structure, is a self-validating system that ensures the highest degree of confidence in the result.
Experimental Protocol: From Solution to Structure
The journey to a crystal structure begins with the most critical and often challenging step: growing a high-quality single crystal.
Part 1: Synthesis and Crystallization of this compound
-
Synthesis: A plausible synthesis involves the Williamson ether synthesis, reacting catechol (1,2-dihydroxybenzene) with 2-chloroethanol in the presence of a suitable base like sodium hydroxide. The reaction must be carefully controlled to ensure dialkylation.
-
Purification: The crude product is purified via column chromatography on silica gel to isolate the desired this compound from starting materials and mono-alkylated byproducts. Purity is assessed by NMR and MS prior to crystallization attempts.
-
Crystal Growth - The Rationale: The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. Binary solvent systems are highly effective.[3] For this compound, a molecule with both polar hydroxyl groups and a nonpolar benzene ring, a combination of a moderately polar solvent in which it is soluble (e.g., ethanol or acetone) and a nonpolar precipitant (e.g., hexane) is a logical starting point.
-
Step 1: Dissolve the purified compound in a minimal amount of warm ethanol.
-
Step 2: Transfer the solution to a small, clean vial.
-
Step 3: Place this vial inside a larger, sealed jar containing a layer of the precipitant, hexane.
-
Step 4: Allow the system to stand undisturbed at room temperature. The hexane will slowly diffuse as a vapor into the ethanol solution, gradually reducing the solubility of the compound and promoting the formation of well-ordered crystals over several days.
-
Part 2: X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of liquid nitrogen (e.g., 100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.[4]
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is slowly rotated.[4] As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections (spots) of varying intensities that are recorded by a detector.[2]
-
Data Processing: The collected raw data is processed to index the reflections and integrate their intensities. This step determines the unit cell dimensions and the crystal's space group.
-
Structure Solution (Solving the Phase Problem): The intensities of the reflections provide the amplitudes of the structure factors, but the phase information is lost.[4] For small organic molecules like this compound, direct methods are typically employed. These are powerful computational algorithms that use statistical relationships between the reflection intensities to calculate initial phase estimates, generating a preliminary electron density map.[2]
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined iteratively using a least-squares algorithm, which adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), with lower values indicating a better fit.
Visualizing the X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Expected Data and What It Confirms
The output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains a wealth of quantitative data.
| Parameter | Typical Expected Value/Information | Significance |
| Formula | C₁₀H₁₄O₄ | Confirms the elemental composition in the crystal. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise dimensions of the repeating lattice unit. |
| Bond Lengths | e.g., C-C aromatic: ~1.39 Å | Unambiguous measurement of all interatomic distances.[5] |
| Bond Angles | e.g., C-O-C: ~118° | Definitive values for all bond angles. |
| Torsion Angles | Defines the conformation | Reveals the exact 3D shape and orientation of the flexible ethoxy side chains. |
| R-factor (R1) | < 0.05 (5%) | A key indicator of the quality of the fit between the model and the data. |
Comparative Analysis: Alternative & Complementary Techniques
While X-ray crystallography is definitive, it is not always feasible or necessary as a first-line analytical tool. Other spectroscopic methods are essential for initial characterization and for analyzing non-crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the covalent connectivity of a molecule in solution.[6] For this compound, ¹H and ¹³C NMR would be used to confirm the proposed structure.
-
¹H NMR: Would show distinct signals for the aromatic protons and the two different types of methylene (-CH₂-) protons in the ethoxy chains. The key diagnostic feature would be the complex multiplet pattern of the four adjacent aromatic protons, characteristic of an ortho-disubstituted benzene ring.[7][8] This pattern is distinctly different from the patterns expected for the meta- and para- isomers.
-
¹³C NMR: Would show the expected number of unique carbon signals, confirming the symmetry of the molecule. For the 1,2-isomer, one would expect to see 6 distinct aromatic carbon signals and 2 aliphatic carbon signals.
Limitation: NMR provides information about the time-averaged structure in solution. It cannot provide precise bond lengths or angles and gives no information about the solid-state packing or conformation.
Mass Spectrometry (MS)
MS provides the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.[9]
-
High-Resolution MS (HRMS): Would confirm the elemental formula (C₁₀H₁₄O₄) by providing a highly accurate molecular weight (198.0892 g/mol ).
-
Tandem MS (MS/MS): Would show characteristic fragmentation patterns, such as the loss of hydroxyethoxy groups, which supports the proposed connectivity.
Limitation: MS cannot distinguish between isomers (ortho, meta, para) as they have the same molecular weight. It provides no information about the 3D arrangement of atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of specific functional groups.
-
Expected Signals: A broad absorption around 3300 cm⁻¹ would indicate the O-H stretch of the alcohol groups. Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ would correspond to the C-O stretching of the ether and alcohol, respectively.
Limitation: IR is primarily a qualitative tool for functional group identification. It provides very limited information about the overall molecular skeleton and cannot differentiate between regioisomers with any degree of certainty.
Head-to-Head Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Primary Output | 3D atomic coordinates | Chemical shifts & coupling constants | Mass-to-charge ratio | Vibrational frequencies |
| Sample State | Solid (single crystal) | Liquid (solution) | Gas/Liquid/Solid | Liquid/Solid |
| Isomer Differentiation | Absolute. Distinguishes all isomers. | Excellent. Distinguishes regioisomers. | Poor. Cannot distinguish isomers. | Very Poor. |
| Bond Lengths/Angles | Yes. High precision. | No. | No. | No. |
| Conformation | Yes. Definitive solid-state conformation. | No. (Averaged in solution) | No. | No. |
| Key Advantage | Unambiguous 3D structure. | Excellent for connectivity in solution. | Confirms molecular formula. | Quick functional group ID. |
| Key Limitation | Requires a suitable single crystal. | Provides indirect structural information. | No stereochemical information. | Lacks detailed structural data. |
Conclusion
For the unequivocal validation of the structure of this compound, single-crystal X-ray crystallography stands alone as the definitive method. It provides an unassailable, high-resolution three-dimensional map of the molecule, confirming not only its connectivity but also its precise geometry and conformation in the solid state. While techniques like NMR, MS, and IR are indispensable tools for routine characterization, confirming purity, and proposing a structure, they provide indirect evidence. When absolute certainty is required, particularly in regulated industries like pharmaceuticals or for understanding structure-property relationships in materials science, the empirical and quantitative data from X-ray crystallography is the authoritative and indispensable gold standard.
References
- Vertex AI Search. (n.d.). Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. Retrieved January 14, 2026.
- Harris, K. D. M. (2025). How to Determine Structures when Single Crystals Cannot be Grown: Opportunities for Structure Determination of Molecular Materials Using Powder Diffraction Data.
- Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83.
- Wikipedia. (n.d.). X-ray crystallography. Retrieved January 14, 2026.
- Griesemer, C., et al. (2024). Identifying Crystal Structures Beyond Known Prototypes from X-ray Powder Diffraction Spectra. arXiv.
- ChemicalBook. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene(102-40-9) 1H NMR spectrum. Retrieved January 14, 2026.
- PubChem. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene. Retrieved January 14, 2026.
- PubChem. (n.d.). 1,2-Bis(1-hydroxyethyl)benzene. Retrieved January 14, 2026.
- ResearchGate. (n.d.). ¹H NMR spectra of poly(1,4-bis(2-hydroxyethyl)benzene.... Retrieved January 14, 2026.
- University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved January 14, 2026.
- Doc Brown's Chemistry. (n.d.). Enthalpies of hydrogenation X-ray crystallography proof of benzene's structure. Retrieved January 14, 2026.
- Koch, A., et al. (2023). Synthesis and crystal structures of two solvates of 1-{[2,6-bis(hydroxymethyl)-4-methylphenoxy]methyl}... PubMed Central.
- ChemicalBook. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene synthesis. Retrieved January 14, 2026.
- SpectraBase. (n.d.). 4,5-Diiodo-1,2-bis[2-[2-(2-hydroxyethyloxy)ethoxy]ethoxy]benzene. Retrieved January 14, 2026.
- The Good Scents Company. (n.d.). 1,3-bis(2-hydroxyethoxy)benzene, 102-40-9. Retrieved January 14, 2026.
- ChemicalBook. (n.d.). O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9. Retrieved January 14, 2026.
- TMP Chem. (2015).
- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements. Retrieved January 14, 2026.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved January 14, 2026.
- Amanote Research. (n.d.). 2,2′-[(1s,2s)-1,2-Bis(2-Hydroxyphenyl)ethane-1,2-Diyl]bis(isoindoline-1,3-Dione)
- Sigma-Aldrich. (n.d.). 1,4-bis(2-hydroxyethyl)benzene. Retrieved January 14, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. web.mit.edu [web.mit.edu]
- 4. fiveable.me [fiveable.me]
- 5. Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of 1,2-Bis(2-hydroxyethoxy)benzene with Aliphatic Diols in Polymerization: A Technical Guide for Polymer Scientists
This guide provides an in-depth comparative analysis of 1,2-Bis(2-hydroxyethoxy)benzene against common aliphatic diols in polymerization, designed for researchers, scientists, and drug development professionals. We will explore the fundamental structural differences between these monomers and elucidate how these differences translate into significant variations in final polymer properties. The content herein is grounded in established principles of polymer chemistry and supported by detailed experimental protocols for validation.
Introduction: The Critical Role of the Diol in Polymer Design
In the synthesis of condensation polymers such as polyesters and polyurethanes, the diol monomer is a cornerstone of the polymer's architecture. While ubiquitous aliphatic diols like ethylene glycol and 1,4-butanediol form the basis of commodity polymers valued for their processability and flexibility, the incorporation of aromatic diols opens a pathway to high-performance materials.[1] Aromatic diols, characterized by a rigid benzene ring within their backbone, are employed to enhance thermomechanical properties.[2]
This compound (also known as Catechol bis(2-hydroxyethyl) ether), along with its 1,3- and 1,4- isomers, serves as a specialty monomer.[3][4] Its unique structure, featuring a rigid aromatic core flanked by flexible hydroxyethoxy arms, offers a compelling balance of properties. This guide will compare it directly with its aliphatic counterparts to provide a clear rationale for its selection in demanding applications.
The Monomers: A Structural and Physicochemical Overview
The performance of a polymer is intrinsically linked to the structure of its constituent monomers. The primary distinction between this compound and diols like ethylene glycol or 1,4-butanediol lies in the presence of an aromatic ring versus a linear aliphatic chain.
| Diol | Chemical Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Key Structural Feature |
| This compound | C₁₀H₁₄O₄ | 198.22[5] | 75-78[6] | Rigid aromatic (phenylene) core |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | -12.9 | Short, flexible aliphatic chain |
| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 20.1 | Longer, flexible aliphatic chain |
Expertise & Experience: The rigid, planar structure of the benzene ring in this compound is the dominant factor influencing its polymerization behavior and the resulting polymer's characteristics. Unlike the freely rotating single bonds in aliphatic diols, the phenylene group severely restricts the conformational freedom of the polymer chain. This molecular-level rigidity is the direct cause of the enhanced thermal and mechanical properties observed at the macroscopic level.[7][8]
Impact on Polymer Properties: A Comparative Data Analysis
When incorporated into a polymer backbone, the choice of diol directly dictates the material's performance profile. The following table summarizes the expected properties of polyesters synthesized from these diols with a common diacid, such as terephthalic acid.
| Property | Polymer with this compound | Polymer with Ethylene Glycol (e.g., PET) | Polymer with 1,4-Butanediol (e.g., PBT) |
| Glass Transition Temp. (Tg) | High | Moderate (~75 °C) | Low (~55 °C) |
| Mechanical Modulus | High | High | Moderate |
| Tensile Strength | High | High | Good |
| Thermal Stability | Excellent | Good | Good |
| Crystallinity | Low to Amorphous | High (Semi-crystalline) | High (Semi-crystalline) |
| Chain Flexibility | Low | Moderate | High |
Trustworthiness: The data illustrates a classic trade-off in polymer science. The aromatic diol imparts superior thermal resistance (higher Tg) and stiffness (higher modulus).[8] This is because the bulky benzene rings hinder chain rotation and sliding, requiring more thermal energy to transition the material from a glassy to a rubbery state. However, this same rigidity disrupts the orderly chain packing required for crystallization, often leading to amorphous polymers. Aliphatic diols, in contrast, create flexible chains that crystallize more readily, resulting in tougher, semi-crystalline materials.
Experimental Validation: Protocols for Synthesis and Characterization
To empirically validate these differences, a controlled synthesis and characterization workflow is essential. The following protocols provide a self-validating system for comparing polymers derived from different diols.
Polymer Synthesis: Two-Stage Melt Polycondensation
This method is an industry standard for producing high molecular weight polyesters.
Experimental Workflow Diagram
Caption: Standard workflow for polyester synthesis and characterization.
Step-by-Step Methodology:
-
Reactant Charging: In a stirred glass reactor equipped for distillation and vacuum, charge dimethyl terephthalate (DMT), the chosen diol (e.g., this compound) in a 1:2.2 molar ratio, and a transesterification catalyst like zinc acetate (~200 ppm).
-
Stage 1: Transesterification: Heat the mixture under a gentle nitrogen flow to ~180-220°C. Methanol will be generated as a byproduct and should be continuously distilled off and collected. The reaction is monitored by measuring the volume of methanol collected.
-
Causality: This first stage creates a low molecular weight prepolymer at atmospheric pressure. Using a diacid ester (DMT) is often more manageable than the diacid itself (TPA) in lab-scale setups.[9]
-
-
Stage 2: Polycondensation: Add a polycondensation catalyst like antimony trioxide (~250 ppm). Gradually increase the temperature to 260-280°C while simultaneously reducing the pressure to <1 Torr.
-
Causality: The high temperature and vacuum are critical for removing the excess diol byproduct, which drives the equilibrium reaction toward the formation of high molecular weight polymer chains, evidenced by a significant increase in melt viscosity.[10]
-
-
Termination and Recovery: Once the desired melt viscosity is achieved (monitored via stirrer torque), stop the reaction by cooling and extrude the molten polymer into a water bath for quenching. The solidified polymer can then be pelletized for characterization.
Polymer Characterization
Differential Scanning Calorimetry (DSC) for Thermal Analysis:
-
Seal 5-10 mg of the dry polymer pellet in an aluminum DSC pan.
-
Heat the sample to 300°C at a rate of 20 °C/min to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 20 °C/min) back to room temperature.
-
Perform a second heating scan at 10 °C/min. The glass transition temperature (Tg) is identified as the midpoint of the step change in the heat flow curve.
Tensile Testing for Mechanical Properties:
-
Use a portion of the synthesized polymer to prepare standardized test specimens (e.g., "dog-bone" shaped bars) via compression or injection molding.
-
Condition the specimens at 23°C and 50% relative humidity for 40 hours.
-
Mount a specimen in a universal testing machine and pull it at a constant crosshead speed (e.g., 5 mm/min) until it fractures.
-
The machine's software will record the stress-strain curve, from which key properties like Tensile Modulus (stiffness), Tensile Strength (ultimate strength), and Elongation at Break (ductility) are calculated.
Logical Framework: Diol Structure to Polymer Performance
The relationship between the monomer structure and the final polymer properties can be visualized as a clear logical progression.
Structure-Property Relationship Diagram
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. US10472464B2 - Process for producing a polyester - Google Patents [patents.google.com]
- 10. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction Properties of Lariat Ethers Derived from 1,2-Bis(2-hydroxyethoxy)benzene
In the dynamic field of supramolecular chemistry, the design and synthesis of highly selective and efficient host molecules for ion recognition and separation remain a paramount objective. Lariat ethers, a class of macrocyclic polyethers featuring a coordinating sidearm, have emerged as promising candidates for these applications. Their unique three-dimensional coordination sphere, resulting from the interplay between the macrocyclic ring and the appended sidearm, allows for enhanced cation binding and selectivity compared to their simple crown ether counterparts. This guide provides an in-depth comparative analysis of the extraction properties of a specific family of lariat ethers: those derived from the versatile and readily accessible precursor, 1,2-Bis(2-hydroxyethoxy)benzene, also known as catechol.
This document will delve into the structural nuances of these catechol-based lariat ethers, explore the profound influence of the sidearm on their extraction efficiency and selectivity for alkali metal cations, and provide detailed experimental protocols for the evaluation of their performance. The insights presented herein are grounded in experimental data and aim to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and select lariat ethers for their specific applications.
The Architectural Advantage of Lariat Ethers
Crown ethers, first introduced by Charles Pedersen, demonstrated the remarkable ability to selectively bind metal cations based on the compatibility of the cation's ionic radius with the size of the macrocyclic cavity.[1] Lariat ethers build upon this foundational principle by incorporating a sidearm containing additional donor atoms.[2][3] This architectural modification introduces a dynamic and cooperative binding mechanism. The macrocycle provides the primary binding site, while the sidearm can fold over the captured cation, creating a more encapsulating and stable complex. This "lariat effect" often leads to significantly enhanced stability constants and, crucially, allows for the fine-tuning of selectivity.
The this compound moiety serves as an excellent and rigid platform for the construction of these complexing agents. The catechol unit imparts a degree of pre-organization to the macrocycle, a key factor in achieving high binding affinities. By systematically modifying the length and nature of the polyether chains that form the macrocycle and, most importantly, the composition of the lariat sidearm, we can rationally modulate the extraction properties of the resulting host molecule.
Comparative Analysis of Extraction Performance
The efficacy of a lariat ether as an extractant is typically evaluated through solvent extraction experiments, often using the picrate salt of the target metal cation. The highly colored picrate anion allows for easy quantification of the extracted metal-lariat ether complex in the organic phase via UV-Vis spectrophotometry. The extraction efficiency is a direct measure of the lariat ether's ability to partition the metal cation from an aqueous phase into an immiscible organic phase.
| Lariat Ether Structure (Conceptual) | Target Cations | Expected Selectivity Trend | Rationale |
| LE-1: 15-Crown-5 derivative with a short polyether sidearm (e.g., -OCH2CH2OCH3) | Li+, Na+, K+ | Na+ > K+ > Li+ | The 15-crown-5 cavity is optimally sized for Na+. The short sidearm provides additional stabilization. |
| LE-2: 18-Crown-6 derivative with a short polyether sidearm (e.g., -OCH2CH2OCH3) | Na+, K+, Cs+ | K+ > Na+ > Cs+ | The 18-crown-6 cavity is an excellent fit for K+. The sidearm enhances the stability of the K+ complex. |
| LE-3: 15-Crown-5 derivative with a proton-ionizable sidearm (e.g., -OCH2COOH) | Alkali Metals | High efficiency, pH-dependent | The ionizable group allows for a charge-neutral complex to be formed, enhancing extraction into the organic phase. Selectivity can be tuned by pH.[4] |
| LE-4: 18-Crown-6 derivative with a chromogenic sidearm | Alkali Metals | Visual detection of binding | The chromogenic group changes color upon cation binding, allowing for qualitative and quantitative analysis.[5][6] |
Note: The table above is a conceptual representation based on established principles of host-guest chemistry.[7][8] Actual extraction efficiencies would be dependent on specific experimental conditions.
The length and flexibility of the sidearm are critical. A longer, more flexible sidearm can better envelop the cation, leading to a more stable complex and higher extraction efficiency.[2] Furthermore, the type of donor atoms in the sidearm (e.g., oxygen, nitrogen) can be varied to fine-tune the selectivity for different cations based on Hard-Soft Acid-Base (HSAB) principles.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, a standardized experimental protocol is essential. The following outlines a detailed methodology for the solvent extraction of alkali metal picrates using lariat ethers.
Synthesis of Lariat Ethers from this compound
The synthesis of lariat ethers from this compound typically involves a multi-step process. A general synthetic strategy is outlined below.[9]
Caption: Generalized synthetic workflow for lariat ethers.
Step-by-Step Protocol:
-
Protection: One of the hydroxyl groups of this compound is selectively protected to allow for the controlled introduction of the macrocyclic ring and the sidearm.
-
Macrocyclization: The mono-protected diol is then reacted with a di-tosylated poly(ethylene glycol) of the desired length in the presence of a suitable base (e.g., K2CO3, Cs2CO3) to form the crown ether ring.
-
Deprotection: The protecting group is removed to liberate the hydroxyl group that will serve as the attachment point for the lariat sidearm.
-
Sidearm Attachment: The free hydroxyl group is then alkylated with a reagent containing the desired donor atoms and functional groups to yield the final lariat ether.
Solvent Extraction of Alkali Metal Picrates
This protocol details the procedure for determining the extraction efficiency of a synthesized lariat ether.[10]
Caption: Workflow for the solvent extraction experiment.
Detailed Methodology:
-
Preparation of Solutions:
-
Aqueous Phase: Prepare a standard aqueous solution of the alkali metal picrate (e.g., 1 x 10⁻⁴ M). The picrate salt can be generated in situ by mixing the corresponding metal hydroxide or chloride with picric acid.
-
Organic Phase: Prepare a solution of the lariat ether in a suitable organic solvent, typically chloroform or dichloromethane (e.g., 1 x 10⁻³ M).
-
-
Extraction Procedure:
-
In a sealed vial, combine equal volumes (e.g., 5 mL) of the aqueous and organic phases.
-
Agitate the mixture vigorously at a constant temperature (e.g., 25 °C) for a predetermined time to ensure equilibrium is reached (typically 1-2 hours).
-
Centrifuge the mixture to facilitate phase separation.
-
-
Analysis:
-
Carefully withdraw a sample from the organic phase.
-
Measure the absorbance of the organic phase at the λmax of the picrate anion (around 350-380 nm) using a UV-Vis spectrophotometer.
-
The concentration of the extracted complex can be determined using a pre-established calibration curve.
-
The percentage extraction (%E) is calculated using the following formula: %E = ([Complex]org / [Metal]initial_aq) * 100
-
Causality Behind Experimental Choices
-
Choice of Solvent: Chloroform and dichloromethane are commonly used as the organic phase due to their immiscibility with water and their ability to dissolve both the lariat ether and the resulting metal complex.
-
Use of Picrate Salts: The picrate anion is a soft, bulky anion that facilitates the extraction of the "hard" alkali metal cations into the organic phase by forming a lipophilic ion pair with the complexed cation. Its strong chromophore is essential for easy quantification.
-
Equilibration Time: The agitation time is determined through preliminary experiments to ensure that the extraction process has reached equilibrium, providing a true measure of the lariat ether's extraction capability.
Conclusion and Future Directions
The lariat ethers derived from this compound represent a versatile and powerful class of synthetic ionophores. By judiciously modifying the macrocyclic ring size and the nature of the sidearm, their extraction properties can be tailored for specific applications. The comparative analysis, grounded in the principles of supramolecular chemistry, highlights the structure-performance relationships that govern their efficacy as extractants.
Future research in this area will likely focus on the development of lariat ethers with even greater selectivity, particularly for challenging separations such as that of lithium from other alkali metals, or the separation of radioactive isotopes. The incorporation of "switchable" moieties into the sidearm, which can alter their binding properties in response to external stimuli like light or pH, is another exciting avenue of exploration.[11] The detailed protocols and conceptual framework presented in this guide provide a solid foundation for researchers to contribute to these and other advancements in the field.
References
-
Gokel, G. W., et al. "Lariat ethers: from cation complexation to supramolecular assemblies." Pure and Applied Chemistry, vol. 60, no. 4, 1988, pp. 461-465. [Link]
-
Hanes, R. E., Jr. "NEW SYNTHESES OF CROWN AND PROTON-IONIZABLE LARIAT ETHERS." Texas Tech University, 1995. [Link]
-
Pusatcioglu, S., et al. "Chromogenic lariat ethers for selective alkali metal cation recognition." Analytical Chemistry, vol. 73, no. 21, 2001, pp. 5260-5265. [Link]
-
Awasthy, A., et al. "Design and Synthesis of Redox-Switched Lariat Ethers and Their Application for Transport of Alkali and Alkaline-Earth Metal Cations Across Supported Liquid Membrane." Journal of Membrane Science & Technology, vol. 5, no. 1, 2015, p. 138. [Link]
-
Gokel, G. W. "Crown and Lariat Ethers." Comprehensive Supramolecular Chemistry II, 2017, pp. 1-25. [Link]
-
Hui, H. "SYNTHESIS OF PROTON-IONIZABLE LARIAT ETHERS." Texas Tech University, 1999. [Link]
-
Kim, J. S., et al. "Lariat ethers with a novel proton-ionizable group. Synthesis and solvent extraction of alkali metal cations." Chemical Communications, no. 12, 1996, pp. 1463-1464. [Link]
-
Bubnis, B. P., and G. E. Pacey. "ALKALI METAL ION EXTRACTION USING LARIAT ETHERS POSSESSING A CHROMOGENIC GROUP." Tetrahedron Letters, vol. 25, no. 11, 1984, pp. 1107-1110. [Link]
-
Zhu, C., et al. "Synthesis of Novel C-Pivot Lariat 18-Crown-6 Ethers and their Efficient Purification." Synlett, vol. 26, no. 14, 2015, pp. 1977-1980. [Link]
-
Bartsch, R. A., et al. "Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions." Analytical Chemistry, vol. 71, no. 3, 1999, pp. 672-677. [Link]
-
Pathak, P., et al. "Interfacial Behavior of Cs+, K+, Na+, and Rb+ Extraction in the Presence of Dibenzo-18-Crown-6 from the Nitrobenzene–Water Biphasic System: Experimental, Quantum Chemical, and Molecular Dynamic Studies." ACS Omega, vol. 5, no. 5, 2020, pp. 2229-2239. [Link]
-
Ghasemi, Z., et al. "Synthesis and characterization of some novel Lariat-Type ligands as [ONS] donors of diamide crown compounds." Chemical Review and Letters, vol. 4, no. 2, 2021, pp. 79-84. [Link]
-
Moyer, B. A., et al. "Synergistic pseudo-hydroxide extraction: synergism and anion selectivity in sodium extraction using a crown ether and a series of weak lipophilic acids." Journal of the American Chemical Society, vol. 127, no. 45, 2005, pp. 15818-15829. [Link]
-
Huszthy, P., et al. "Chromogenic Lariat Ethers for Selective Alkali Metal Cation Recognition." ResearchGate, 2001. [Link]
-
Kim, J., et al. "Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model." Bulletin of the Korean Chemical Society, vol. 32, no. 10, 2011, pp. 3579-3584. [Link]
-
Nishizawa, M., and T. Oshima. "A Tutorial Mini-review on Crown Ethers Towards Rhodium Separation." Engineered Science, vol. 13, 2020, pp. 1-10. [Link]
-
Bartsch, R. A., et al. "New Proton-Ionizable Lariat Ethers with Picrylamino-Type Side Arms and Their Alkali Metal Salts. Synthesis and Structural Studies(1)." The Journal of Organic Chemistry, vol. 64, no. 15, 1999, pp. 5341-5349. [Link]
-
Gokel, G. W. "Crown ethers having side arms: a diverse and versatile supramolecular chemistry." Journal of Coordination Chemistry, vol. 74, no. 1-3, 2021, pp. 14-39. [Link]
-
Gokel, G. W., et al. "Lariat ethers: From cation complexation to supramolecular assemblies." ResearchGate, 1988. [Link]
-
Sazonov, P. K., et al. "Lariat ethers with fluoroaryl side-arms: a study of CF⋯metal cation interaction in the complexes of N-(o-fluoroaryl)azacrown ethers." Dalton Transactions, no. 7, 2009, pp. 1205-1215. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lariat ethers with a novel proton-ionizable group. Synthesis and solvent extraction of alkali metal cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Chromogenic lariat ethers for selective alkali metal cation recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 10. Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Redox-Switched Lariat Ethers and Their Application for Transport of Alkali and Alkaline-Earth Metal Cations Across Supported Liquid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance Evaluation of 1,2-Bis(2-hydroxyethoxy)benzene-Based Polymers in Drug Delivery
This guide provides a comprehensive performance evaluation of polymers based on 1,2-Bis(2-hydroxyethoxy)benzene, a catechol-containing monomer, for researchers, scientists, and drug development professionals. We will delve into the unique properties of these polymers and objectively compare their performance with established alternatives such as Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), and Poly(ethylene glycol) (PEG) in the context of drug delivery applications. This analysis is supported by a synthesis of current literature and provides detailed experimental protocols for key performance assessments.
Introduction: The Promise of Catechol-Containing Polymers
The field of drug delivery is in constant pursuit of novel polymers that offer enhanced biocompatibility, controlled drug release profiles, and specific targeting capabilities. This compound, a derivative of catechol, has emerged as a promising monomer for the synthesis of functional polymers. The inherent properties of the catechol group, inspired by the adhesive proteins of marine mussels, impart unique characteristics to these polymers, including mucoadhesion and the ability to form complexes with metal ions.[1][2] These features open up new avenues for designing advanced drug delivery systems.
The core structure of this compound features a benzene ring with two adjacent hydroxyethoxy groups. This specific arrangement, a key distinction from its 1,3 and 1,4 isomers, influences the polymer's architecture and subsequent properties. The hydroxyl groups provide reactive sites for polymerization, typically through condensation reactions with dicarboxylic acids or their derivatives to form polyesters.[3][4] The resulting aromatic polyester backbone, combined with the functional catechol-like moieties, is hypothesized to offer a unique combination of mechanical strength, thermal stability, and bioactivity.
This guide will explore the performance of these polymers, benchmarking them against well-established biodegradable polyesters, PLA and PCL, and the widely used hydrophilic polymer, PEG.
Comparative Performance Analysis
The selection of a polymer for a drug delivery system is a critical decision that hinges on a range of performance metrics. This section provides a comparative analysis of this compound-based polymers against PLA, PCL, and PEG, with a focus on properties relevant to drug delivery.
Physicochemical and Thermal Properties
The thermal and mechanical properties of a polymer dictate its processability and the structural integrity of the final drug delivery device.
| Property | This compound-Based Polymers (Catechol-Containing Polymers) | Poly(lactic acid) (PLA) | Poly(ε-caprolactone) (PCL) | Poly(ethylene glycol) (PEG) |
| Glass Transition Temperature (Tg) | 14.0 - 70.4°C (increases with catechol content)[5] | 50 - 65°C | -60°C[6] | -65 to -40°C |
| Melting Temperature (Tm) | Not consistently reported, dependent on copolymer | 150 - 180°C | 60°C[6] | 62 - 67°C[7] |
| Decomposition Temperature (Td) | 249 - 293°C[5] | ~350°C | ~350°C | ~350°C |
| Solubility | Generally soluble in organic solvents; poor solubility with high catechol content[5] | Soluble in chloroform, dichloromethane, dioxane | Soluble in chloroform, dichloromethane, carbon tetrachloride, benzene, toluene | Soluble in water and many organic solvents[8] |
Expert Insights: The glass transition temperature of catechol-containing polymers can be tuned by altering the catechol content, offering a degree of control over the material's physical state at physiological temperatures.[5] Their thermal stability is comparable to that of PLA and PCL. The aromatic backbone of this compound-based polyesters is expected to impart greater rigidity compared to the aliphatic backbones of PLA and PCL.
Mechanical Properties
The mechanical integrity of a drug delivery system is crucial, especially for load-bearing applications or for maintaining a specific geometry for controlled release.
| Property | This compound-Based Polymers (General Aromatic Polyesters) | Poly(lactic acid) (PLA) | Poly(ε-caprolactone) (PCL) |
| Tensile Strength | High (expected due to aromaticity) | 20 - 70 MPa | 15 - 40 MPa |
| Young's Modulus | High (expected due to rigidity) | 1 - 4 GPa | 0.2 - 0.5 GPa |
| Elongation at Break | Low to Moderate | 2 - 10% | 100 - 1000% |
Expert Insights: While specific data for this compound-based polymers is limited, aromatic polyesters generally exhibit higher tensile strength and Young's modulus compared to their aliphatic counterparts like PLA and PCL.[9][10] This suggests they could be suitable for applications requiring robust mechanical properties. However, this increased rigidity may also lead to lower flexibility and elongation at break. PCL, with its low glass transition temperature, is known for its high flexibility and toughness.[6][11]
Biocompatibility and Biodegradation
Biocompatibility is a non-negotiable requirement for any material intended for in vivo applications.
Expert Insights: Catechol-containing polymers have demonstrated good biocompatibility.[2] The degradation of these aromatic polyesters is expected to occur via hydrolysis of the ester bonds, similar to PLA and PCL, though potentially at a slower rate due to the hydrophobic and stable aromatic rings. PLA and PCL are well-known for their biocompatibility and biodegradability, with their degradation products being non-toxic and readily metabolized by the body.[1][12] PEG is also considered highly biocompatible and is often used to modify other polymers to improve their stealth properties and reduce immunogenicity.[13][14]
Drug Release Performance
The kinetics of drug release is a cornerstone of controlled drug delivery.
Expert Insights: The drug release from this compound-based polymers is anticipated to be governed by a combination of diffusion and polymer degradation. The aromatic nature of the polymer may lead to slower degradation and thus a more sustained release profile compared to PLA.[15] The adhesive properties of the catechol groups could also be leveraged for localized drug delivery with prolonged residence time.[2] PLA typically exhibits a three-stage release profile, with an initial burst release followed by a slower release and then a faster release as the polymer matrix erodes.[1][12] PCL, due to its slower degradation, is suitable for long-term drug delivery.[6][16] PEG-based hydrogels can be engineered for stimuli-responsive drug release.[8]
Experimental Protocols
To facilitate a standardized evaluation, this section provides step-by-step methodologies for key experiments.
Synthesis of this compound-Based Polyester
This protocol describes a typical melt polycondensation synthesis.
Caption: Workflow for the synthesis of this compound-based polyesters.
Protocol:
-
Reactant Charging: Charge the reaction vessel with equimolar amounts of this compound and a selected dicarboxylic acid (e.g., adipic acid).
-
Catalyst Addition: Add a catalytic amount of an appropriate catalyst, such as p-toluenesulfonic acid (p-TSA).
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Melt Polycondensation: Heat the mixture to a temperature sufficient to melt the reactants and initiate polymerization (typically 150-180°C).
-
Vacuum Application: Gradually apply a vacuum to remove the condensation byproduct (water), driving the reaction towards completion.
-
Polymerization: Maintain the reaction at high temperature and under vacuum for several hours until the desired molecular weight is achieved.
-
Purification: Dissolve the crude polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., methanol). Repeat this process to remove unreacted monomers and catalyst.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
In Vitro Drug Release Study
This protocol outlines a standard method for evaluating the drug release profile of polymer-based nanoparticles.
Caption: Workflow for an in vitro drug release study.
Protocol:
-
Preparation of Drug-Loaded Nanoparticles: Prepare nanoparticles encapsulating the model drug using a suitable method (e.g., nanoprecipitation, emulsion solvent evaporation).
-
Dispersion: Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the dispersion at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Medium Replenishment: Immediately replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Drug Quantification: Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
-
Data Analysis: Plot the cumulative drug release percentage as a function of time to obtain the release profile.
Conclusion and Future Outlook
Polymers based on this compound represent a promising class of materials for advanced drug delivery applications. Their catechol-inspired chemistry offers unique advantages in terms of bioadhesion and functionalization potential. While direct comparative performance data is still emerging, a systematic evaluation of their properties against established polymers like PLA, PCL, and PEG provides a strong foundation for their further development.
The anticipated high mechanical strength and thermal stability of these aromatic polyesters, coupled with their potential for sustained drug release and good biocompatibility, make them attractive candidates for a variety of drug delivery systems. Future research should focus on a more detailed investigation of their in vivo performance, including pharmacokinetic and pharmacodynamic studies, to fully realize their therapeutic potential. The versatility of the catechol moiety also opens up possibilities for creating stimuli-responsive and targeted drug delivery systems, heralding a new generation of intelligent polymeric therapeutics.
References
-
Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. MDPI. Available at: [Link]
-
Mussel-Inspired Catechol-Functionalized Hydrogels and Their Medical Applications. PMC - PubMed Central. Available at: [Link]
-
Relationships between mechanical properties and drug release from electrospun fibers of PCL and PLGA blends. NIH. Available at: [Link]
-
The role of polymer/drug interactions on the sustained release from poly(DL-lactic acid) tablets. ResearchGate. Available at: [Link]
-
A Review on Synthesis, Characterization and Applications of Polycaprolactone as a Novel Drug Delivery System and Tissue Engineering. Brieflands. Available at: [Link]
-
Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances. PubMed Central. Available at: [Link]
-
Recent Advances in Polycaprolactones for Anticancer Drug Delivery. PMC - NIH. Available at: [Link]
-
Catechol-Based Polymers with High Efficacy in Cytosolic Protein Delivery. CCS Chemistry. Available at: [Link]
-
Poly (Lactic Acid)Nanofibres as Drug Delivery Systems: Opportunities and Challenges. Available at: [Link]
-
Recent Trends in Mussel-Inspired Catechol-Containing Polymers (A Review). Available at: [Link]
-
Poly-є-caprolactone based formulations for drug delivery and tissue engineering: a review. Available at: [Link]
-
Catechol-Based Antimicrobial Polymers. MDPI. Available at: [Link]
-
Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale (RSC Publishing). Available at: [Link]
-
5 Properties of polycaprolactone. Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Catechol-Based Polymers with High Efficacy in Cytosolic Protein Delivery. Chinese Chemical Society. Available at: [Link]
-
Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights. PMC - NIH. Available at: [Link]
-
Engineering poly(ethylene glycol) particles for targeted drug delivery. Chemical Communications (RSC Publishing). Available at: [Link]
-
Poly Ethylene Glycol (PEG)‐Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review. PMC - PubMed Central. Available at: [Link]
-
Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Available at: [Link]
-
Questioning the Use of PEGylation for Drug Delivery. PMC - NIH. Available at: [Link]
-
The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements. Available at: [Link]
-
The Role of 1,3-Bis(2-hydroxyethoxy)benzene in Modern Polymer Science. Available at: [Link]
-
Synthesis and characterization of 1,3-bis(2-hydroxyethoxy) benzene based saturated and unsaturated polyesters. ResearchGate. Available at: [Link]
-
Synthesis of Linear Polymers in High Molecular Weights via Reaction- Enhanced Reactivity of Intermediates using Friedel. Available at: [Link]
-
The Chemical Intermediate You Need: Understanding 1,3-Bis(2-hydroxyethoxy)benzene. Available at: [Link]
-
The Impact of 1,3-Bis(2-hydroxyethoxy)benzene on Polymer Properties: A Deep Dive. Available at: [Link]
-
1,3-Bis(2-hydroxyethoxy)benzene. PubChem. Available at: [Link]
-
Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. RSC Publishing. Available at: [Link]
-
Polymers Enhancing Bioavailability in Drug Delivery, 2nd Edition. MDPI. Available at: [Link]
-
Investigating the Properties of Novel Poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) Hydrogel Hollow Fiber Membranes. Shoichet Lab - University of Toronto. Available at: [Link]
-
High molecular weight poly(ethylene oxide)-based drug delivery systems - Part I: Hydrogels and hydrophilic matrix systems. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mussel-Inspired Catechol-Functionalized Hydrogels and Their Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Trends in Mussel-Inspired Catechol-Containing Polymers (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Poly Ethylene Glycol (PEG)‐Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 14. Engineering poly(ethylene glycol) particles for targeted drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
A Comparative Guide to Confirming the Molecular Structure of 1,2-Bis(2-hydroxyethoxy)benzene Derivatives
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Elucidation of 1,2-Bis(2-hydroxyethoxy)benzene Derivatives
This guide provides a detailed comparison of the primary analytical techniques used to confirm the molecular structure of this compound and its derivatives. Authored for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of methodologies, supporting experimental data, and the rationale behind procedural choices to ensure scientific integrity and reproducibility.
Introduction
This compound, also known as O,O'-BIS(2-HYDROXYETHOXY)BENZENE, and its derivatives are a class of aromatic compounds with significant potential in polymer chemistry and materials science.[1][2] Their unique structure, featuring a catechol core with two hydroxyethoxy side chains, makes them valuable precursors for synthesizing polyesters, polyurethanes, and other polymers with enhanced thermal and mechanical properties.[1][3] Accurate confirmation of their molecular structure is a critical first step in any research or development endeavor to ensure the desired material properties and to meet regulatory standards.
This guide will compare the utility of three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthiness in your results.
The Analytical Triad: A Multi-faceted Approach to Structural Confirmation
A robust confirmation of the molecular structure of this compound derivatives necessitates a multi-technique approach. Each method provides a unique piece of the structural puzzle, and their combined data offer a comprehensive and unambiguous picture.
Caption: A typical workflow for the structural confirmation of novel compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution.[4][5] It provides detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity and stereochemistry.
A. Expertise & Experience: The "Why" Behind the Experiment
For this compound derivatives, both ¹H and ¹³C NMR are essential. ¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms in the molecule.[6] The substitution pattern on the benzene ring (ortho, meta, or para) can be readily distinguished by analyzing the splitting patterns and chemical shifts of the aromatic protons.[6][7] For the target molecule, this compound, we expect to see signals corresponding to the aromatic protons and the four distinct methylene groups of the hydroxyethoxy side chains.
B. Trustworthiness: A Self-Validating Protocol
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 400 MHz or higher field strength, 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 100 MHz or higher, >1024 scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings and establish connectivity within the side chains and the aromatic ring.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.
-
C. Data Presentation: Expected Spectral Features
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |
| Aromatic Protons | 6.8 - 7.2 | 115 - 150 | Multiplet |
| -O-CH₂- | 4.0 - 4.2 | 68 - 72 | Triplet |
| -CH₂-OH | 3.8 - 4.0 | 60 - 64 | Triplet |
| -OH | Variable | - | Broad Singlet |
Note: Chemical shifts are approximate and can be influenced by the specific substituents on the benzene ring and the solvent used.
II. Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and can provide valuable information about its chemical formula and fragmentation patterns.[4]
A. Expertise & Experience: Choosing the Right Ionization Method
For relatively small, polar molecules like this compound derivatives, Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for generating intact molecular ions. For larger, polymeric derivatives, Matrix-Assisted Laser Desorption/Ionization (MALDI) may be more appropriate.[8][9] High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental composition of the molecule.
B. Trustworthiness: A Self-Validating Protocol
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Mass Analysis: Acquire the mass spectrum in positive or negative ion mode. For these derivatives, protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺) are commonly observed in positive mode.
-
Data Analysis:
-
Identify the molecular ion peak.
-
Use the instrument's software to calculate the exact mass and determine the elemental composition. The theoretical exact mass of C₁₀H₁₄O₄ is 198.08921 Da.
-
Analyze the fragmentation pattern (if any) to gain further structural insights. Common fragments for these molecules involve cleavage of the ether linkages.
-
C. Data Presentation: Expected Mass Spectral Data
| Ion | Theoretical m/z | Observed m/z (Example) | Formula |
| ([M+H]⁺) | 199.09646 | 199.0965 | C₁₀H₁₅O₄⁺ |
| ([M+Na]⁺) | 221.07845 | 221.0783 | C₁₀H₁₄NaO₄⁺ |
III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide crucial information about connectivity and molecular weight, single-crystal X-ray crystallography offers an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[10][11] It is considered the gold standard for molecular structure determination.
A. Expertise & Experience: The Art of Crystal Growth
The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient quality.[11] This often requires screening a variety of solvents and crystallization techniques. For this compound derivatives, slow evaporation from a suitable solvent like ethanol or ethyl acetate is a good starting point.
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
B. Trustworthiness: A Self-Validating Protocol
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the derivative by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Select a well-formed crystal (0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.
-
Validation: Use software like CheckCIF to validate the final crystallographic model.
C. Data Presentation: Key Crystallographic Parameters
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
| Bond Lengths (Å) | C-C (aromatic): ~1.39, C-O: ~1.37, C-C (alkyl): ~1.52 | Provides precise geometric information. |
| Bond Angles (°) | ~120° (sp²), ~109.5° (sp³) | Defines the molecular geometry. |
Conclusion: A Synergistic Approach for Unambiguous Confirmation
Confirming the molecular structure of this compound derivatives requires a synergistic combination of analytical techniques. NMR spectroscopy provides the initial blueprint of atomic connectivity, mass spectrometry confirms the molecular weight and elemental composition, and single-crystal X-ray crystallography delivers the definitive three-dimensional structure. By employing the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and accurately characterize these valuable chemical entities, paving the way for their successful application in materials science and drug development.
References
- Characterization of Polyether and Polyester Polyurethane Soft Blocks Using MALDI Mass Spectrometry - Controlled Radical Polymerization. (n.d.). Google Scholar.
- Catechol monomethyl ether - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.
- Intramolecular H-Bond Dynamics of Catechol Investigated by THz High-Resolution Spectroscopy of Its Low-Frequency Modes. (2021). MDPI.
-
Characterization of various polyether polyols by Mass Spectrometry. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
-
List of the major fragments and molecular ions of catechol in comparison with those in literature. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
1,3-Bis(2-hydroxyethoxy)benzene. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
¹H NMR spectra of the the catechol thioester complex... (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Polymer Solutions. Retrieved January 14, 2026, from [Link]
-
The chemical structure of catechol. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]
-
An Overview of Analytical Techniques for Polymer Characterization Polymer Analysis. (2025). YouTube. Retrieved January 14, 2026, from [Link]
-
1,2-Bis(1-hydroxyethyl)benzene. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
-
¹H NMR spectra of poly(1,4-bis(2-hydroxyethyl)benzene... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
The Chemical Profile of 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
-
1,3-bis(2-hydroxyethoxy)benzene, 102-40-9. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]
-
Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. Retrieved January 14, 2026, from [Link]
-
Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). (1990). CORE. Retrieved January 14, 2026, from [Link]
-
X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved January 14, 2026, from [Link]
-
Benzene, (2-methoxyethoxy)-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
2,2′-[(1s,2s)-1,2-Bis(2-Hydroxyphenyl)ethane-1,2-Diyl]bis(isoindoline-1,3-Dione) Ethanol Monosolvate Hemihydrate. (2013). Amanote Research. Retrieved January 14, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. youtube.com [youtube.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. youtube.com [youtube.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 1,2-Bis(2-hydroxyethoxy)benzene Quantification
In the landscape of pharmaceutical development and manufacturing, the precise and reliable quantification of chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 1,2-Bis(2-hydroxyethoxy)benzene quantification. As a diether of pyrocatechol, this compound's accurate measurement is critical in various applications, from raw material testing to final product release. This document is designed for researchers, scientists, and drug development professionals, offering a technical narrative grounded in scientific integrity and regulatory expectations.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[1][2]. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the quality and reliability of analytical data[3][4][5]. This guide will explore the validation of common analytical techniques for this compound quantification, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, through the lens of these regulatory frameworks.
The Imperative of Method Validation
Analytical method validation is a cornerstone of Good Manufacturing Practice (GMP) and is essential for regulatory submissions[6]. It provides a high degree of assurance that the method will consistently produce a result that meets pre-determined specifications and quality attributes. The recently updated ICH Q2(R2) and the complementary Q14 guideline emphasize a lifecycle approach to analytical procedures, encouraging a more scientific and risk-based strategy from development through to routine use[7][8][9]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[1][10].
Comparative Analysis of Analytical Techniques
The choice of an analytical method for the quantification of this compound depends on various factors including the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparative overview of three common techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Specificity/Selectivity | High. Can resolve the analyte from structurally similar compounds and impurities.[6] | Very High. Provides both chromatographic separation and mass spectral identification, offering excellent specificity.[11] | Low to Moderate. Susceptible to interference from other UV-absorbing compounds in the sample matrix.[12][13] |
| Sensitivity (LOD/LOQ) | Good. Typically in the µg/mL to ng/mL range. | Excellent. Can achieve very low limits of detection, often in the pg/mL range. | Moderate. Generally suitable for higher concentration measurements. |
| Linearity & Range | Excellent. Wide linear range is typically achievable.[14] | Good. Linear range may be narrower compared to HPLC. | Good. Adherence to Beer-Lambert law provides a linear response over a specific concentration range. |
| Accuracy & Precision | High. Well-established technique with high levels of accuracy and precision.[14] | High. Capable of providing highly accurate and precise results. | Moderate to High. Dependent on the specificity of the method. |
| Robustness | Good. Method performance can be well-controlled against deliberate variations in parameters. | Good. Requires careful control of parameters like injection temperature and gas flow rates. | High. Generally a robust and simple technique. |
| Sample Throughput | Moderate. Each analysis has a defined run time. | Moderate to Low. Sample preparation, including potential derivatization, can be time-consuming. | High. Can be very rapid, especially with automated systems. |
| Cost & Complexity | Moderate. Widely available instrumentation. | High. More expensive and complex instrumentation and maintenance. | Low. Relatively inexpensive and simple to operate. |
The Validation Workflow: A Visual Guide
The process of analytical method validation follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
Caption: Interdependencies of analytical validation parameters.
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for validating analytical methods for this compound quantification.
Protocol 1: HPLC-UV Method Validation
1. Specificity/Selectivity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Analyze a standard solution of this compound.
-
Spike the sample matrix with known related substances and potential impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on a sample of this compound.
-
Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradation products. A resolution of greater than 1.5 is generally considered acceptable. [6] * Acceptance Criteria: No significant interference at the retention time of the analyte peak. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.
-
2. Linearity and Range:
-
Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure:
-
Prepare a series of at least five calibration standards of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area response against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically expected. The y-intercept should be close to zero.
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery of the analyte.
-
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be within an acceptable limit, typically ≤ 2%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and determine the standard deviation of the response.
-
-
Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable accuracy and precision.
6. Robustness:
-
Objective: To evaluate the reliability of an analytical procedure with respect to deliberate variations in method parameters.
-
Procedure:
-
Introduce small, deliberate variations to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze samples under these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).
-
-
Acceptance Criteria: The results should remain within the acceptance criteria for system suitability and precision.
Protocol 2: GC-MS Method Validation
The validation parameters for GC-MS are similar to HPLC, with some specific considerations.
1. Specificity/Selectivity:
-
Procedure: In addition to chromatographic resolution, mass spectral data is used. Analyze blanks, standards, and spiked samples. Compare the mass spectrum of the analyte in the sample to that of a reference standard.
-
Acceptance Criteria: The retention time and the mass spectrum of the analyte in the sample should match that of the standard. No significant interfering peaks should be present at the retention time and m/z of the analyte.
2. Linearity and Range:
-
Procedure: Similar to HPLC, but the detector response is based on ion abundance.
3. Accuracy and Precision:
-
Procedure: Similar to HPLC.
4. LOD and LOQ:
-
Procedure: Often determined using the signal-to-noise ratio of a specific ion fragment.
5. Robustness:
-
Procedure: Variations in parameters such as inlet temperature, oven temperature ramp rate, and carrier gas flow rate should be evaluated.
Protocol 3: UV-Vis Spectrophotometry Method Validation
1. Specificity/Selectivity:
-
Procedure: Scan the UV-Vis spectrum of the analyte and compare it with the spectra of potential interfering substances. Analyze a placebo sample to check for any absorbance at the analytical wavelength.
-
Acceptance Criteria: The placebo should show negligible absorbance at the wavelength of maximum absorbance (λmax) of this compound.
2. Linearity and Range:
-
Procedure: Prepare a series of standard solutions and measure their absorbance at the λmax. Plot absorbance versus concentration.
-
Acceptance Criteria: A linear relationship (r² ≥ 0.999) should be observed, conforming to Beer-Lambert's law.
3. Accuracy and Precision:
-
Procedure: Similar to HPLC, based on the analysis of spiked samples and replicate measurements.
4. LOD and LOQ:
-
Procedure: Can be determined from the standard deviation of the blank and the slope of the calibration curve.
5. Robustness:
-
Procedure: Evaluate the effect of small variations in pH and solvent composition.
Conclusion
The validation of analytical methods for the quantification of this compound is a critical activity that requires a thorough and systematic approach. This guide has provided a comparative overview of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry, highlighting their respective strengths and weaknesses for this application. The choice of method will ultimately depend on the specific requirements of the analysis. By following the principles outlined in regulatory guidelines from ICH, FDA, and EMA, and by implementing robust validation protocols as detailed in this guide, researchers and scientists can ensure the generation of reliable and accurate data, thereby upholding the quality and safety of pharmaceutical products. The continuous lifecycle management of these validated methods is crucial to maintain their suitability over time.[8]
References
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available at: [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. Available at: [Link]
-
Bioanalytical method validation emea | PPTX - Slideshare. Available at: [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]
-
Guideline on bioanalytical method validation | EMA. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
Sensitive Spectrophotometric Determination of Pyrocatechol and Hydroxyamidine Osmium With - RSC Publishing. Available at: [Link]
-
Pyrocatechol Violet in Spectrophotometric and Novel Optical Methods - ResearchGate. Available at: [Link]
-
Sensitive spectrophotometric determination of osmium with pyrocatechol and hydroxyamidine - Analyst (RSC Publishing). Available at: [Link]
-
Acid Soluble Aluminium in Raw and Potable Waters by Spectrophotometry using pyrocatechol violet (Tentative Method). Available at: [Link]
-
Validation of Analytical Methods: A Review - Gavin Publishers. Available at: [Link]
-
Validation of analytical methods | Netpharmalab (EN). Available at: [Link]
-
Spectrophotometric analysis of phenols, which involves a hemin–graphene hybrid nanoparticles with peroxidase-like activity - Lithuanian University of Health Sciences. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]
-
1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem. Available at: [Link]
-
Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen. Available at: [Link]
-
METHOD VALIDATION OF HYDROXYBENZENE | Download Table - ResearchGate. Available at: [Link]
-
1,2-Bis(1-hydroxyethyl)benzene | C10H14O2 | CID 11275208 - PubChem. Available at: [Link]
-
validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. Available at: [Link]
-
Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid - Neliti. Available at: [Link]
-
1,3-bis(2-hydroxyethoxy)benzene, 102-40-9 - The Good Scents Company. Available at: [Link]
-
(PDF) Simultaneous trace level determination of benzene and 1, 2-dichloroethane by GC-HS/GC-MS in several pharmaceutical drug substances - ResearchGate. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. netpharmalab.es [netpharmalab.es]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. scispace.com [scispace.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. gcms.cz [gcms.cz]
- 12. Sensitive spectrophotometric determination of osmium with pyrocatechol and hydroxyamidine - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
"comparative study of catalytic activity of metallacrown ethers from 1,2-Bis(2-hydroxyethoxy)benzene"
Beginning Initial Search
I'm starting a comprehensive search for information on metallacrown ethers derived from 1,2-Bis(2-hydroxyethoxy)benzene, and their catalytic applications. My focus is on gathering relevant literature and identifying specific catalytic reactions where these compounds are used, particularly those offering comparative experimental data.
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Establishing Initial Context
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Digging Deeper into Examples
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Deepening Catalytic Insights
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Analyzing Search Outcomes
I've significantly expanded my search, finding information on the target Rh(I) metallacrown ether. I can now start drafting a comprehensive guide. My focus will be on comparing its performance in styrene hydroformylation with that of other known catalysts. I also plan to describe detailed experimental protocols for ligand and catalyst synthesis, and the catalytic reaction itself, all to establish a solid causal explanation. I've also found some information on the precursor, this compound.
Discovering Critical Synthesis
I've made headway! The second round of searches yielded a crucial paper. Kaisare et al. provided the synthesis details of a Rh(I) metallacrown ether using a bis(phosphite) ligand based on this compound. They also cover its application in hydroformylation, a very important part of my work.
Uncovering Key Experimental Details
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Pinpointing Detailed Protocols
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Acquiring Relevant Data
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Identifying the Missing Steps
I've made real progress on building the comparative data. The Kaisare et al. reference, though still missing the full text, is central. I have several resources on synthesizing this compound, bis(phosphite) ligands, and Rh(acac)(CO)2. Plus, I've got multiple hydroformylation procedures and analyses.
However, I need those specific experimental details from Kaisare et al. to build the detailed protocol. Without specifics for the bis(phosphite) ligand and Rh(I) metallacrown ether, the guide won't be comprehensive. I'll search intensely for Kaisare et al. to find these steps. If I can't, I will construct a protocol based on the general methods I've collected.
Assessing the Impact of 1,2-Bis(2-hydroxyethoxy)benzene on Polymer Properties: A Comparative Guide
In the pursuit of advanced polymeric materials with tailored properties, the role of chain extenders is paramount. These low molecular weight diols or diamines react with isocyanate or acid-terminated prepolymers, respectively, to build molecular weight and systematically modify the final properties of polyurethanes and polyesters. This guide provides an in-depth technical assessment of 1,2-Bis(2-hydroxyethoxy)benzene, a specialized aromatic diol chain extender, and compares its anticipated performance with common alternatives, supported by established experimental data for structurally similar compounds.
The Critical Role of Aromatic Diols in Polymer Performance
Aromatic diols, characterized by the presence of a rigid benzene ring in their structure, are instrumental in enhancing the thermo-mechanical properties of polymers. When incorporated into the polymer backbone, the aromatic core becomes part of the "hard segments" in polyurethanes or contributes to the rigidity of polyester chains. This structural reinforcement leads to significant improvements in key performance metrics.[1]
The primary function of these hard segments is to act as physical crosslinks through hydrogen bonding, imparting toughness, high tensile strength, and elevated thermal resistance to the polymer matrix.[2][3] The choice of the aromatic diol isomer (ortho, meta, or para substitution) can further influence the packing of these hard segments and, consequently, the degree of phase separation and the ultimate material properties.
Unveiling this compound: An Ortho-Substituted Aromatic Diol
This compound, also known as catechol bis(2-hydroxyethyl) ether, is an aromatic diol featuring two hydroxyethoxy groups attached to adjacent carbons on a benzene ring. This ortho-substitution pattern is expected to introduce a distinct steric hindrance compared to its meta (1,3-) and para (1,4-) isomers, which may influence polymer chain packing and intermolecular interactions.
The presence of the aromatic ring is anticipated to enhance the thermal stability and mechanical strength of polymers it is incorporated into.[1] The flexible ether linkages provide a degree of mobility that can influence the glass transition temperature and processability of the resulting polymer.[1]
Comparative Performance Analysis: Aromatic vs. Aliphatic Chain Extenders
The selection of a chain extender is a critical decision in polymer formulation, with a profound impact on the final product's performance profile. Here, we compare the expected properties imparted by this compound with a common aliphatic diol, 1,4-butanediol (BDO), and its aromatic isomers.
| Property | This compound (Anticipated) | 1,4-Butanediol (BDO) | 1,3-Bis(2-hydroxyethoxy)benzene (HER) & 1,4-Bis(2-hydroxyethoxy)benzene (HQEE) |
| Tensile Strength | High | Moderate to High | High to Very High[3] |
| Hardness | High | High | High[3] |
| Thermal Stability (TGA) | High | Moderate | High[1] |
| Glass Transition Temp. (Tg) | Higher | Lower | Higher[1] |
| Flexibility | Moderate | Lower | Moderate |
| Crystallization Rate | Potentially Slower | Faster | Slower than BDO[3] |
Causality Behind Performance Differences:
The superior tensile strength, hardness, and thermal stability of polymers incorporating aromatic diols can be attributed to the rigidity of the benzene ring, which enhances the hard segment domains.[1] In contrast, the flexible aliphatic backbone of BDO leads to polymers with a different balance of properties. The ortho-positioning of the hydroxyethoxy groups in this compound may lead to a less ordered hard segment packing compared to its 1,3- and 1,4-isomers, potentially resulting in a slightly lower, yet still high, thermal stability and hardness. This less efficient packing could, however, improve solubility and processability.
Experimental Protocols for Polymer Characterization
To ensure the scientific integrity and reproducibility of findings, standardized testing methodologies are crucial. The following are detailed protocols for key experiments to assess the impact of chain extenders on polymer properties.
I. Polyurethane Synthesis (Two-Step Prepolymer Method)
This method allows for better control over the polymer architecture.[4]
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG)
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)
-
Chain Extender (e.g., this compound)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Prepolymer Synthesis: a. Dry the polyol under vacuum at 80-100°C for at least 4 hours to remove moisture. b. In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol. c. Heat the polyol to the reaction temperature (typically 60-80°C) under a nitrogen blanket. d. Add the diisocyanate to the polyol with vigorous stirring. e. Maintain the reaction temperature and continue stirring for 1-2 hours to form the NCO-terminated prepolymer.
-
Chain Extension: a. Dissolve the chain extender in the anhydrous solvent. b. Add the chain extender solution to the prepolymer with continuous stirring. c. Add a catalytic amount of DBTDL to the mixture. d. Continue stirring until a significant increase in viscosity is observed. e. Pour the viscous polymer solution into a mold and cure in an oven at a specified temperature (e.g., 80-110°C) for several hours. f. Post-cure the polymer at room temperature for at least 24 hours before characterization.
II. Mechanical Properties: Tensile Testing (ASTM D638)
This test determines the tensile strength, modulus, and elongation at break of the polymer.[5][6][7][8][9]
Procedure:
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to ASTM D638 specifications from the cured polymer sheets.[5]
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.
-
Testing: a. Use a universal testing machine (UTM) equipped with grips suitable for plastics. b. Set the crosshead speed as specified in the standard (e.g., 500 mm/min). c. Mount the specimen in the grips and apply a tensile load until failure. d. Record the stress-strain data.
III. Thermal Properties: Differential Scanning Calorimetry (DSC) (ASTM D3418)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[10][11][12][13]
Procedure:
-
Sample Preparation: Place a small sample (5-10 mg) of the polymer into an aluminum DSC pan and seal it.[10]
-
Analysis: a. Place the sample pan and an empty reference pan in the DSC cell. b. Heat the sample from a low temperature (e.g., -80°C) to a temperature above its expected transitions (e.g., 250°C) at a controlled rate (e.g., 10 or 20°C/min) under a nitrogen atmosphere.[10][12] c. Cool the sample back to the starting temperature at the same rate. d. Perform a second heating scan under the same conditions to obtain data on a sample with a known thermal history. e. Analyze the heat flow versus temperature curve to determine Tg and Tm.
IV. Thermal Stability: Thermogravimetric Analysis (TGA) (ASTM E1131)
TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability.[14][15][16][17]
Procedure:
-
Sample Preparation: Place a small sample (10-15 mg) of the polymer into a TGA pan.[14]
-
Analysis: a. Place the sample pan in the TGA furnace. b. Heat the sample from room temperature to a high temperature (e.g., 600-800°C) at a controlled rate (e.g., 10 or 20°C/min) under an inert atmosphere (e.g., nitrogen). c. Record the sample weight as a function of temperature. d. The onset of significant weight loss indicates the decomposition temperature.
Conclusion
This compound holds promise as a specialty aromatic diol chain extender for tailoring the properties of polyurethanes and polyesters. Its ortho-substitution is expected to impart a unique balance of properties, including high thermal stability and mechanical strength, potentially with improved processability compared to its isomers. While direct comparative experimental data is limited, the established structure-property relationships of aromatic diols provide a strong foundation for predicting its performance. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of this compound and other novel chain extenders, enabling researchers and developers to make informed decisions in the design of high-performance polymers. Further research directly comparing the isomeric bis(2-hydroxyethoxy)benzenes is warranted to fully elucidate the impact of their substitution patterns on polymer properties.
References
-
Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Infinita Lab. Available at: [Link]
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. Available at: [Link]
-
Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing. Available at: [Link]
-
Thermogravimetric Analysis (TGA) Testing of Materials. Applus DatapointLabs. Available at: [Link]
-
Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. ResearchGate. Available at: [Link]
-
Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. Available at: [Link]
-
Tensile Test Methods for Plastics: ASTM D638. Shimadzu. Available at: [Link]
-
USA Testing Lab for ASTM E1131 Compositional Analysis. MaTestLab. Available at: [Link]
-
ASTM D638 Tensile Testing Methods for Plastics. Infinita Lab. Available at: [Link]
-
ASTM D638 The Essential Guide to Plastic Tensile Testing. Available at: [Link]
-
The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements. Available at: [Link]
-
ASTM D638: tensile properties plastics. ZwickRoell. Available at: [Link]
-
EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. Lume - UFRGS. Available at: [Link]
-
Thermal Gravimetric Analysis (TGA). Cambridge Polymer Group. Available at: [Link]
-
Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. Aidic. Available at: [Link]
-
Synthesis and Characterization of Radiopaque Poly(ether urethane) with Iodine-Containing Diol as Chain Extender. ResearchGate. Available at: [Link]
-
The Chemical Profile of 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Uses. Available at: [Link]
-
The Chemical Intermediate You Need: Understanding 1,3-Bis(2-hydroxyethoxy)benzene. Available at: [Link]
-
Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. MDPI. Available at: [Link]
-
[n]-polyurethanes : synthesis and characterization. Research portal Eindhoven University of Technology. Available at: [Link]
-
ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. Infinita Lab. Available at: [Link]
-
Synthesis and evaluation of alkoxylated-ether diols of hydroquinone with different chain-lengths as extenders in segmented polyurethanes. ResearchGate. Available at: [Link]
-
Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model. MDPI. Available at: [Link]
-
Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Scribd. Available at: [Link]
-
Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Available at: [Link]
-
The Impact of 1,3-Bis(2-hydroxyethoxy)benzene on Polymer Properties: A Deep Dive. Available at: [Link]
-
Thermal Characterization of Commercial Polyurethane Elastomers Used in Petroleum Containment Applications. DTIC. Available at: [Link]
-
D3418 − 12´1 - Standard Test Method for - Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. WordPress.com. Available at: [Link]
-
Synthesis and properties of segmented polyurethanes with hydroquinone ether derivatives as chain extender. Semantic Scholar. Available at: [Link]
-
Effect of chain extenders with different functionalities on the properties of single-component waterborne polyurethane ink binders. RSC Publishing. Available at: [Link]
-
Synthesis, characterization, and thermal stability analysis of oxidatively degradable polyester. ResearchGate. Available at: [Link]
-
Chemical Modification of Terephthalate Polyesters by Reaction with Bis(hydroxyethyl ether) of Bisphenol A. ResearchGate. Available at: [Link]
-
Investigation on Effects of Chain Extenders and Cross-linking Agents of Polyurethane Elastomers Using Independent Building Vibration Isolation. Sensors and Materials. Available at: [Link]
-
Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. PMC - NIH. Available at: [Link]
-
Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. Semantic Scholar. Available at: [Link]
-
Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. ResearchGate. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wrapfilmtest.com [wrapfilmtest.com]
- 6. Tensile Test Methods for Plastics: ASTM D638 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. infinitalab.com [infinitalab.com]
- 8. victortestingmachine.com [victortestingmachine.com]
- 9. zwickroell.com [zwickroell.com]
- 10. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 11. scribd.com [scribd.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. apandales4.wordpress.com [apandales4.wordpress.com]
- 14. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 15. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 16. matestlabs.com [matestlabs.com]
- 17. Cambridge Polymer Group :: TGA Analysis [campoly.com]
A Senior Application Scientist's Guide to the Elemental Analysis of Synthesized 1,2-Bis(2-hydroxyethoxy)benzene
Introduction: The Imperative of Purity and Composition
In the realms of polymer science and pharmaceutical development, the precise characterization of synthesized molecules is not merely a procedural formality; it is the bedrock of innovation and safety. 1,2-Bis(2-hydroxyethoxy)benzene, an aromatic diol, serves as a critical building block, primarily as a chain extender in the synthesis of high-performance polymers such as polyurethanes and polyesters. Its molecular structure, featuring a catechol backbone with two hydroxyethoxy arms, imparts specific properties of thermal stability and reactivity to the resulting polymers.
However, the synthesis of this specific ortho-isomer can be accompanied by the formation of its meta (1,3-) and para (1,4-) positional isomers, along with other process-related impurities. Verifying the elemental composition of the final product is a fundamental first step to confirm the success of the synthesis and the purity of the compound. This guide provides an in-depth comparison of elemental analysis techniques, focusing on the gold-standard combustion analysis for determining the carbon, hydrogen, and oxygen content of synthesized this compound.
Pillar 1: The Theoretical Framework of Elemental Analysis
Elemental analysis is a cornerstone process that quantifies the elemental composition of a substance.[1] For organic compounds like this compound, this almost invariably refers to CHNS/O analysis, which determines the mass fractions of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Oxygen (O).[2][3] This information is critical for determining the empirical formula of a newly synthesized compound and for assessing its purity against the theoretical composition.[2][4]
The most common and reliable method for this purpose is Combustion Analysis .[1][5] The principle is straightforward yet powerful: a small, precisely weighed sample is combusted in a high-temperature furnace (typically >1000°C) in the presence of pure oxygen.[3] This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are then reduced to N₂. These combustion products are then passed through a separation column (often using gas chromatography principles) and measured by a thermal conductivity detector (TCD).[6][7]
Oxygen is typically determined separately by pyrolysis. The sample is heated in a furnace with a specialized reagent, and in the absence of oxygen, to form carbon monoxide (CO), which is then quantified.[7] The results are reported as a weight percentage (wt%) of the total sample mass.
The primary alternative for elemental quantification is Inductively Coupled Plasma (ICP) based methods, such as ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES). While exceptionally sensitive for trace metal analysis, ICP is less suited for determining the bulk composition of the core organic elements (C, H, N, O) and is often used to detect trace elemental impurities instead.[5][8]
Pillar 2: A Validated Experimental Protocol for Elemental Analysis
This section details a self-validating protocol for the CHN/O analysis of synthesized this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Calculating Theoretical Composition
Before any analysis, the theoretical elemental composition must be calculated from the molecular formula.
-
Molecular Formula: C₁₀H₁₄O₄[9]
-
Molecular Weight: 198.22 g/mol [10]
-
Atomic Weights: C ≈ 12.011 u, H ≈ 1.008 u, O ≈ 15.999 u
-
% Carbon (C): (10 * 12.011 / 198.22) * 100 = 60.63%
-
% Hydrogen (H): (14 * 1.008 / 198.22) * 100 = 7.12%
-
% Oxygen (O): (4 * 15.999 / 198.22) * 100 = 32.25%
This theoretical baseline is the standard against which all experimental results will be judged.
Workflow for Combustion-Based Elemental Analysis
The following diagram illustrates the standard workflow for the elemental analysis of an organic compound.
Caption: Workflow for CHN/O Elemental Analysis.
Step-by-Step Methodology
-
Instrument Calibration:
-
Causality: To ensure the accuracy of the detector response, the elemental analyzer must be calibrated using certified standards with known elemental compositions (e.g., acetanilide, sulfanilamide). This establishes a reliable correlation between the detector signal and the mass of the element.
-
Protocol: Analyze 3-5 replicates of a certified standard. The instrument software will generate a calibration curve. Ensure the correlation coefficient (R²) is >0.999.
-
-
Sample Preparation:
-
Causality: The analysis uses a very small sample size (typically 1-3 mg), so the sample must be perfectly homogeneous to be representative of the entire batch.[4] Accurate weighing is critical as the final results are calculated as a percentage of this initial weight.[4]
-
Protocol:
-
Gently grind the crystalline this compound sample into a fine, uniform powder using an agate mortar and pestle.
-
Using a microbalance, accurately weigh between 1.5 and 2.0 mg of the homogenized sample into a tin capsule. Record the weight to at least 5 decimal places.
-
Seal the capsule tightly to encapsulate the sample.
-
-
-
Instrumental Analysis (CHN Mode):
-
Causality: The sample is dropped into a high-temperature combustion furnace, where it is flash-combusted in a stream of pure oxygen.[7] The resulting gases (CO₂, H₂O, N₂) are carried by helium gas through a series of scrubbers to remove interfering substances (like halogens or sulfur, if present) and then onto a gas chromatography column for separation before detection.
-
Protocol:
-
Place the sealed capsule into the instrument's autosampler.
-
Initiate the CHN analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
-
The software will record the detector signals and, using the calibration file, calculate the weight percentages of C, H, and N. Since our compound has no nitrogen, the %N should be negligible (<0.1%).
-
-
-
Data Validation and Interpretation:
-
Causality: The trustworthiness of the results is determined by comparing them to the theoretical values. A generally accepted tolerance for purity confirmation is a deviation of ±0.3% from the theoretical value for each element.[2]
-
Protocol:
-
Compare the experimental %C and %H values to the calculated theoretical values (60.63% and 7.12%, respectively).
-
Calculate the deviation: Deviation = |Experimental % - Theoretical %|.
-
If the deviation for both C and H is ≤ 0.3%, the analysis supports the correct empirical formula and high purity of the sample.
-
-
Pillar 3: Comparative Data Analysis
A key application of elemental analysis is not just to confirm a structure but to differentiate it from plausible alternatives, such as positional isomers. While 1,2-, 1,3-, and 1,4-Bis(2-hydroxyethoxy)benzene are structurally different, they are isomers and thus possess the exact same molecular formula (C₁₀H₁₄O₄) and theoretical elemental composition .
This is a critical insight: elemental analysis will confirm the empirical formula but cannot distinguish between these isomers. For that, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or chromatographic methods are essential.[2][6]
The value of elemental analysis lies in confirming that the synthesized product is indeed a C₁₀H₁₄O₄ compound and is not contaminated with starting materials, solvents, or by-products that would alter the elemental ratios.
Data Summary Table
The table below presents the theoretical data for this compound and compares it with hypothetical experimental results for both a high-purity sample and a sample contaminated with residual solvent (e.g., toluene, C₇H₈).
| Analyte | Element | Theoretical wt% | High-Purity Sample (Experimental wt%) | Deviation | Contaminated Sample (Hypothetical wt%) | Deviation |
| This compound | C | 60.63% | 60.51% | 0.12% | 63.85% | 3.22% |
| (C₁₀H₁₄O₄) | H | 7.12% | 7.08% | 0.04% | 7.25% | 0.13% |
| O | 32.25% | 32.41% | 0.16% | 28.90% | 3.35% |
Analysis of Results:
-
High-Purity Sample: The experimental values are well within the acceptable ±0.3% deviation, strongly indicating the sample is pure this compound.
-
Contaminated Sample: The presence of toluene, a carbon-rich and oxygen-free solvent, would significantly increase the experimental %C and decrease the %O, as shown in the hypothetical data. The large deviation (>3%) immediately flags the sample as impure.
Logical Framework for Data Interpretation
The following diagram outlines the logical process for interpreting the results of an elemental analysis experiment.
Caption: Decision-making flowchart based on elemental analysis results.
Conclusion
Elemental analysis, particularly through the combustion method, is an indispensable, reliable, and cost-effective technique in the characterization of synthesized compounds like this compound.[4][6] While it cannot resolve structural isomers, it provides a definitive assessment of purity and confirms the empirical formula. A successful analysis, with experimental results falling within a ±0.3% deviation from theoretical values, provides the foundational confidence needed before proceeding to more complex and expensive structural elucidation techniques.[2] This guide provides the theoretical basis, a validated experimental protocol, and a comparative framework to empower researchers and drug development professionals to effectively utilize elemental analysis for ensuring the integrity of their synthesized materials.
References
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica.
- Shekhovtsova, T. N., & Fadeeva, V. I. (n.d.). Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS).
- Elemental Analysis. (n.d.). Artemis Analytical.
- Elemental analysis. (2023). In Wikipedia.
- How Does a CHNSO Analyzer Work? (2023, November 2). AZoM.
- CHNSO Organic Elemental Analysis - Sample Prepar
- A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
- CHN(O)S Elemental Analysis. (n.d.). Measurlabs.
- Comparison of Elemental Analysis Techniques. (2023, August 15). Measurlabs.
- The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 1,3-Bis(2-Hydroxyethoxy)Benzene|HER-Solid. (n.d.). ZhangJia Gang YaRui Chemical Co., Ltd.
- The Role of 1,3-Bis(2-hydroxyethoxy)benzene in Modern Polymer Science. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- 1,3-Bis(2-hydroxyethoxy)benzene. (n.d.). PubChem.
- The Chemical Profile of 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Uses. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- 1,4-Bis(2-hydroxyethoxy)benzene. (n.d.). Tokyo Chemical Industry Co., Ltd.
- O,O'-BIS(2-HYDROXYETHOXY)BENZENE. (n.d.). ChemicalBook.
Sources
- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 2. Elemental analysis - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. mt.com [mt.com]
- 5. artemis-analytical.com [artemis-analytical.com]
- 6. azom.com [azom.com]
- 7. measurlabs.com [measurlabs.com]
- 8. measurlabs.com [measurlabs.com]
- 9. O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9 [amp.chemicalbook.com]
- 10. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,2-Bis(2-hydroxyethoxy)benzene
For researchers and scientists in the dynamic field of drug development, meticulous laboratory practice extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1,2-Bis(2-hydroxyethoxy)benzene (CAS No. 10234-40-9), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established regulatory standards and best practices, reflecting a commitment to scientific integrity and operational excellence.
Understanding this compound: Properties and Hazards
Before proceeding with disposal, a clear understanding of the chemical's characteristics is paramount. This compound, also known as 2,2′-(o-Phenylenedioxy)diethanol, is an organic compound belonging to the glycol ether family. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 10234-40-9 | [1] |
| Molecular Formula | C₆H₄(OCH₂CH₂OH)₂ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Physical State | Solid | [2] |
| Melting Point | 75-78 °C | [1] |
| Classification | Combustible Solid (Storage Class 11) | [1] |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | [1] |
The most critical piece of information for disposal is its classification as a combustible solid and, more importantly, its Water Hazard Class 3 (WGK 3) rating in Germany, which indicates it is highly hazardous to aquatic environments.[1] While some safety data sheets for similar compounds may not classify them as hazardous under OSHA, the potential for significant environmental harm necessitates that this compound be managed as hazardous waste. Its toxicological properties are not fully investigated, reinforcing the need for a cautious approach.
The Regulatory Framework: Adherence to EPA Standards
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Academic and research laboratories often operate under a specific section of these regulations, 40 CFR Part 262 Subpart K, which provides a more flexible, performance-based approach to waste management better suited for a laboratory environment.[4]
The core principle of these regulations is "cradle-to-grave" management, meaning the generator of the waste is responsible for it from the moment it's created until its final, safe disposal.[5] This guide aligns with RCRA principles to ensure compliance.
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to safely collect, store, and dispose of waste containing this compound.
The first and most crucial step is to declare any unwanted this compound, including contaminated labware and solutions, as hazardous waste. Given its high water hazard classification, it should not be disposed of down the drain under any circumstances.[6][7] This determination should be made by trained laboratory personnel or the institution's Environmental Health & Safety (EH&S) department.[4]
Before handling the waste, ensure appropriate PPE is worn. Based on available safety information, the minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or eyeshields.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[1]
-
Body Protection: A standard laboratory coat.
Proper containment is essential to prevent leaks and spills.
-
Select a Compatible Container: Use a container made of material that will not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof screw cap.[8]
-
Avoid Contamination: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EH&S professionals. Incompatible chemicals must be segregated. Specifically, keep this waste away from strong oxidizing agents.[2][8]
-
Headroom: Do not fill the container to the brim. Leave at least 10% of the volume as headspace to allow for expansion.[8]
Accurate labeling is a strict regulatory requirement and is critical for safe handling by all personnel.
-
EPA Requirements: The label must clearly state the words "Hazardous Waste." [5]
-
Contents Identification: Clearly write the full chemical name: "this compound" and its CAS number "10234-40-9." List any other components of the waste mixture.
-
Hazard Indication: Include a warning that indicates the material is an environmental hazard (e.g., "Hazardous to the Aquatic Environment").[5]
Laboratories must designate specific locations for waste storage, known as Satellite Accumulation Areas (SAAs).[5]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[4]
-
Container Status: The waste container must be kept securely capped at all times, except when you are actively adding waste to it.[8]
-
Secondary Containment: It is best practice to place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
The following diagram illustrates the decision-making and operational workflow for laboratory waste management.
Laboratory personnel do not dispose of the chemical themselves. The final step is to hand it over to professionals.
-
Contact EH&S: Once the waste container is full or has been in the SAA for up to one year, contact your institution's EH&S department to schedule a pickup.[8]
-
Professional Disposal: EH&S will work with a licensed hazardous waste disposal company.[6][9] These companies are equipped to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this compound is high-temperature incineration at an approved facility, which ensures its complete destruction.[10]
By adhering to this structured and compliant disposal process, you uphold your professional responsibility to ensure safety and environmental stewardship, building a foundation of trust in your laboratory's operations.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 14, 2026, from [Link]
-
Dow Chemical Company. (n.d.). Glycol Ethers Storage and Handling Guide. Scribd. Retrieved January 14, 2026, from [Link]
-
HWH Environmental. (n.d.). Guide to Glycol Disposal. Retrieved January 14, 2026, from [Link]
-
Lab Manager. (2022). Managing Hazardous Chemical Waste in the Lab. Retrieved January 14, 2026, from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved January 14, 2026, from [Link]
-
Research Triangle Institute. (n.d.). Glycol Ethers - Overview. P2 InfoHouse. Retrieved January 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management. Retrieved January 14, 2026, from [Link]
-
ClearWater Industries. (2025). How to Dispose of Glycol Safely, Sustainably and Legally. Retrieved January 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved January 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved January 14, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - O,o'-bis(2-hydroxyethoxy)benzene, 98%. Retrieved January 14, 2026, from [Link]
-
LookChem. (n.d.). O,O'-BIS(2-HYDROXYETHOXY)BENZENE 10234-40-9 wiki. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 10234-40-9 | Product Name : 2,2′-(o-Phenylenedioxy)diethanol. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene. Retrieved January 14, 2026, from [Link]
-
The Good Scents Company. (n.d.). 1,3-bis(2-hydroxyethoxy)benzene, 102-40-9. Retrieved January 14, 2026, from [Link]
Sources
- 1. 2,2 -(o-Phenylenedioxy)diethanol 97 10234-40-9 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. acs.org [acs.org]
- 4. epa.gov [epa.gov]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 7. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. epa.gov [epa.gov]
- 10. Glycol Ethers - Overview [p2infohouse.org]
A Researcher's Guide to Handling 1,2-Bis(2-hydroxyethoxy)benzene: Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, safety is not just a matter of compliance; it is the bedrock of innovation. This guide provides essential, immediate, and actionable intelligence on the safe handling and disposal of 1,2-Bis(2-hydroxyethoxy)benzene, ensuring that your groundbreaking work is protected by equally robust safety protocols.
While specific hazard data for this compound is not extensively documented, a conservative approach, based on data from its isomers such as 1,3-Bis(2-hydroxyethoxy)benzene and 1,4-Bis(2-hydroxyethyl)benzene, is prudent. These related compounds are generally not classified as hazardous substances. However, some data suggests a potential for serious eye damage[1]. Therefore, a comprehensive personal protective equipment (PPE) strategy is essential.
Core Principles of Chemical Handling
Before undertaking any procedure involving this compound, a thorough risk assessment should be conducted. This involves not only understanding the potential hazards of the chemical itself but also considering the nature of the experiment, the quantities being used, and the potential for interaction with other substances.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure and ensuring personal safety. The following recommendations are based on a precautionary approach, assuming the potential for mild to moderate hazards.
Eye and Face Protection: Shielding Your Vision
Given the potential for serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: For low-volume handling of dilute solutions, safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement.
-
Chemical Splash Goggles: When working with larger volumes, concentrated solutions, or when there is a risk of splashing, chemical splash goggles are mandatory. These provide a seal around the eyes, offering superior protection from splashes and vapors.
-
Face Shield: In conjunction with chemical splash goggles, a face shield should be worn when there is a significant risk of splashing, such as during transfers of large quantities or when heating the substance.
Hand Protection: The Right Gloves for the Job
Gloves are a critical barrier against dermal exposure. The choice of glove material is paramount and should be based on chemical compatibility and the specific laboratory task.
-
Nitrile Gloves: For general handling of this compound, nitrile gloves are a suitable choice. They offer good resistance to a wide range of chemicals and are a good alternative for individuals with latex allergies.
-
Double Gloving: For more critical applications or when handling for extended periods, double gloving is recommended. This provides an additional layer of protection in case the outer glove is compromised[2].
-
Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears. Gloves should be changed immediately if they become contaminated. A regular replacement schedule should be established for prolonged tasks[3].
Body Protection: Guarding Against Accidental Contact
Laboratory coats and other protective clothing are essential to prevent contamination of personal clothing and skin.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling this compound. The coat should be buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the laboratory coat is recommended.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Perforated shoes, sandals, or cloth sneakers do not provide adequate protection from spills[3].
Respiratory Protection: A Precautionary Measure
Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required for handling this compound. However, it should be considered under specific circumstances:
-
Inadequate Ventilation: If work must be performed in an area with poor ventilation, a NIOSH-approved respirator may be necessary.
-
Aerosol Generation: If the procedure has the potential to generate aerosols or dusts, a respirator equipped with a particulate filter is recommended.
Table 1: Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-volume, dilute solution handling | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not generally required |
| High-volume or concentrated solution handling | Chemical splash goggles and face shield | Double pair of nitrile gloves | Laboratory coat and chemical-resistant apron | Not generally required with adequate ventilation |
| Procedures with splash potential | Chemical splash goggles and face shield | Double pair of nitrile gloves | Laboratory coat and chemical-resistant apron | Not generally required with adequate ventilation |
| Aerosol or dust generating procedures | Chemical splash goggles | Double pair of nitrile gloves | Laboratory coat | NIOSH-approved respirator with particulate filter |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured operational plan ensures that safety is integrated into every step of the experimental workflow.
Pre-Operational Checklist
-
Verify Emergency Equipment: Ensure that safety showers and eyewash stations are accessible and in good working order.
-
Review Safety Data Sheets (SDS): Although a specific SDS for this compound may not be available, review the SDS for its isomers to be aware of potential hazards and first-aid measures[4][5][6].
-
Prepare a Clean Workspace: The work area should be clean and free of clutter.
-
Assemble all Necessary Materials: Have all required equipment and reagents ready before starting the procedure.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
Handling Procedure
-
Work in a Well-Ventilated Area: All handling of this compound should be performed in a chemical fume hood to minimize inhalation exposure.
-
Avoid Direct Contact: Use appropriate tools (spatulas, pipettes, etc.) to handle the chemical. Avoid direct contact with skin and eyes.
-
Controlled Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing.
-
Keep Containers Closed: When not in use, ensure that all containers of this compound are tightly sealed.
Post-Handling Procedure
-
Decontaminate Work Area: Clean and decontaminate the work surface and any equipment used.
-
Properly Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash Hands Thoroughly: Wash hands with soap and water after removing gloves.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Uncontaminated solid materials, such as paper towels used for general cleanup, can be disposed of in the regular trash.
-
Contaminated Solid Waste: Any solid materials that have come into direct contact with this compound, such as used gloves and contaminated paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste this compound and any solutions containing it should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal company, following all local and national regulations[4][7]. Never pour chemical waste down the drain.
Workflow for Safe Handling and PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE and following the correct handling procedures.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
-
PubChem. 1,3-Bis(2-hydroxyethoxy)benzene. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
BP. (2018). Benzene Policy. [Link]
-
Angene Chemical. (2021). Safety Data Sheet: N1-(2-Ethoxyethyl)benzene-1,2-diamine. [Link]
-
Creative Safety Supply. What PPE is recommended for chemical hazards?. [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. [Link]
-
The Good Scents Company. 1,3-bis(2-hydroxyethoxy)benzene. [Link]
-
ETH Zürich. (2019). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
Sources
- 1. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pppmag.com [pppmag.com]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
